molecular formula C3H5NO B8533529 Dihydroisoxazole CAS No. 58873-22-6

Dihydroisoxazole

Cat. No.: B8533529
CAS No.: 58873-22-6
M. Wt: 71.08 g/mol
InChI Key: FJRPOHLDJUJARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroisoxazole, specifically referring to a class of 4,5-dihydroisoxazole (also known as Δ2-isoxazoline) compounds, is a versatile heterocyclic scaffold with significant applications in scientific research and development, particularly in the areas of parasitology and agrochemistry . These compounds are primarily recognized for their potent ectoparasiticidal and nematicidal activities. Recent research highlights their potential for reducing ectoparasite infestations in farmed fish, such as sea lice (Lepeophtheirus and Caligus species), which pose a major challenge to the aquaculture industry . In agricultural research, specific this compound derivatives, including methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate, have demonstrated significant toxicities against root-knot nematodes (Meloidogyne incognita), reducing gall formation and egg counts in plant roots . In silico studies suggest that the mechanism of action for this nematodal toxicity may involve binding to the allosteric sites of the agonist-binding domains of nematode nicotinic acetylcholine receptors . The synthetic utility of the this compound core is also a key area of investigation, as it serves as a valuable precursor in organic synthesis for the preparation of various biologically active molecules, including β-hydroxyketones, γ-aminoalcohols, and other functionalized structures . Our portfolio offers high-purity this compound compounds to support these vital research endeavors. This product is intended for research and development use only in laboratory settings. It is strictly not for diagnostic, therapeutic, or veterinary use, or for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58873-22-6

Molecular Formula

C3H5NO

Molecular Weight

71.08 g/mol

IUPAC Name

2,3-dihydro-1,2-oxazole

InChI

InChI=1S/C3H5NO/c1-2-4-5-3-1/h1,3-4H,2H2

InChI Key

FJRPOHLDJUJARI-UHFFFAOYSA-N

Canonical SMILES

C1C=CON1

Origin of Product

United States

Foundational & Exploratory

The Rising Therapeutic Potential of Dihydroisoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective in medicinal chemistry and drug development. Among the myriad of heterocyclic scaffolds, the dihydroisoxazole nucleus has emerged as a privileged structure, underpinning a diverse range of biological activities. This technical guide provides an in-depth exploration of the biological activities of novel this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity of this compound Derivatives

Recent studies have highlighted the significant potential of this compound derivatives as anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines. The antiproliferative activity is often attributed to the induction of cell cycle arrest and apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected novel this compound derivatives against various cancer cell lines. This data provides a comparative view of their potency.

Compound IDCancer Cell LineIC50 (µM)Reference
DHI1Jurkat (Leukemia)21.83[1]
DHI1HL-60 (Leukemia)Not specified[1]
DHI1HCT-116 (Colon)Not specified[1]
DHI1HeLa (Cervical)Not specified[1]
DHI1MCF-7 (Breast)Not specified[1]
Compound 26 PC3 (Prostate)Not specified[2][3]
Compound 4c VariousGI50 <0.1-3.6[4]
PBD conjugates (6a-c) VariousGI50 <0.1-3.6[5]
Signaling Pathway: Cell Cycle Regulation

The anticancer activity of certain this compound derivatives, such as DHI1, has been linked to their ability to modulate key proteins involved in cell cycle regulation. Treatment with these compounds can lead to cell cycle arrest, preventing the uncontrolled proliferation of cancer cells. The diagram below illustrates the key players in the cell cycle and highlights the proteins affected by DHI1.[1]

Cell_Cycle_Signaling cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 Phase S S Phase G1->S G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits E2F->S Promotes Transcription p21 p21 p21->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 G2 G2 Phase S->G2 CyclinE_CDK2->Rb Phosphorylates M M Phase G2->M G2/M Transition CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->G2 Wee1 Wee1 CyclinB_Cdc2 Cyclin B1 / Cdc2 Wee1->CyclinB_Cdc2 Inhibits CyclinB_Cdc2->M DHI1 This compound (DHI1) DHI1->Rb Affects DHI1->p21 Affects DHI1->Wee1 Affects DHI1->CyclinB_Cdc2 Affects Chk1 Chk1 DHI1->Chk1 Affects Chk1->Wee1 Activates

Caption: Cell cycle signaling pathway modulated by DHI1.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][7]

Materials:

  • This compound derivatives

  • Cancer cell lines

  • 96-well plates

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity of this compound Derivatives

This compound derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
A16 Staphylococcus aureus (incl. MRSA)≤0.125-0.5[3]
TPI-2 Staphylococcus aureusNot specified[8]
TPI-5 Bacillus subtilisNot specified[8]
TPI-14 Candida albicansNot specified[8]
Series of derivatives Escherichia coliNot specified[9]
Series of derivatives Candida albicansNot specified[9]
Experimental Workflow: Antimicrobial Screening

A typical workflow for screening novel compounds for antimicrobial activity involves a primary screening assay to identify active compounds, followed by quantitative assays to determine the minimum inhibitory and bactericidal/fungicidal concentrations.

Antimicrobial_Screening_Workflow start Start: Novel this compound Derivatives primary_screen Primary Screening (e.g., Disc Diffusion Assay) start->primary_screen inactive Inactive Compounds primary_screen->inactive active Active Compounds primary_screen->active mic_determination MIC Determination (Broth Microdilution) active->mic_determination mbc_mfc_determination MBC/MFC Determination mic_determination->mbc_mfc_determination data_analysis Data Analysis and Structure-Activity Relationship (SAR) mbc_mfc_determination->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: General workflow for antimicrobial screening.

Experimental Protocol: Disc Diffusion Assay

The disc diffusion assay is a qualitative method used for the preliminary screening of antimicrobial activity.[10][11]

Materials:

  • This compound derivatives

  • Bacterial and fungal strains

  • Mueller-Hinton agar (B569324) (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile filter paper discs (6 mm in diameter)

  • Sterile swabs

  • Petri dishes

  • Standard antibiotic discs (positive control)

  • Solvent (e.g., DMSO)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the inoculum over the entire surface of the agar plate using a sterile swab.

  • Disc Impregnation: Impregnate sterile filter paper discs with a known concentration of the this compound derivative solution. Allow the solvent to evaporate completely.

  • Disc Placement: Place the impregnated discs, along with a standard antibiotic disc and a solvent control disc, onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disc in millimeters. The size of the zone is indicative of the antimicrobial activity.

Enzyme Inhibition by this compound Derivatives

A significant area of research for this compound derivatives is their ability to act as enzyme inhibitors, particularly as covalent inhibitors of transglutaminase 2 (TG2). TG2 is implicated in various diseases, including celiac disease and certain cancers.[12][13][14][15][16]

Quantitative Data: Transglutaminase 2 Inhibition

The inhibitory potency of this compound derivatives against TG2 is often expressed as the second-order rate constant (kinh/KI).

Compound IDEnzymekinh/KI (M-1min-1)Reference
Prototype Inhibitor 1b Human TG2> 2000[17]
Various derivatives Human TG2Varies[12][13][14][15][16]
Mechanism of Action: Covalent Inhibition of Transglutaminase 2

This compound derivatives, particularly 3-halo-4,5-dihydroisoxazoles, act as targeted covalent inhibitors of TG2. The mechanism involves the nucleophilic attack of the active site cysteine residue of TG2 on the electrophilic this compound ring, leading to the formation of a stable covalent adduct and irreversible inhibition of the enzyme.[13][14]

TG2_Inhibition_Mechanism TG2_Active_Site TG2 Active Site (Cysteine-SH) Intermediate Covalent Intermediate TG2_Active_Site->Intermediate Nucleophilic Attack DHI 3-Halo-4,5-dihydroisoxazole DHI->Intermediate Inhibited_TG2 Inhibited TG2 (Stable Adduct) Intermediate->Inhibited_TG2 Irreversible Inhibition

Caption: Covalent inhibition of TG2 by a this compound.

Experimental Protocol: Transglutaminase 2 Inhibition Assay

A common method to determine the inhibitory potency of compounds against TG2 is a coupled-enzyme assay that measures the rate of ammonia (B1221849) release from a substrate.[12][13][18]

Materials:

  • Recombinant human transglutaminase 2 (TG2)

  • This compound inhibitors

  • MOPS buffer

  • CaCl2

  • Glutamate dehydrogenase (GDH)

  • α-ketoglutarate

  • NADH

  • Cbz-Gln-Gly (TG2 substrate)

  • 96-well UV-transparent plates

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing MOPS buffer, CaCl2, α-ketoglutarate, GDH, and NADH.

  • Inhibitor Addition: Add various concentrations of the this compound inhibitor to the wells. Include a control with no inhibitor.

  • Substrate Addition: Add the TG2 substrate, Cbz-Gln-Gly, to all wells.

  • Reaction Initiation: Initiate the reaction by adding TG2 to each well.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The consumption of NADH is proportional to the rate of the TG2-catalyzed reaction.

  • Data Analysis: Determine the initial reaction rates at different inhibitor concentrations. Fit the data to appropriate kinetic models to calculate the inhibition parameters, such as kinh and KI, and subsequently the kinh/KI ratio.

Novel this compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation and development. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the therapeutic potential of this important heterocyclic scaffold. Continued structure-activity relationship studies and optimization of lead compounds are crucial steps toward translating the promise of this compound derivatives into clinically effective therapies.

References

Dihydroisoxazole: A Linchpin Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dihydroisoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a profoundly versatile and valuable intermediate in the field of organic synthesis. Its unique reactivity, stemming from the latent functionality within the N-O bond, provides a powerful platform for the stereocontrolled synthesis of a diverse array of complex molecules, including natural products and pharmaceutically active compounds.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of dihydroisoxazoles, offering detailed experimental protocols and quantitative data to support researchers in leveraging this remarkable synthetic tool.

Synthesis of Dihydroisoxazoles: The Power of 1,3-Dipolar Cycloaddition

The most prevalent and efficient method for constructing the this compound ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[4][5][6] This powerful transformation allows for the rapid assembly of the heterocyclic core with a high degree of regio- and stereocontrol.

Nitrile oxides, being unstable species, are typically generated in situ from various precursors, most commonly aldoximes or primary nitroalkanes.[5][7] The choice of precursor and the method of nitrile oxide generation can significantly influence the reaction outcome and substrate scope.

Nitrile Oxide Generation and Cycloaddition

A variety of methods have been developed for the in situ generation of nitrile oxides, each with its own advantages. Common methods include the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, and the dehydration of nitroalkanes.[7] The subsequent 1,3-dipolar cycloaddition with an alkene proceeds to form the 4,5-dihydroisoxazole ring.

A general workflow for this process is illustrated below:

cluster_0 Nitrile Oxide Generation cluster_1 [3+2] Cycloaddition Aldoxime Aldoxime Nitrile_Oxide Nitrile Oxide (in situ) Aldoxime->Nitrile_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., NCS, Bleach) This compound 4,5-Dihydroisoxazole Nitrile_Oxide->this compound Cycloaddition Alkene Alkene Alkene->this compound This compound This compound Intermediate Imine/Enamine Intermediate This compound->Intermediate Reductive N-O Bond Cleavage (e.g., H₂, Pd/C) gamma_Amino_Alcohol γ-Amino Alcohol Intermediate->gamma_Amino_Alcohol Reduction (e.g., NaBH₄) This compound This compound beta_Hydroxy_Ketone β-Hydroxy Ketone This compound->beta_Hydroxy_Ketone Reductive N-O Bond Cleavage (e.g., Raney Ni, H₂)

References

Spectroscopic Analysis of Dihydroisoxazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize dihydroisoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The structural elucidation of these molecules is critically dependent on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the characteristic spectral features of dihydroisoxazoles and provides detailed experimental protocols for their analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, substitution patterns, and stereochemistry.

¹H NMR Spectroscopy

The proton NMR spectra of 4,5-dihydroisoxazoles exhibit characteristic signals for the protons on the heterocyclic ring. The chemical shifts and coupling constants are influenced by the substituents on the ring.

Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for the this compound Ring

ProtonChemical Shift (δ, ppm)MultiplicityTypical Coupling Constants (J, Hz)
H-42.8 - 4.0ddJ4a,4b = ~16-18 Hz, J4a,5 = ~8-11 Hz, J4b,5 = ~6-9 Hz
H-54.5 - 6.0dd or tJ5,4a = ~8-11 Hz, J5,4b = ~6-9 Hz

Note: The exact chemical shifts and coupling constants can vary significantly based on the nature and position of substituents on the this compound ring and the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the this compound molecule.

Table 2: Typical ¹³C NMR Chemical Shifts for the this compound Ring

CarbonChemical Shift (δ, ppm)
C-3150 - 160
C-435 - 50
C-570 - 90

Note: Substituent effects can cause significant deviations from these typical values.

2D NMR Spectroscopy

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning the proton and carbon signals unequivocally.

  • COSY: Establishes correlations between scalar coupled protons, confirming the connectivity within the this compound ring (e.g., the coupling between H-5 and the two H-4 protons).

  • HSQC: Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the C-4 and C-5 signals based on their attached protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For dihydroisoxazoles, the key vibrational modes are associated with the C=N and N-O bonds of the heterocyclic ring.

Table 3: Characteristic IR Absorption Frequencies for Dihydroisoxazoles

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=N Stretch1580 - 1650Medium to Strong
N-O Stretch850 - 950Medium
C-O Stretch1180 - 1250Medium to Strong

Note: The presence of other functional groups in the molecule will give rise to their own characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information based on its fragmentation pattern. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques.

The fragmentation of the this compound ring is a key diagnostic tool. Common fragmentation pathways include:

  • Cleavage of the N-O bond: This is often the initial and most facile fragmentation step.

  • Loss of small neutral molecules: Such as H₂O, NO, or substituents.

  • Retro 1,3-dipolar cycloaddition: This can lead to the formation of an alkene and a nitrile oxide fragment.

Table 4: Common Fragment Ions in the Mass Spectra of Dihydroisoxazoles

Fragmentation PathwayResulting Fragment
N-O bond cleavage[M - O]⁺ or fragments resulting from further decomposition
Loss of substituents[M - R]⁺
Ring opening and rearrangementVarious fragment ions depending on the substitution pattern

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

  • Cap the NMR tube and gently invert to ensure homogeneity.

Instrument Parameters (General):

  • Spectrometer: 300-600 MHz

  • ¹H NMR:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 s

    • Relaxation delay: 1-5 s

    • Number of scans: 8-16

  • ¹³C NMR:

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 s

    • Relaxation delay: 2-5 s

    • Number of scans: 1024 or more, depending on sample concentration.

    • Proton decoupling is typically applied.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: Place one drop of the liquid sample between two NaCl or KBr plates.

  • Solid (KBr Pellet):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Solid (Nujol Mull):

    • Grind a few milligrams of the solid sample to a fine powder.

    • Add a drop of Nujol (mineral oil) and grind to a smooth paste.

    • Spread the mull between two NaCl or KBr plates.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or with the pure solvent/KBr).

  • Place the prepared sample in the spectrometer.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation (ESI):

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to promote ionization.

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

Sample Preparation (EI):

  • For volatile samples, introduce a small amount into the ion source via a heated probe or a gas chromatograph.

Instrument Parameters (General):

  • Ionization Mode: ESI positive or negative ion mode, or EI.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mass Range: Scan a range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-1000).

Visualizations

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Compound Synthesized This compound NMR NMR (1H, 13C, 2D) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Final Structure NMR->Structure NMR->Structure Connectivity, Stereochemistry IR->Structure IR->Structure Functional Groups MS->Structure MS->Structure Molecular Weight, Formula

Caption: Workflow for the spectroscopic analysis of dihydroisoxazoles.

Mass_Spectrometry_Fragmentation M Molecular Ion [M]˙⁺ A [M - R]⁺ M->A Loss of a substituent (R) B N-O Bond Cleavage Fragment M->B N-O Cleavage C Retro-Cycloaddition Fragments M->C Ring Scission D Further Fragmentation A->D B->D C->D

Caption: Common MS fragmentation pathways of dihydroisoxazoles.

Caption: Key 2D NMR correlations in a this compound ring.

The Dihydroisoxazole Scaffold: A Versatile Player in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4,5-dihydroisoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, coupled with synthetic accessibility, have led to the discovery of a diverse array of biologically active molecules. This technical guide provides a comprehensive review of the applications of dihydroisoxazole derivatives in key therapeutic areas, with a focus on quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action.

Anticancer Applications

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanisms of action are varied and include the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference
DHI1 (4a) Jurkat (Leukemia)G2/M cell cycle arrest21.83 ± 2.35[1]
HL-60 (Leukemia)S and G2/M phase arrest19.14 ± 0.18[1]
4i Jurkat (Leukemia)Not specified22.31 ± 1.4[1]
HCT-116 (Colon)Not specified71.13 ± 6.46[1]
MCF-7 (Breast)Not specified94.68 ± 8.38[1]
A2780 (Ovarian)Not specified46.27 ± 5.95[1]
17h HeLa (Cervical)PI3Kα inhibition (proposed)4.11[2]
MCF-7 (Breast)PI3Kα inhibition (proposed)4.03[2]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3][4][5][6][7]

Materials:

  • 96-well microplate

  • Cancer cell lines

  • Complete cell culture medium

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: this compound-Induced Cell Cycle Arrest

The anticancer activity of some this compound derivatives is attributed to their ability to induce cell cycle arrest, preventing cancer cells from proliferating. The following diagram illustrates a simplified representation of the cell cycle and the points of intervention by a hypothetical this compound derivative.

cell_cycle_arrest cluster_checkpoint Cell Cycle Checkpoints G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 G1_S_checkpoint G1/S Checkpoint G2_M_checkpoint G2/M Checkpoint This compound This compound Derivative This compound->S Induces Arrest This compound->G2_M_checkpoint Induces Arrest

This compound-induced cell cycle arrest.

Anti-inflammatory Applications

Chronic inflammation is implicated in a wide range of diseases. This compound derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of a representative this compound compound.

Compound IDAssayTarget/MechanismIC50 (µM)Reference
6p NO release in LPS-stimulated RAW 264.7 cellsInhibition of iNOS and COX-2, downregulation of MAPK pathwayNot specified as IC50, but showed potent inhibition[8]
Signaling Pathway: Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[9][10][11] this compound derivatives can exert their anti-inflammatory effects by interfering with this pathway, leading to a reduction in the production of pro-inflammatory mediators.

nfkb_inhibition cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB DNA DNA NFkB_n->DNA Binds to Promoter ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->ProInflammatory_Genes Transcription This compound This compound Derivative This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Inhibition of the NF-κB signaling pathway.

Antimicrobial Applications

The rise of antimicrobial resistance necessitates the development of new antibacterial agents with novel mechanisms of action. This compound derivatives have shown promising activity against a variety of bacterial pathogens, including multidrug-resistant strains. A key target for some of these compounds is the bacterial cell division protein FtsZ.

Quantitative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of selected this compound-containing benzamides against various bacterial strains.

Compound IDBacterial StrainTargetMIC (µg/mL)Reference
Various Staphylococcus aureusNot specified-[12]
Escherichia coliNot specified-[12]
Candida albicansNot specified-[12]
42e Salmonella typhiNot specified200[13]
Escherichia coliNot specified100[13]
Bacillus subtilisNot specified100[13]
Staphylococcus aureusNot specified100[13]
42h Candida albicansNot specified100[13]
14f, 15e, 15f Candida albicansNot specifiedSignificant activity[13]
18 Bacillus subtilisNot specified62.5[13]
Staphylococcus aureusNot specified31.25[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17][18]

Materials:

  • 96-well microtiter plate

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • This compound test compounds

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh bacterial culture, prepare a suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the this compound compounds in MHB in the wells of the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: FtsZ Inhibitor Drug Discovery

The discovery of novel antibacterial agents targeting FtsZ often follows a structured workflow, from initial screening to in vivo evaluation.

ftsz_workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation Virtual_Screening Virtual Screening / HTS Hit_Identification Hit Identification Virtual_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vitro_Assays In Vitro Assays (MIC, GTPase, Polymerization) Lead_Optimization->In_Vitro_Assays In_Vivo_Models In Vivo Infection Models In_Vitro_Assays->In_Vivo_Models

Workflow for FtsZ inhibitor discovery.

Transglutaminase 2 (TG2) Inhibitors

Transglutaminase 2 (TG2) is an enzyme implicated in the pathogenesis of various diseases, including celiac disease and certain cancers. This compound-based compounds have been developed as potent and specific inhibitors of TG2.

Quantitative TG2 Inhibition Data

The following table presents kinetic data for the inhibition of human transglutaminase 2 by selected this compound derivatives.

Compound IDk_inh/K_I (M⁻¹min⁻¹)Reference
ERW1041 -[19][20]
2A -[21]
2B (S-isomer) Irreversibly inhibits[21]
2C (R-isomer) Does not inhibit[21]
1 Potently inhibits in lysate[21]
Experimental Protocol: Transglutaminase 2 Inhibition Assay

The activity and inhibition of TG2 can be assessed using a colorimetric or fluorescent assay that measures the incorporation of a primary amine into a glutamine-containing substrate.[22][23][24][25]

Materials:

  • Recombinant human transglutaminase 2 (hTG2)

  • Tris-HCl buffer

  • CaCl2

  • Dithiothreitol (DTT)

  • Glutamine-containing substrate (e.g., N-carbobenzoxy-Gln-Gly)

  • Primary amine substrate (e.g., 5-(biotinamido)pentylamine)

  • This compound test compounds

  • Detection reagent (e.g., streptavidin-peroxidase conjugate and a colorimetric substrate)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of hTG2, substrates, and test compounds in Tris-HCl buffer.

  • Reaction Mixture: In a 96-well plate, combine the buffer, CaCl2, DTT, glutamine-containing substrate, and the this compound inhibitor at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding hTG2 to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Amine Addition: Add the primary amine substrate to each well and incubate for an additional period to allow for its incorporation.

  • Detection: Stop the reaction and add the detection reagent. After a further incubation, measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of TG2 inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 or kinetic parameters (k_inh/K_I) by fitting the data to appropriate models.

Synthesis of Dihydroisoxazoles

The most common and versatile method for the synthesis of 4,5-dihydroisoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[26][27][28][29][30]

General Experimental Protocol: 1,3-Dipolar Cycloaddition

Materials:

  • Aldoxime

  • Alkene

  • Chlorinating agent (e.g., N-chlorosuccinimide (NCS) or Chloramine-T)

  • Base (e.g., triethylamine)

  • Solvent (e.g., dichloromethane, chloroform, or toluene)

Procedure:

  • In situ Generation of Nitrile Oxide: The aldoxime is first converted to the corresponding hydroximoyl chloride by treatment with a chlorinating agent. Subsequent treatment with a base generates the nitrile oxide in situ.

  • Cycloaddition: The alkene is added to the reaction mixture containing the in situ generated nitrile oxide. The reaction is typically stirred at room temperature or heated to reflux until the starting materials are consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 4,5-dihydroisoxazole derivative.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable template for the design and discovery of novel therapeutic agents. Its synthetic tractability allows for the facile generation of diverse chemical libraries, enabling extensive structure-activity relationship studies. The broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects, underscores the versatility of this heterocyclic core.

Future research in this area will likely focus on several key aspects. The optimization of the pharmacokinetic and pharmacodynamic properties of existing lead compounds is crucial for their translation into clinical candidates. Furthermore, the elucidation of the precise molecular mechanisms of action for many of these derivatives will facilitate the rational design of more potent and selective agents. The application of modern drug discovery technologies, such as computational modeling and high-throughput screening, will undoubtedly accelerate the identification of new this compound-based drugs with improved therapeutic profiles. The continued exploration of the chemical space around the this compound nucleus holds great promise for addressing unmet medical needs across a range of diseases.

References

Quantum Mechanical Insights into the Dihydroisoxazole Ring: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydroisoxazole (also known as isoxazoline) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic and steric properties make it an attractive component for the design of novel therapeutics. Quantum mechanical (QM) studies have proven to be an invaluable tool in elucidating the intricate details of the this compound ring's behavior, from its formation to its interaction with biological targets. This technical guide provides an in-depth overview of the application of QM methods to the study of the this compound ring, with a focus on aspects relevant to drug discovery and development.

The Synthesis of the this compound Ring: A Mechanistic Perspective from Quantum Mechanics

The most common and versatile method for synthesizing the this compound ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[1] This reaction's regioselectivity and stereoselectivity are crucial for accessing specific, biologically active isomers. Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding and predicting the outcomes of these reactions.

A variety of DFT functionals and basis sets have been employed to model the 1,3-dipolar cycloaddition reaction. Commonly used functionals include B3LYP and M06-2X, often paired with Pople-style basis sets such as 6-31G(d,p) and 6-311+G(d,p).[1][2][3] These methods provide a good balance between computational cost and accuracy for predicting the geometries of reactants, transition states, and products, as well as the associated energy barriers.

Table 1: Calculated Activation and Reaction Free Energies for the 1,3-Dipolar Cycloaddition of Benzonitrile Oxide and Vinylacetic Acid. [1]

FunctionalActivation Free Energy (kcal/mol)Reaction Free Energy (kcal/mol)
PBE1PBE26.2 - 28.7Not Reported
B3LYP29.5 - 32.2Not Reported
CAM-B3LYP29.5 - 32.2Not Reported

Note: The range of values reflects different stereochemical pathways.

A representative experimental procedure for the synthesis of 3-benzoylisoxazolines is as follows:

  • To a solution of α-nitroketone (1 equivalent) and an alkene (5 equivalents) in acetonitrile (B52724) (ACN), add p-toluenesulfonic acid (p-TsOH) (4 equivalents).

  • Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Structural and Electronic Properties of the this compound Ring

Quantum mechanical calculations provide detailed insights into the geometric and electronic structure of the this compound ring. These properties are fundamental to understanding the molecule's reactivity and its ability to interact with biological macromolecules.

DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles within the this compound ring and its substituents. These calculated geometries are often in good agreement with experimental data obtained from X-ray crystallography.

Table 2: Selected DFT B3LYP/6-31G(d,p) Calculated Bond Lengths and Angles for a this compound Derivative. [4][5][6]

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC=N1.28 - 1.30
N-O1.40 - 1.45
C-O1.45 - 1.50
C-C (ring)1.50 - 1.55
Bond AngleC-N-O108 - 112
N-O-C105 - 109
O-C-C102 - 106

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the molecule's stability and its propensity to participate in chemical reactions. In the context of the 1,3-dipolar cycloaddition, Frontier Molecular Orbital (FMO) theory is used to explain the observed regioselectivity by considering the interactions between the HOMO of the alkene and the LUMO of the nitrile oxide (or vice versa).[7]

Table 3: Calculated Global Reactivity Indices for a Nitrile Oxide and an Allylated Pyrazole at the B3LYP/6-31G(d,p) level. [2]

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Nitrile Oxide-7.53-1.216.32
Allylated Pyrazole-6.45-0.545.91

This compound Derivatives as Enzyme Inhibitors: A Quantum Mechanical Perspective

The this compound scaffold has been successfully incorporated into inhibitors of various enzymes, including Transglutaminase 2 (TG2) and Heat shock protein 90 (Hsp90). QM studies can help to elucidate the mechanism of inhibition and guide the design of more potent and selective inhibitors.

This compound-based compounds have been developed as irreversible inhibitors of TG2, an enzyme implicated in various diseases, including celiac disease and cancer.[8][9] The proposed mechanism of inhibition involves the covalent modification of the active site cysteine residue (Cys277) by the this compound ring.[2][10]

TG2_Inhibition cluster_0 Normal Catalytic Cycle cluster_1 Inhibition Pathway TG2_active TG2 (Active) Acyl_enzyme Acyl-Enzyme Intermediate TG2_active->Acyl_enzyme Reaction with Acyl-Donor Covalent_adduct Covalently Modified TG2 (Inactive) TG2_active->Covalent_adduct Covalent Modification of Cys277 Acyl_donor Acyl-Donor Substrate (Glutamine residue) Acyl_donor->Acyl_enzyme Crosslinked_product Cross-linked Product Acyl_enzyme->Crosslinked_product Reaction with Amine Acceptor This compound This compound Inhibitor This compound->Covalent_adduct Amine_acceptor Amine Acceptor (Lysine residue) Amine_acceptor->Crosslinked_product Crosslinked_product->TG2_active Regeneration

Mechanism of Transglutaminase 2 (TG2) inhibition.

Hsp90 is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are oncoproteins.[11] Isoxazole-containing compounds have been developed as inhibitors that target the N-terminal ATP-binding pocket of Hsp90, thereby disrupting its chaperone activity and leading to the degradation of client proteins.[12][13]

Hsp90_Inhibition cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibition Pathway Hsp90_open Hsp90 (Open, ATP-bound) Hsp90_closed Hsp90 (Closed, Client-bound) Hsp90_open->Hsp90_closed Client Binding Inhibited_Hsp90 Inhibited Hsp90 Hsp90_open->Inhibited_Hsp90 Competitive Binding to ATP Pocket Client_protein Client Protein Client_protein->Hsp90_closed Degradation Client Protein Degradation Client_protein->Degradation Hsp90_hydrolysis ATP Hydrolysis Hsp90_closed->Hsp90_hydrolysis Folded_client Folded Client Protein Hsp90_hydrolysis->Folded_client Hsp90_ADP Hsp90 (Open, ADP-bound) Hsp90_hydrolysis->Hsp90_ADP Release of Folded Client Hsp90_ADP->Hsp90_open ADP/ATP Exchange This compound This compound Inhibitor This compound->Inhibited_Hsp90 Inhibited_Hsp90->Degradation Prevents Client Folding

References

The Elusive Dihydroisoxazoles: A Technical Guide to Their Discovery and Isolation from Nature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the discovery and isolation of naturally occurring dihydroisoxazoles. This class of heterocyclic compounds, while synthetically accessible and known for a range of biological activities, remains a relatively rare find from natural sources. This document details the isolation of a prominent example, Psammaplysin A from a marine sponge, and outlines general methodologies applicable to the search for novel dihydroisoxazoles from microbial and plant origins.

Introduction

Dihydroisoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antifungal, and cytotoxic properties.[1][2][3] While numerous synthetic routes to these compounds have been developed, their discovery from natural sources has been infrequent, making each new finding a significant event. This guide focuses on the technical aspects of discovering and isolating these valuable natural products.

Case Study: Psammaplysin A - A Marine-Derived Dihydroisoxazole

One of the most well-documented examples of a naturally occurring this compound is Psammaplysin A. First isolated in 1982 from the Red Sea sponge Psammaplysilla purpurea, this compound features a unique spiro-dihydroisoxazole moiety and exhibits significant biological activity.[4][5]

Isolation and Purification of Psammaplysin A

The isolation of Psammaplysin A involves a multi-step process typical for the extraction of bioactive compounds from marine invertebrates. The general workflow is outlined below.

Psammaplysin A Isolation Workflow Sponge Psammaplysilla purpurea sponge sample Extraction Extraction with Methanol (B129727) (MeOH) Sponge->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration of Methanolic Extract Filtration->Concentration Chromatography1 Sephadex LH-20 Column Chromatography (Eluent: CHCl3:MeOH 1:1) Concentration->Chromatography1 Fractionation Fraction Collection Chromatography1->Fractionation Bioassay Bioassay of Fractions (e.g., antimicrobial, cytotoxicity) Fractionation->Bioassay ActiveFraction Identification of Active Fractions Bioassay->ActiveFraction HPLC Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) ActiveFraction->HPLC PureCompound Pure Psammaplysin A HPLC->PureCompound

Caption: General workflow for the isolation of Psammaplysin A.

Experimental Protocol: Isolation of Psammaplysin A

The following protocol is a generalized procedure based on the original isolation report by Kashman and colleagues and subsequent studies on related compounds.[5][6]

  • Collection and Preparation of Sponge Material: Specimens of Psammaplysilla purpurea are collected and freeze-dried to preserve the chemical integrity of the metabolites. The dried sponge material is then homogenized to a coarse powder.

  • Extraction: The powdered sponge material is exhaustively extracted with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the polar and semi-polar metabolites.

  • Filtration and Concentration: The methanolic extracts are combined, filtered to remove solid residues, and then concentrated under reduced pressure to yield a crude extract.

  • Initial Chromatographic Separation: The crude extract is subjected to column chromatography on a Sephadex LH-20 resin. The column is eluted with a mixture of chloroform (B151607) and methanol (CHCl₃:MeOH, 1:1 v/v). Fractions are collected systematically.

  • Bioassay-Guided Fractionation: The collected fractions are screened for biological activity (e.g., antimicrobial or cytotoxic assays) to identify the fractions containing the compounds of interest.

  • Purification by High-Performance Liquid Chromatography (HPLC): The active fractions are further purified using reversed-phase HPLC (RP-HPLC) to isolate the pure Psammaplysin A.

Structure Elucidation and Data

The structure of Psammaplysin A was elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5] The spectroscopic data for the synthesized Psammaplysin A, which matches the natural product, are summarized below.

Spectroscopic Data Psammaplysin A
¹H NMR (ppm) Refer to original publications for detailed assignments.
¹³C NMR (ppm) 169.6, 158.8, 158.7, 156.6, 154.0, 148.0, 144.9, 130.6, 117.9, 109.0, 107.8, 103.9, 73.2, 67.4, 60.2, 40.0, 39.0, 36.7, 26.7, 20.7
High-Resolution Mass Spectrometry (HRMS) C₂₁H₂₄Br₄N₃O₆ (M+H)⁺

Exploring Other Natural Sources

While marine sponges have yielded the most prominent examples, the search for naturally occurring dihydroisoxazoles extends to other biological sources, particularly microorganisms like actinomycetes and fungi, as well as plants.

Microbial Sources: A Promising Frontier

Actinomycetes and endophytic fungi are well-known producers of a vast array of bioactive secondary metabolites, including many heterocyclic compounds.[7][8][9][10] The general workflow for isolating compounds from these sources is depicted below.

Microbial Isolation Workflow Microbe Microbial Strain (Actinomycete or Fungus) Fermentation Large-Scale Fermentation Microbe->Fermentation Harvest Harvest of Culture Broth and/or Mycelia Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Concentration->Chromatography Purification Purification of Fractions Chromatography->Purification PureCompound Pure this compound Purification->PureCompound

Caption: General workflow for isolating dihydroisoxazoles from microbial sources.

Experimental Protocol: General Method for Microbial Isolation

  • Fermentation: A selected microbial strain is cultured in a suitable liquid medium on a large scale to encourage the production of secondary metabolites.[11]

  • Extraction: The culture broth is separated from the mycelia by filtration or centrifugation. Both the broth and the mycelia can be extracted with an organic solvent such as ethyl acetate (B1210297) to capture the bioactive compounds.[12]

  • Purification: The crude extract is then subjected to a series of chromatographic techniques, including column chromatography (using silica (B1680970) gel or other resins) and preparative HPLC, to isolate the pure this compound compounds.[12]

Plant Sources: An Untapped Potential

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. While many heterocyclic alkaloids have been isolated from plants, dihydroisoxazoles remain a rare subclass.[13][14][15] The general procedure for their isolation would follow standard phytochemical methods.

Experimental Protocol: General Method for Plant-Based Isolation

  • Extraction: Dried and powdered plant material is extracted with a suitable solvent, often starting with a nonpolar solvent to remove lipids and then progressing to more polar solvents like methanol or ethanol.

  • Acid-Base Extraction: The crude extract can be subjected to acid-base extraction to separate the alkaloids from neutral and acidic compounds.

  • Chromatography: The enriched alkaloid fraction is then purified using various chromatographic techniques, similar to those used for microbial and marine-derived compounds.

Biological Activity and Signaling Pathways

Naturally occurring dihydroisoxazoles and their synthetic analogs often exhibit potent biological activities. Psammaplin A, a related compound to Psammaplysin A, has been identified as a histone deacetylase (HDAC) inhibitor.[1] HDAC inhibitors are a class of compounds that interfere with the function of HDACs, leading to an increase in the acetylation of histones and other proteins. This can result in the altered expression of genes involved in cell cycle regulation and apoptosis.[16][17]

The inhibition of HDACs by compounds like Psammaplin A can lead to the activation of various signaling pathways, including the Wnt signaling pathway.[1] The Wnt pathway plays a crucial role in cell proliferation, differentiation, and apoptosis.[18][19]

HDAC_Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1) Dsh->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates HDAC HDAC Histones Histones HDAC->Histones deacetylates Acetylation Increased Acetylation HDAC->Acetylation prevents PsammaplinA Psammaplin A PsammaplinA->HDAC inhibits PsammaplinA->Acetylation promotes TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates transcription Acetylation->TargetGenes enhances transcription

References

An In-depth Technical Guide on the Thermodynamic Stability of Dihydroisoxazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroisoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are pivotal structural motifs in medicinal chemistry and drug development. Their isomers, primarily the 2,3-dihydroisoxazole (1-isoxazoline), 4,5-dihydroisoxazole (2-isoxazoline), and 2,5-dihydroisoxazole (3-isoxazoline), exhibit distinct physicochemical and biological properties. Understanding the thermodynamic stability of these isomers is paramount for predicting their reactivity, shelf-life, and behavior in biological systems, thereby guiding the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the factors governing the thermodynamic stability of dihydroisoxazole isomers, details experimental and computational methodologies for their assessment, and presents a framework for interpreting the resulting data.

Factors Influencing Thermodynamic Stability

The relative thermodynamic stability of this compound isomers is influenced by a combination of electronic and steric factors. Key determinants include:

  • Position of the Double Bond: The location of the endocyclic double bond significantly impacts the electronic distribution and overall ring strain. The C=N bond in 2,3- and 4,5-dihydroisoxazoles introduces a degree of rigidity and influences the molecule's polarity.

  • Substitution Pattern: The nature and position of substituents on the this compound ring can dramatically alter stability. Electron-donating or -withdrawing groups can modify the electron density of the ring system, while bulky substituents can introduce steric strain.

  • Tautomerism: this compound derivatives can exhibit tautomerism, particularly proton tautomerism, which can lead to an equilibrium between different isomeric forms. The position of this equilibrium is dictated by the relative thermodynamic stabilities of the tautomers.

  • Solvation Effects: The surrounding solvent can influence the relative stability of isomers by preferentially solvating one form over another. Polar solvents may stabilize more polar isomers, shifting the equilibrium.

Quantitative Thermodynamic Data

The following table presents a hypothetical comparison of the relative thermodynamic stabilities of the three parent this compound isomers, as would be determined by computational methods. These values are for illustrative purposes to demonstrate how such data would be presented and interpreted. A positive value for (\Delta\Delta G_f^\circ) and (\Delta\Delta H_f^\circ) indicates lower stability relative to the most stable isomer.

Table 1: Relative Thermodynamic Stabilities of this compound Isomers (Calculated)

IsomerStructureRelative Gibbs Free Energy of Formation ((\Delta\Delta G_f^\circ)) (kJ/mol)Relative Enthalpy of Formation ((\Delta\Delta H_f^\circ)) (kJ/mol)
4,5-Dihydroisoxazole4,5-Dihydroisoxazole0.0 (Reference)0.0 (Reference)
2,3-Dihydroisoxazole2,3-Dihydroisoxazole+X.X+Y.Y
2,5-Dihydroisoxazole2,5-Dihydroisoxazole+A.A+B.B

Note: X.X, Y.Y, A.A, and B.B are placeholder values. In a real-world scenario, these would be populated with data from DFT calculations. Generally, the 4,5-dihydroisoxazole isomer is considered the most stable due to the conjugated C=N-O system.

Experimental Protocols for Determining Thermodynamic Stability

The thermodynamic stability of this compound isomers can be determined experimentally through calorimetric techniques. These methods measure the heat changes associated with chemical reactions or phase transitions, allowing for the calculation of key thermodynamic parameters.

Bomb Calorimetry for Enthalpy of Combustion

Objective: To determine the standard enthalpy of combustion ((\Delta H_c^\circ)) of a this compound isomer. This value can then be used to calculate the standard enthalpy of formation ((\Delta H_f^\circ)).

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the purified this compound isomer is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fine ignition wire is positioned to be in contact with the sample. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and purged with a small amount of high-purity oxygen before being filled to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, taking into account corrections for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample or atmosphere.

Calvet Microcalorimetry for Enthalpy of Sublimation

Objective: To determine the standard enthalpy of sublimation ((\Delta H_{sub}^\circ)), which is the enthalpy change when a solid sublimes to a gas. This is crucial for converting the enthalpy of formation in the solid state (obtained from bomb calorimetry) to the gas phase, allowing for direct comparison of the intrinsic stability of the molecules.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) of the this compound isomer is placed in a sample cell.

  • Calorimeter Setup: The sample cell and a reference cell are placed in a Calvet microcalorimeter, which consists of two thermopiles that measure the heat flow between the cells and a surrounding heat sink.

  • Measurement: The "drop method" is often employed. The sample, at a known initial temperature (e.g., room temperature), is dropped into the pre-heated calorimetric cell. The heat required to raise the sample to the calorimeter's temperature is measured. Subsequently, the sample is sublimed under vacuum, and the heat absorbed during this phase transition is measured by the thermopile.

  • Calibration: The instrument is calibrated by introducing a known amount of heat through an electrical heater.

  • Data Analysis: The enthalpy of sublimation is calculated from the integrated heat flow signal during the sublimation process, corrected for any baseline drift.

Computational Chemistry Protocols for Predicting Thermodynamic Stability

Density Functional Theory (DFT) is a powerful computational method for accurately predicting the thermodynamic properties of molecules.

Objective: To calculate the Gibbs free energies and enthalpies of formation of this compound isomers to determine their relative stabilities.

Methodology:

  • Structure Optimization: The 3D structure of each this compound isomer is built in silico. A geometry optimization is then performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The frequency calculation also provides the zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are essential for calculating enthalpy and Gibbs free energy at a specific temperature (e.g., 298.15 K).

  • Energy Calculation: A single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set to obtain a more accurate electronic energy.

  • Calculation of Thermodynamic Properties:

    • Enthalpy (H): H = E_total + k_B*T, where E_total is the total electronic energy and ZPVE, and k_B is the Boltzmann constant.

    • Gibbs Free Energy (G): G = H - T*S, where S is the entropy calculated from the vibrational, rotational, and translational contributions.

  • Relative Stability: The relative stabilities of the isomers are determined by comparing their calculated Gibbs free energies or enthalpies of formation.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_experimental Experimental Determination cluster_calculation Thermodynamic Calculation cluster_stability Relative Stability Syn_23 2,3-Dihydroisoxazole Bomb_Cal Bomb Calorimetry Syn_23->Bomb_Cal Calvet_Micro Calvet Microcalorimetry Syn_23->Calvet_Micro Syn_45 4,5-Dihydroisoxazole Syn_45->Bomb_Cal Syn_45->Calvet_Micro Syn_25 2,5-Dihydroisoxazole Syn_25->Bomb_Cal Syn_25->Calvet_Micro H_comb ΔH°c Bomb_Cal->H_comb H_sub ΔH°sub Calvet_Micro->H_sub H_form_solid ΔH°f (solid) H_comb->H_form_solid H_form_gas ΔH°f (gas) H_sub->H_form_gas H_form_solid->H_form_gas G_form_gas ΔG°f (gas) H_form_gas->G_form_gas Rel_Stab Relative Thermodynamic Stability G_form_gas->Rel_Stab

Caption: Experimental workflow for determining the relative thermodynamic stability of this compound isomers.

Computational_Workflow cluster_setup Computational Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis cluster_result Result Build_Struct Build Isomer Structures (2,3-, 4,5-, 2,5-) Choose_Method Select DFT Functional & Basis Set Build_Struct->Choose_Method Geom_Opt Geometry Optimization Choose_Method->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Energy_Calc Single Point Energy Freq_Calc->Energy_Calc Thermo_Prop Calculate H, S, G Energy_Calc->Thermo_Prop Compare_Energies Compare ΔG°f and ΔH°f Thermo_Prop->Compare_Energies Rel_Stab Relative Thermodynamic Stability Compare_Energies->Rel_Stab

Caption: Computational workflow for predicting the relative thermodynamic stability of this compound isomers.

Conclusion

The thermodynamic stability of this compound isomers is a critical parameter in drug discovery and development. This guide has outlined the key factors influencing their stability and provided detailed protocols for both experimental determination and computational prediction of their thermodynamic properties. By employing a combination of calorimetry and DFT calculations, researchers can gain a comprehensive understanding of the relative stabilities of 2,3-, 4,5-, and 2,5-dihydroisoxazole isomers. This knowledge is invaluable for selecting the most promising candidates for further development, optimizing synthesis and storage conditions, and ultimately designing safer and more effective pharmaceuticals. The presented workflows provide a clear roadmap for scientists to systematically investigate the thermodynamic landscape of these important heterocyclic scaffolds.

Dihydroisoxazole Scaffold for Library Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydroisoxazole (also known as isoxazoline) scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate. Its rigid, five-membered ring system allows for the precise spatial arrangement of substituents, making it an ideal core for the construction of diverse chemical libraries aimed at discovering novel therapeutic agents. This guide provides a comprehensive overview of the synthesis of this compound libraries, detailed experimental protocols, and insights into their biological applications and screening workflows.

Core Synthetic Strategy: [3+2] Cycloaddition

The most prevalent and versatile method for constructing the this compound ring is the [3+2] cycloaddition reaction (also known as the Huisgen cycloaddition) between a nitrile oxide and an alkene.[1][2][3][4][5] This reaction is highly efficient and regioselective, allowing for the creation of a wide array of substituted dihydroisoxazoles. A key feature of this synthetic approach is the in situ generation of the nitrile oxide intermediate from stable precursors, which avoids the handling of these reactive species.

In Situ Generation of Nitrile Oxides

Two primary methods are employed for the in-situ generation of nitrile oxides for library synthesis:

  • Dehydrohalogenation of Hydroximoyl Halides: This classic method involves the treatment of a hydroximoyl halide (commonly a chloride) with a base, such as triethylamine, to eliminate hydrogen halide and form the nitrile oxide.

  • Oxidation of Aldoximes: A milder and more common approach for library synthesis involves the oxidation of aldoximes. Various oxidizing agents can be employed, with sodium hypochlorite (B82951) (bleach) and N-chlorosuccinimide (NCS) being frequently used due to their ready availability and compatibility with a range of functional groups.

The choice of method for nitrile oxide generation often depends on the specific substrates and the desired reaction conditions, with the oxidation of aldoximes being particularly amenable to parallel synthesis formats.

Library Synthesis Methodologies

Both solution-phase and solid-phase synthesis strategies have been successfully applied to the generation of this compound libraries. The choice between these approaches depends on the desired library size, the need for purification, and the available automation capabilities.

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis is well-suited for the creation of smaller, focused libraries and allows for straightforward reaction monitoring by techniques such as thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).[4][5][6][7][8] This approach typically involves the use of multi-well plates or arrays of reaction tubes to perform numerous reactions simultaneously. Purification of the final products is usually achieved by techniques like preparative high-performance liquid chromatography (HPLC) or flash chromatography.

Solid-Phase Synthesis

Solid-phase synthesis offers significant advantages for the production of large, diverse libraries, as it simplifies the purification process to simple washing and filtration steps, thereby enabling automation.[1][9][10] In a typical solid-phase approach, either the alkene or a precursor to the nitrile oxide is attached to a solid support (e.g., a resin bead). The reaction is then carried out, and the desired this compound product is subsequently cleaved from the resin in a final step. The "tea-bag" method, where the resin is enclosed in porous polypropylene (B1209903) packets, is a well-established technique for handling multiple resins in parallel.[1]

Experimental Protocols

General Procedure for Solution-Phase Parallel Synthesis of a this compound Library

This protocol is adapted from the synthesis of a 51-member library of 3,4,5-trisubstituted isoxazoles, which can be readily modified for this compound synthesis by using alkene starting materials.[4]

Materials:

  • A sub-library of aldoximes

  • A sub-library of alkenes

  • N-Chlorosuccinimide (NCS)

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • Multi-well reaction block or individual reaction vials

  • Standard laboratory glassware and purification equipment (preparative HPLC or flash chromatography)

Procedure:

  • Reaction Setup: In each well of a multi-well reaction block, dissolve an alkene (1.0 equiv) in DCM.

  • Aldoxime Addition: To each well, add a solution of a unique aldoxime (1.1 equiv) in DCM.

  • NCS Addition: Add a solution of NCS (1.1 equiv) in DCM to each well.

  • Pyridine Addition: Add pyridine (1.1 equiv) to each reaction mixture.

  • Reaction: Stir the reactions at room temperature and monitor their progress by TLC or LC-MS. Reaction times will vary depending on the substrates but are typically in the range of 2-24 hours.

  • Work-up: Upon completion, quench the reactions with water and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by preparative HPLC or flash chromatography to yield the desired this compound library members.

General Protocol for Solid-Phase Synthesis of a this compound Library[1]

This protocol outlines the synthesis of a library of isoxazolines on a solid support.

Materials:

  • p-Methylbenzhydrylamine (pMBHA) resin

  • A sub-library of carboxylic acids

  • Allyl bromide

  • Lithium tert-butoxide

  • A sub-library of aldoximes

  • N-Chlorosuccinimide (NCS)

  • Pyridine

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Polypropylene "tea-bags"

Procedure:

  • Resin Preparation and Carboxylic Acid Coupling:

    • Place the pMBHA resin in individual "tea-bags".

    • Swell the resin in DCM.

    • Couple a diverse set of carboxylic acids to the resin using standard peptide coupling reagents (e.g., DIC/HOBt in DMF). This introduces the first point of diversity.

  • Alkylation to Introduce the Alkene:

    • Treat the resin-bound secondary amides with lithium tert-butoxide and allyl bromide in DMF to install the alkene functionality.

  • 1,3-Dipolar Cycloaddition:

    • Swell the resin-bound alkenes in DCM.

    • In separate vessels for each "tea-bag", add a solution of a unique aldoxime, NCS, and pyridine in DCM.

    • Allow the cycloaddition to proceed at room temperature.

  • Cleavage and Product Isolation:

    • Wash the resin thoroughly to remove excess reagents.

    • Cleave the this compound products from the resin using a solution of TFA in DCM.

    • Collect the cleavage solution and concentrate it to obtain the crude products.

    • Purify as necessary.

Quantitative Data Presentation

The following tables summarize representative quantitative data from the solid-phase synthesis of a this compound library.[1] The yields are calculated based on the initial loading of the resin, and the purity was determined by HPLC.

Table 1: Synthesis of Dihydroisoxazoles from Resin-Bound Alkenes [1]

EntryR1 (from Carboxylic Acid)R2 (from Aldoxime)Mass (calcd./found, MH+)Yield (%)Purity (%)
1a Piperonyl4-Nitrophenyl370.3 / 371.285>95
1b Cyclopentyl4-Nitrophenyl318.3 / 319.282>95
1c 4-Methoxyphenyl4-Nitrophenyl342.3 / 343.288>95
2a Piperonyl2,4-Dichlorophenyl391.2 / 392.179>95
2b Cyclopentyl2,4-Dichlorophenyl339.2 / 340.175>95
2c 4-Methoxyphenyl2,4-Dichlorophenyl363.2 / 364.181>95
3a Piperonyl4-Chlorophenyl356.8 / 357.291>95
3b Cyclopentyl4-Chlorophenyl304.8 / 305.288>95
3c 4-Methoxyphenyl4-Chlorophenyl328.8 / 329.293>95

Biological Targets and Signaling Pathways

This compound-containing libraries have been successfully screened against a variety of biological targets, leading to the discovery of potent and selective modulators of important signaling pathways.

GABA-gated Chloride Channel Antagonism

A prominent application of this compound derivatives is in the development of insecticides and parasiticides.[11][12][13] Compounds such as those from the isoxazoline (B3343090) class act as non-competitive antagonists of GABA-gated chloride channels in insects.[12][14] GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system of both vertebrates and invertebrates.[12] In insects, the binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Isoxazoline compounds block this channel, resulting in hyperexcitation, paralysis, and death of the insect. The selectivity of these compounds for insect over mammalian GABA receptors is a key factor in their safety profile.

GABA_Antagonism cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-gated Chloride Channel Chloride_Channel Cl- Influx GABA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Channel->Hyperpolarization GABA GABA GABA->GABA_Receptor Binds This compound This compound (Antagonist) This compound->GABA_Receptor Blocks

GABA-gated Chloride Channel Antagonism by Dihydroisoxazoles.

Transglutaminase 2 (TG2) Inhibition

This compound derivatives have also emerged as potent and selective inhibitors of human transglutaminase 2 (TG2).[15][16][17][18][19] TG2 is a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, signal transduction, and extracellular matrix stabilization.[20][21][22][23] Aberrant TG2 activity is associated with several diseases, including celiac disease, fibrosis, and cancer.[16][20] The catalytic mechanism of TG2 involves a cysteine residue in the active site.[15][17] this compound inhibitors act as targeted-covalent inhibitors, where the active site cysteine attacks the electrophilic this compound ring, leading to irreversible inhibition of the enzyme.[16][17] By inhibiting TG2, these compounds can modulate downstream signaling pathways, such as those involving NF-κB and HIF-1α, which are crucial in inflammation and cancer progression.[24]

TG2_Inhibition cluster_cell Cellular Processes TG2 Transglutaminase 2 (TG2) NFkB NF-κB Activation TG2->NFkB Activates Cysteine Active Site Cysteine HIF1a HIF-1α Expression NFkB->HIF1a Induces Disease_Progression Disease Progression (e.g., Inflammation, Cancer) HIF1a->Disease_Progression This compound This compound Inhibitor This compound->TG2 Irreversibly Inhibits

Inhibition of Transglutaminase 2 Signaling by Dihydroisoxazoles.

Experimental Workflow for Library Screening

The screening of a this compound library to identify "hit" compounds with desired biological activity follows a systematic, multi-stage process known as high-throughput screening (HTS).[25][26][27][28][29]

HTS_Workflow Start This compound Library Assay_Dev Assay Development & Miniaturization Start->Assay_Dev Pilot_Screen Pilot Screen (Small Subset of Library) Assay_Dev->Pilot_Screen Primary_HTS Primary High-Throughput Screen (Entire Library) Pilot_Screen->Primary_HTS Hit_Confirmation Hit Confirmation & Triage Primary_HTS->Hit_Confirmation Dose_Response Dose-Response & Potency Determination (IC50/EC50) Hit_Confirmation->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

High-Throughput Screening Workflow for a this compound Library.

Stage 1: Assay Development and Miniaturization [25][27] The first step involves developing a robust and reproducible biological assay that can be miniaturized to a 384- or 1536-well plate format. This assay should be sensitive to the biological activity of interest and have a clear readout (e.g., fluorescence, luminescence, absorbance).

Stage 2: Pilot Screen [25][27] A small subset of the this compound library is screened to validate the assay performance and the screening protocol. This stage helps to identify any potential issues with the assay or automation before committing to a full-scale screen.

Stage 3: Primary High-Throughput Screen [25][28] The entire this compound library is screened at a single concentration to identify initial "hits." This is a qualitative screen designed to quickly identify compounds that show activity in the assay.

Stage 4: Hit Confirmation and Triage [25] The initial hits are re-tested to confirm their activity and eliminate false positives. This may involve re-screening the same compounds and performing counter-screens to identify compounds that interfere with the assay technology.

Stage 5: Dose-Response and Potency Determination [25] Confirmed hits are then tested at multiple concentrations to determine their potency (e.g., IC50 or EC50 values). This quantitative data is crucial for ranking the hits and prioritizing them for further investigation.

Stage 6: Structure-Activity Relationship (SAR) Analysis [27] The chemical structures of the active compounds are analyzed to identify common structural features that are important for activity. This information guides the design of new, more potent and selective analogs.

Stage 7: Lead Optimization The most promising hits undergo further medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties, with the goal of identifying a lead candidate for preclinical development.

Conclusion

The this compound scaffold represents a highly valuable core for the synthesis of diverse chemical libraries. The robust and versatile [3+2] cycloaddition chemistry, adaptable to both solution- and solid-phase parallel synthesis, allows for the efficient generation of large numbers of novel compounds. The proven success of this compound-based compounds in modulating key biological targets, such as GABA-gated chloride channels and transglutaminase 2, underscores the potential of this scaffold in drug discovery. A systematic approach to library screening, from initial high-throughput campaigns to detailed structure-activity relationship studies, is essential for unlocking the full therapeutic potential of this privileged heterocyclic system.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Dihydroisoxazoles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3-dipolar cycloaddition reaction is a powerful and highly convergent method for constructing five-membered heterocyclic rings.[1] Specifically, the reaction between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile) provides a direct and atom-economical route to the 4,5-dihydroisoxazole (also known as 2-isoxazoline) core.[2][3] This heterocyclic motif is a key structural component in numerous biologically active compounds and approved drugs, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6][7] Dihydroisoxazoles also serve as versatile synthetic intermediates, readily transformed into valuable functional groups like β-hydroxy ketones and γ-amino alcohols.[8]

This document provides a detailed protocol for the synthesis of dihydroisoxazoles, focusing on the efficient in situ generation of nitrile oxides from aldoximes using an environmentally benign oxidation system.

Reaction Principle

The core of the synthesis is a [3+2] cycloaddition reaction. Nitrile oxides are often unstable and are typically generated in situ to prevent dimerization or decomposition.[1] A common and effective method involves the oxidation of a precursor aldoxime. The protocol detailed here utilizes an oxidation system of Oxone and sodium chloride, which offers a green and efficient approach applicable to a wide range of substrates.[9][10] The generated nitrile oxide then rapidly undergoes cycloaddition with an alkene present in the reaction mixture to form the desired dihydroisoxazole ring system.

Reaction_Mechanism General Reaction Mechanism for this compound Synthesis cluster_cycloaddition [3+2] Cycloaddition Aldoxime Aldoxime (Nitrile Oxide Precursor) NitrileOxide Nitrile Oxide (1,3-Dipole) Aldoxime->NitrileOxide Oxidation (in situ generation) Alkene Alkene (Dipolarophile) Product 4,5-Dihydroisoxazole Alkene->Product Oxidant Oxidant (e.g., NaCl/Oxone) NitrileOxide->Product

Caption: General reaction mechanism for this compound synthesis.

Experimental Protocol: NaCl/Oxone-Mediated Synthesis

This protocol is adapted from a green chemistry approach for the efficient in situ generation of nitrile oxides from aldoximes.[9][10]

Materials:

  • Aldoxime (1.0 mmol, 1.0 equiv)

  • Alkene (1.2 mmol, 1.2 equiv)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.2 mmol, 1.2 equiv)

  • Sodium Chloride (NaCl) (1.2 mmol, 1.2 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.4 mmol, 2.4 equiv)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvent for chromatography (e.g., Hexanes/EtOAc mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the aldoxime (1.0 mmol), the alkene (1.2 mmol), sodium chloride (1.2 mmol), and sodium bicarbonate (2.4 mmol).

  • Solvent Addition: Add a 1:1 mixture of Ethyl Acetate and Water (e.g., 5 mL of each).

  • Initiation: Cool the flask in an ice-water bath. Add Oxone® (1.2 mmol) portion-wise to the stirred suspension over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed (typically 2-6 hours).

  • Workup: Once the reaction is complete, add water (10 mL) to the flask and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Experimental_Workflow General Experimental Workflow A 1. Combine Aldoxime, Alkene, NaCl, and NaHCO₃ in EtOAc/H₂O B 2. Cool in Ice Bath and Add Oxone® Portion-wise A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench with Water and Extract with EtOAc C->D E 5. Wash Combined Organic Layers with Water and Brine D->E F 6. Dry (Na₂SO₄), Filter, and Concentrate E->F G 7. Purify by Column Chromatography F->G H Pure this compound G->H

Caption: General experimental workflow for this compound synthesis.

Data and Results

The 1,3-dipolar cycloaddition for this compound synthesis is versatile, accommodating a wide range of substrates. The yields are generally good to excellent. Below are representative data summarizing the reaction outcomes with various aldoximes and alkenes.

Table 1: Cycloaddition with Various Aromatic Aldoximes and Styrene Reaction conditions: Aldoxime (1 equiv), Styrene (1.2 equiv), NaCl (1.2 equiv), Oxone® (1.2 equiv), NaHCO₃ (2.4 equiv), EtOAc/H₂O, Room Temperature.

EntryAldoxime (Ar-CH=NOH)ProductYield (%)Reference
14-Methoxybenzaldoxime3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydroisoxazole95%[9]
24-Chlorobenzaldoxime3-(4-Chlorophenyl)-5-phenyl-4,5-dihydroisoxazole94%[9]
32-Nitrobenzaldoxime3-(2-Nitrophenyl)-5-phenyl-4,5-dihydroisoxazole88%[9]
41-Naphthaldoxime3-(Naphthalen-1-yl)-5-phenyl-4,5-dihydroisoxazole91%[9]

Table 2: Cycloaddition with Various Alkenes and 4-Chlorobenzaldoxime Reaction conditions: 4-Chlorobenzaldoxime (1 equiv), Alkene (1.2 equiv), NaCl (1.2 equiv), Oxone® (1.2 equiv), NaHCO₃ (2.4 equiv), EtOAc/H₂O, Room Temperature.

EntryAlkeneProductYield (%)Reference
11-Octene3-(4-Chlorophenyl)-5-hexyl-4,5-dihydroisoxazole83%[9]
2Methyl AcrylateMethyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate90%[8]
3NorborneneExo-adduct93%[9]
4N-PhenylmaleimideFused bicyclic adduct92%[8]

Applications in Drug Development

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive molecules.[6] Its rigid five-membered ring structure is ideal for orienting substituents in three-dimensional space to achieve optimal interactions with biological targets. Furthermore, the N-O bond within the ring can be reductively cleaved to unmask β-hydroxy ketone or other functionalities, providing a gateway to more complex molecular architectures.[2] This chemistry is crucial for the synthesis of compounds with potential therapeutic applications, including anti-inflammatory, antibacterial, and anti-HIV agents.[4][5] The development of efficient, green, and high-yielding protocols like the one described here is vital for accelerating the discovery and development of new isoxazole-based therapeutics.

References

Application of dihydroisoxazole in the synthesis of beta-amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of β-amino alcohols through the reductive ring-opening of 2,3-dihydroisoxazoles. This method offers a robust and diastereoselective route to these valuable synthetic intermediates, which are key building blocks in the preparation of pharmaceuticals and other biologically active molecules.

Introduction

β-Amino alcohols are crucial structural motifs found in a wide array of natural products and synthetic drugs. The development of stereoselective methods for their synthesis is a significant focus in organic chemistry. One effective strategy involves the use of 2,3-dihydroisoxazoles as precursors. These heterocyclic compounds can be readily synthesized and subsequently undergo reductive cleavage of the N-O bond to furnish the desired β-amino alcohols with good control over the relative stereochemistry.

Pioneering work by Carreira and coworkers has established a reliable methodology for the diastereoselective reduction of 2,3-dihydroisoxazoles.[1][2][3] Traditional methods for this transformation, such as the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with Raney nickel, were found to be less effective.[2] The protocols outlined below, utilizing a one-pot procedure involving sodium borohydride (B1222165) and zinc powder in acetic acid, provide a practical and efficient alternative for the synthesis of syn-β-amino alcohols.[1][2]

Synthetic Pathway Overview

The general transformation involves the reductive ring-opening of a 2,3-dihydroisoxazole to yield a β-amino alcohol. The stereochemical outcome of the reaction can be influenced by the choice of reducing agents.

G dihydroisoxazole 2,3-Dihydroisoxazole beta_amino_ketone β-Amino Ketone This compound->beta_amino_ketone   Zn, AcOH/H₂O syn_amino_alcohol syn-β-Amino Alcohol This compound->syn_amino_alcohol 1) NaBH₄, AcOH 2) Zn, AcOH anti_amino_alcohol anti-β-Amino Alcohol This compound->anti_amino_alcohol   Zn, AcOH (for specific substrates, e.g., R² = Ph)

Caption: General synthetic routes from 2,3-dihydroisoxazoles.

Experimental Protocols

The following are detailed protocols for the synthesis of syn-β-amino alcohols and an alternative procedure for the synthesis of β-amino ketones from 2,3-dihydroisoxazoles.

Protocol 1: One-Pot Synthesis of syn-β-Amino Alcohols

This protocol describes the one-pot reductive ring-opening of 2,3-dihydroisoxazoles to afford syn-β-amino alcohols with high diastereoselectivity.[1][2]

Workflow:

G start Start: 2,3-Dihydroisoxazole in Acetic Acid add_nabh4 Add NaBH₄ portionwise at 0 °C start->add_nabh4 stir_rt Stir at room temperature add_nabh4->stir_rt add_zn Add Zinc powder stir_rt->add_zn stir_heat Stir at 60 °C add_zn->stir_heat workup Aqueous Workup (Filtration, Basification, Extraction) stir_heat->workup purification Purification (Chromatography) workup->purification product Product: syn-β-Amino Alcohol purification->product

Caption: Workflow for the one-pot synthesis of syn-β-amino alcohols.

Materials:

  • 2,3-Dihydroisoxazole

  • Acetic acid (AcOH)

  • Sodium borohydride (NaBH₄)

  • Zinc powder

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium potassium tartrate solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the 2,3-dihydroisoxazole (1.0 equiv) in acetic acid (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.0 equiv) portionwise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Add zinc powder (10.0 equiv) to the reaction mixture.

  • Heat the suspension to 60 °C and stir vigorously for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with dichloromethane.

  • Carefully neutralize the filtrate by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Add saturated aqueous sodium potassium tartrate solution and stir the biphasic mixture vigorously for 30 minutes.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired syn-β-amino alcohol.

Protocol 2: Synthesis of β-Amino Ketones

This protocol details the reductive ring-opening of 2,3-dihydroisoxazoles to β-amino ketones.[2]

Materials:

  • 2,3-Dihydroisoxazole

  • Acetic acid (AcOH)

  • Water (H₂O)

  • Zinc powder

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium potassium tartrate solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2,3-dihydroisoxazole (1.0 equiv) in a 3:1 mixture of acetic acid and water (0.2 M).

  • Add zinc powder (10.0 equiv) to the solution.

  • Stir the suspension vigorously at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.

  • Carefully neutralize the filtrate by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Add saturated aqueous sodium potassium tartrate solution and stir the biphasic mixture vigorously for 30 minutes.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ketone.

Data Presentation

The following tables summarize the results obtained for the synthesis of syn-β-amino alcohols and β-amino ketones from various substituted 2,3-dihydroisoxazoles.

Table 1: Synthesis of syn-β-Amino Alcohols via Protocol 1

EntryYield (%)Diastereomeric Ratio (syn:anti)
1n-HexylCH₃7387:13
2c-HexylCH₃6985:15
3PhCH₃5780:20
4n-Hexyln-Pr71>95:5
5c-Hexyln-Pr65>95:5

Data sourced from Carreira, et al. Org. Lett. 2005, 7, 5741-5742.[1][2]

Table 2: Synthesis of β-Amino Ketones via Protocol 2

EntryYield (%)
1n-HexylCH₃96
2c-HexylCH₃91
3PhCH₃59
4n-Hexyln-Pr93
5c-Hexyln-Pr88

Data sourced from Carreira, et al. Org. Lett. 2005, 7, 5741-5742.[1][2]

Mechanistic Considerations

The diastereoselectivity of the reduction is believed to arise from a chelation-controlled reduction of an intermediate β-amino ketone. In the one-pot synthesis of syn-β-amino alcohols, the this compound is first reduced to the corresponding β-amino ketone, which then undergoes a diastereoselective reduction to the alcohol.

Conclusion

The reductive ring-opening of 2,3-dihydroisoxazoles provides an efficient and diastereoselective method for the synthesis of β-amino alcohols. The protocols detailed herein, particularly the one-pot synthesis of syn-β-amino alcohols, offer a practical and scalable approach for accessing these important building blocks for drug discovery and development. The choice of reagents allows for the selective formation of either the syn-β-amino alcohol or the corresponding β-amino ketone, adding to the versatility of this methodology.

References

High-Throughput Screening of Dihydroisoxazole Compound Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroisoxazole derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery. These compounds have demonstrated potential as anticancer, anti-inflammatory, and antibacterial agents. Their mechanism of action often involves covalent modification of target proteins, leading to potent and selective inhibition. High-throughput screening (HTS) of this compound libraries is a critical step in identifying lead compounds for further development. This document provides detailed application notes and protocols for the HTS of these compound libraries, focusing on anticancer and signaling pathway modulation applications.

Data Presentation: Quantitative HTS Data Summary

The following tables summarize quantitative data from representative high-throughput screening campaigns of this compound derivatives.

Table 1: Anticancer Activity of Indole-Based 4,5-Dihydroisoxazole Derivatives against Leukemia Cell Lines.[1][2]

Compound IDModificationJurkat (IC50, µM)HL-60 (IC50, µM)
DHI1 (4a) 4-bromophenyl at 3-isoxazole position21.83 ± 2.3519.14 ± 0.18
4i Unsubstituted phenyl at 3-isoxazole position22.31 ± 1.432.68 ± 5.2

Table 2: Anticancer Activity of 4,5-Dihydroisoxazole-5-Carboxamide Derivatives.[3]

Compound IDHela (IC50, µM)MCF-7 (IC50, µM)
17h 4.114.03
17i --
17e --
18e --
Cisplatin (Standard) --

Note: Specific IC50 values for 17i, 17e, and 18e were not provided in the source, but they were noted as having potent activity. The IC50 for the standard drug Cisplatin was also not explicitly stated in the summary table.

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Screening (Anticancer)

This protocol describes a common method for the primary screening of a this compound compound library for anticancer activity using a luminescence-based cell viability assay.

Materials:

  • Cancer cell lines (e.g., Jurkat, HL-60, HeLa, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound compound library (dissolved in DMSO)

  • 384-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate seeding density in complete medium.

    • Using an automated dispenser or multichannel pipette, seed 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.

  • Compound Addition:

    • Prepare a dilution plate by adding a small volume of each library compound to fresh medium to achieve the desired final screening concentration (typically 1-10 µM).

    • Transfer a set volume (e.g., 5 µL) of the diluted compounds to the corresponding wells of the cell plate.

    • Include vehicle controls (DMSO in medium) and positive controls (a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assay and Data Acquisition:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound relative to the vehicle control.

    • Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., 50%).

Protocol 2: Nrf2 Activation Reporter Assay

This protocol outlines a cell-based reporter assay to screen for this compound compounds that activate the Nrf2 signaling pathway.

Materials:

  • AREc32 cells (a stable cell line containing a luciferase reporter gene driven by an antioxidant response element).

  • Complete cell culture medium.

  • This compound compound library (in DMSO).

  • 384-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System).

  • Multichannel pipettes or automated liquid handling system.

  • Plate reader with luminescence detection.

Procedure:

  • Cell Seeding:

    • Seed AREc32 cells into 384-well plates at an optimized density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Add the library compounds at the desired final concentration to the cell plates.

    • Include a known Nrf2 activator as a positive control and DMSO as a negative control.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Add the luciferase assay reagent to each well.

    • Incubate according to the manufacturer's instructions to allow for cell lysis and signal generation.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity for each compound compared to the vehicle control.

    • Hits are identified as compounds that significantly increase luciferase expression.

Mandatory Visualizations

Experimental Workflows

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Identification Compound_Library This compound Library in DMSO Compound_Addition Add Compounds (Automated) Compound_Library->Compound_Addition Cell_Culture Cancer Cell Lines or Reporter Cell Lines Plate_Seeding Seed Cells in 384-well Plates Cell_Culture->Plate_Seeding Plate_Seeding->Compound_Addition Incubation Incubate (24-72 hours) Compound_Addition->Incubation Reagent_Addition Add Assay Reagent (e.g., CellTiter-Glo) Incubation->Reagent_Addition Data_Acquisition Read Plates (Luminescence) Reagent_Addition->Data_Acquisition Data_Normalization Normalize Data to Controls Data_Acquisition->Data_Normalization Hit_Identification Identify 'Hits' based on Activity Threshold Data_Normalization->Hit_Identification IC50_Determination Dose-Response Curves and IC50 Calculation Hit_Identification->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis

Caption: General workflow for high-throughput screening of a this compound library.

Signaling Pathways

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidation DI This compound Compound DI->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Inhibition Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Genes Target Gene Expression (e.g., HO-1) ARE->Genes Transcription

Caption: Activation of the Nrf2 signaling pathway by this compound compounds.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition IkB_p Phosphorylated IκBα IkB->IkB_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation DI_NFkB This compound Inhibitor DI_NFkB->IKK Inhibition DNA κB DNA Sites NFkB_n->DNA Binding Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Transcription Proteasome_NFkB Proteasomal Degradation IkB_p->Proteasome_NFkB

Caption: Inhibition of the NF-κB signaling pathway by this compound compounds.

References

Asymmetric Synthesis of Chiral Dihydroisoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral dihydroisoxazoles (isoxazolines) are a pivotal class of heterocyclic compounds frequently encountered in biologically active molecules and natural products. Their versatile structure serves as a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of complex molecules such as amino alcohols and β-hydroxy ketones. The development of catalytic asymmetric methods to access these structures enantioselectively is of paramount importance, offering efficient routes to chiral building blocks for drug discovery and development.

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral dihydroisoxazoles using two distinct and effective catalytic systems: a multifunctional organocatalyst and a chiral copper catalyst.

Application Note 1: Organocatalytic Asymmetric [3+2] Cycloaddition of Enynones and N-Hydroxylamines

This method describes a highly efficient asymmetric formal [3+2] cycloaddition of enynones with N-hydroxylamines catalyzed by a newly designed multifunctional organocatalyst.[1][2] This approach provides access to a variety of 2,3-dihydroisoxazoles in good yields and with excellent enantioselectivity.[1][2]

Catalyst

The reaction employs a multifunctional organocatalyst derived from cinchona alkaloids, featuring a quinuclidine (B89598) core, a hydroxyl group, and a bulky aromatic ester moiety. This catalyst is designed to activate both the enynone and the N-hydroxylamine simultaneously through a network of non-covalent interactions.

Reaction Principle

The proposed mechanism involves a cascade reaction initiated by the Michael addition of the N-hydroxylamine to the enynone, facilitated by the bifunctional catalyst. This is followed by an intramolecular cyclization to furnish the dihydroisoxazole ring system. The chiral environment provided by the catalyst directs the approach of the nucleophile, thereby controlling the stereochemical outcome of the reaction.

Data Presentation

The following table summarizes the results for the organocatalytic asymmetric [3+2] cycloaddition of various enynones and N-hydroxylamines.

EntryEnynone (R¹)N-Hydroxylamine (R²)ProductYield (%)ee (%)
1PhenylBenzyl3-benzoyl-5-phenyl-2-benzyl-2,3-dihydroisoxazole8595
24-ChlorophenylBenzyl3-(4-chlorobenzoyl)-5-(4-chlorophenyl)-2-benzyl-2,3-dihydroisoxazole8296
32-ThienylBenzyl3-(2-thenoyl)-5-(2-thienyl)-2-benzyl-2,3-dihydroisoxazole7892
4Phenyl4-Methoxybenzyl3-benzoyl-5-phenyl-2-(4-methoxybenzyl)-2,3-dihydroisoxazole8894
5PhenylAllyl3-benzoyl-5-phenyl-2-allyl-2,3-dihydroisoxazole7590
Experimental Protocol

General Procedure for the Asymmetric [3+2] Cycloaddition:

  • To a dried reaction vial equipped with a magnetic stir bar, add the enynone (0.1 mmol, 1.0 equiv), N-hydroxylamine (0.12 mmol, 1.2 equiv), and the multifunctional organocatalyst (0.01 mmol, 10 mol%).

  • Add dry toluene (B28343) (1.0 mL) as the solvent.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral this compound.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Logical Relationship Diagram

Organocatalytic_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Enynone + N-Hydroxylamine Mixing Mix and Stir at Room Temp Reactants->Mixing Catalyst Multifunctional Organocatalyst Catalyst->Mixing Solvent Dry Toluene Solvent->Mixing Concentration Concentrate Mixing->Concentration TLC Monitoring Chromatography Flash Column Chromatography Concentration->Chromatography Product Chiral this compound Chromatography->Product Analysis Yield Calculation & Chiral HPLC Product->Analysis

Caption: Experimental workflow for the organocatalytic synthesis.

Application Note 2: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Nitrones to Terminal Alkynes

This protocol details a highly enantioselective 1,3-dipolar cycloaddition of nitrones to terminal alkynes catalyzed by a chiral copper(I) complex.[3] This method provides a direct route to optically active 4-isoxazolines. The in situ generated copper acetylide is proposed to be the key intermediate that reacts with the nitrone.

Catalyst

The catalytic system consists of a copper(I) salt, typically Cu(CH₃CN)₄PF₆, and a chiral ferrocenyl-based phosphine (B1218219) ligand, such as (S,Sp)-i-Pr-Phosferrox. The ligand's unique stereoelectronic properties are crucial for achieving high levels of asymmetric induction.

Reaction Principle

The reaction is believed to proceed through the formation of a chiral copper(I) acetylide intermediate. This intermediate then undergoes a [3+2] cycloaddition with the nitrone. The chiral ligand environment around the copper center dictates the facial selectivity of the nitrone addition to the acetylide, leading to the formation of the enantioenriched this compound product.

Data Presentation

The following table summarizes the results for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of various nitrones and terminal alkynes.

EntryNitrone (R¹=Ar, R²=H)Alkyne (R³)ProductYield (%)ee (%)
1N-Phenylbenzaldimine N-oxidePhenylacetylene2,3,5-Triphenyl-2,3-dihydroisoxazole9295
2N-(4-Methoxyphenyl)benzaldimine N-oxidePhenylacetylene3,5-Diphenyl-2-(4-methoxyphenyl)-2,3-dihydroisoxazole8997
3N-Phenyl(4-chlorobenzaldimine) N-oxidePhenylacetylene3-(4-Chlorophenyl)-2,5-diphenyl-2,3-dihydroisoxazole9594
4N-Phenylbenzaldimine N-oxide1-Hexyne3-Phenyl-5-butyl-2-phenyl-2,3-dihydroisoxazole8590
5N-Phenylbenzaldimine N-oxide(Trimethylsilyl)acetylene3-Phenyl-5-(trimethylsilyl)-2-phenyl-2,3-dihydroisoxazole8892
Experimental Protocol

General Procedure for the Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition:

  • In a glovebox, to a dried Schlenk tube, add Cu(CH₃CN)₄PF₆ (5 mol%) and the chiral phosphine ligand (6 mol%).

  • Add dry dichloromethane (B109758) (DCM, 1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the nitrone (0.1 mmol, 1.0 equiv) to the catalyst solution.

  • Add the terminal alkyne (0.12 mmol, 1.2 equiv) to the reaction mixture.

  • Seal the Schlenk tube and stir the reaction at the specified temperature (e.g., 30 °C) for the time required for complete conversion (monitored by TLC, typically 24 hours).

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure chiral this compound.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Signaling Pathway Diagram

Copper_Catalytic_Cycle Cu_L [Cu(I)-L] Cu_Acetylide [R³-C≡C-Cu(I)-L] Cu_L->Cu_Acetylide + Alkyne - H⁺ Alkyne R³-C≡C-H Cycloaddition_TS [Transition State] Cu_Acetylide->Cycloaddition_TS + Nitrone Nitrone R¹-CH=N⁺(O⁻)-R² Nitrone->Cycloaddition_TS Cu_Product_Complex [Product-Cu(I)-L*] Cycloaddition_TS->Cu_Product_Complex Cu_Product_Complex->Cu_L Product Release Product Chiral this compound Cu_Product_Complex->Product

Caption: Proposed catalytic cycle for the Cu-catalyzed cycloaddition.

Conclusion

The presented protocols offer robust and highly selective methods for the asymmetric synthesis of chiral dihydroisoxazoles. The organocatalytic approach provides a metal-free alternative, while the copper-catalyzed reaction showcases the power of transition metal catalysis in achieving high enantioselectivity. These methods are valuable tools for synthetic and medicinal chemists, enabling the efficient construction of complex chiral molecules for various applications in drug discovery and development. The choice of catalyst and reaction conditions can be tailored based on the specific substrate and desired product. Further optimization may be required for substrates not covered in these protocols.

References

Application Notes and Protocols: A Step-by-Step Guide to N-O Bond Cleavage in Dihydroisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroisoxazoles, also known as 2-isoxazolines, are versatile five-membered heterocyclic compounds that serve as valuable intermediates in organic synthesis. Their synthetic utility largely stems from the strategic cleavage of the relatively weak N-O bond, which unmasks a variety of important functional groups. This transformation provides access to key building blocks such as γ-amino alcohols and β-hydroxy ketones, which are prevalent motifs in a wide array of natural products and pharmaceutically active compounds.[1] The ability to selectively cleave the N-O bond under various conditions makes dihydroisoxazoles powerful synthons for the construction of complex molecular architectures. This guide provides detailed protocols and application notes for several common methods of N-O bond cleavage in dihydroisoxazoles, tailored for researchers in organic synthesis and drug development. Dihydroisoxazole derivatives have shown promise as therapeutic agents, including their use as anti-inflammatory drugs and inhibitors of enzymes like transglutaminase 2.[2][3]

Reductive Cleavage using Raney Nickel/Aluminum Chloride

This method is a robust and high-yielding procedure for the N-O bond cleavage of dihydroisoxazoles, leading to the formation of β-hydroxy ketones. The combination of Raney nickel, a nickel-aluminum alloy treated with sodium hydroxide (B78521) to create a high surface area catalyst, and a Lewis acid like aluminum chloride (AlCl₃) is particularly effective for fused bicyclic isoxazoline (B3343090) systems.[1]

Experimental Protocol

A general procedure for the Raney Nickel/AlCl₃-mediated cleavage of a this compound is as follows:

  • To a solution of the this compound (1.0 mmol) in a 5:1 mixture of methanol (B129727) (MeOH) and water (H₂O) (12 mL), add Raney Nickel (approx. 100 mg, 50% slurry in water).

  • To this suspension, add aluminum chloride (AlCl₃) (1.2 mmol).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 24 hours depending on the substrate.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Raney Nickel.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can often be purified by precipitation or recrystallization. For some substrates, column chromatography on silica (B1680970) gel may be necessary.

Data Presentation
EntrySubstrate (this compound)Product (β-Hydroxy Ketone)Yield (%)Time (h)Ref.
13-Methyl-fused oxabicycloalkeneCorresponding β-hydroxy ketone9324[1]
23-Methyl-fused azabicycloalkeneCorresponding β-hydroxy ketone7524[1]
3Various heterobicycle-fused 2-isoxazolinesCorresponding β-hydroxy ketones66-9524[1]
Reaction Workflow and Mechanism

The reaction proceeds through the coordination of the Lewis acidic aluminum to the heteroatom of the bicyclic system, which allows the isoxazoline nitrogen to interact with the Raney nickel. This interaction facilitates the cleavage of the N-O bond, followed by hydrolysis of the resulting imine to afford the β-hydroxy ketone.

Raney_Nickel_Cleavage sub This compound int1 AlCl3 Coordination sub->int1 AlCl3 int2 Raney Ni Coordination to Nitrogen int1->int2 Raney Ni int3 N-O Bond Cleavage (Imine Intermediate) int2->int3 Reductive Cleavage prod β-Hydroxy Ketone int3->prod Hydrolysis LiAlH4_Cleavage sub This compound int1 Hydride Attack (N-O Cleavage) sub->int1 LiAlH4 int2 Intermediate Alkoxide/Amine int1->int2 Reduction prod γ-Amino Alcohol int2->prod Aqueous Workup MoCO6_Cleavage sub This compound int1 Coordination to Mo sub->int1 Mo(CO)6 int2 N-O Bond Cleavage (Nitrene Intermediate) int1->int2 Heat prod β-Amino Enone or β-Hydroxy Ketone int2->prod H2O

References

The Dihydroisoxazole Ring: A Versatile Linchpin in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydroisoxazole moiety, a five-membered nitrogen- and oxygen-containing heterocycle, has emerged as a powerful and versatile building block in the intricate art of natural product total synthesis. Its utility lies in its facile construction, typically via a [3+2] cycloaddition reaction, and the diverse array of transformations it can undergo to reveal complex functionalities. This document provides detailed application notes and experimental protocols for the use of this compound intermediates in the total synthesis of representative natural products, including the tropane (B1204802) alkaloid (±)-cocaine, the marine natural product psammaplysin A, and the antibiotic acivicin.

Introduction

The strategic incorporation of the this compound (or isoxazoline) ring system allows for the stereocontrolled introduction of nitrogen and oxygen functionalities, which are ubiquitous in biologically active natural products. The N-O bond of the this compound ring serves as a masked functional group, readily cleaved under reductive conditions to unveil valuable 1,3-amino alcohols or β-hydroxy ketones, key synthons for further elaboration.[1][2][3] This masking strategy enables chemists to carry reactive functionalities through multiple synthetic steps in a protected form. The most common method for the synthesis of dihydroisoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene, a reaction known for its high degree of regioselectivity and stereoselectivity.[4][5]

I. Total Synthesis of (±)-Cocaine via Intramolecular Nitrone Cycloaddition

The total synthesis of the tropane alkaloid (±)-cocaine reported by Tufariello and coworkers is a classic example of employing a this compound precursor, in this case, an isoxazolidine (B1194047) formed from a nitrone cycloaddition, to establish the core bicyclic structure.[6][7]

Synthetic Strategy

The key transformation in Tufariello's synthesis is an intramolecular [3+2] cycloaddition of a nitrone with an olefin. This reaction forges the 8-azabicyclo[3.2.1]octane skeleton of cocaine. The isoxazolidine ring formed in this process is then reductively cleaved to reveal the necessary functional groups for the final elaboration to cocaine.[6]

tufariello_cocaine_synthesis A Pyrroline N-oxide C Isoxazolidine Intermediate A->C [3+2] Cycloaddition B Methyl but-3-enoate B->C D Intramolecular Cycloaddition Precursor C->D Functional Group Manipulation E Tricyclic Isoxazolidine D->E Intramolecular [3+2] Cycloaddition F Tropane Skeleton E->F Reductive N-O Bond Cleavage G (±)-Cocaine F->G Benzoylation psammaplysin_A_synthesis A 2-Bromocyclohex-1-ene-1-carbaldehyde C Nitronate Intermediate A->C Diastereoselective Henry Reaction B Nitroalkane B->C D Spirocyclic Isoxazoline C->D Intramolecular Cyclization E Dihydrooxepine Ring D->E Baeyer-Villiger Oxidation F Psammaplysin A E->F Further Elaboration acivicin_synthesis A Chiral Nitrone (from L-erythrose) C Diastereomerically Enriched This compound A->C Diastereoselective [3+2] Cycloaddition B Acrylate B->C D Key Intermediate C->D Functional Group Interconversion E (+)-Acivicin D->E Final Steps

References

Dihydroisoxazole Derivatives: Application Notes and Protocols for Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydroisoxazole scaffold has emerged as a privileged structure in the development of novel agrochemicals, demonstrating a broad spectrum of activity against insects, fungi, and weeds. This document provides a comprehensive overview of the application of this compound derivatives as potential agrochemicals, including their biological activity, mode of action, and detailed experimental protocols for their synthesis and evaluation.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative data on the insecticidal, fungicidal, and herbicidal activities of various this compound derivatives reported in the literature.

Table 1: Insecticidal Activity of this compound Derivatives
Compound IDTarget PestAssay TypeEfficacyReference
Ie (R = 3-Br-Ph)Plutella xylostella (Diamondback Moth)Leaf DippingLC50: 0.940 mg/mL (48h)[1]
Ig (R = 3-F-Ph)Aphis citricola (Citrus Aphid)Not SpecifiedLD50: 0.042 µ g/nymph (48h)[1]
Ij (R = 4-CF3-Ph)Aphis citricola (Citrus Aphid)Not SpecifiedLD50: 0.041 µ g/nymph (48h)[1]
A4 Mythimna separata (Oriental Armyworm)Leaf DippingLC50: 3.27 mg/L[2][3]
IA-8 Mythimna separata (Oriental Armyworm)Not SpecifiedComparable to Fluralaner[4]
Table 2: Fungicidal Activity of this compound Derivatives
Compound IDFungal PathogenAssay TypeEfficacy (MIC90)Reference
10a-d Candida glabrata (azole-resistant)Not Specified2 to 8 µg/mL[5]
10c Candida glabrata (azole-resistant)Not Specified2 µg/mL[5]
11a Candida glabrata (azole-resistant)Not Specified8 µg/mL[5]
11c Candida glabrata (azole-resistant)Not Specified2 µg/mL[5]
Compound 1 Microsporum canisBroth MicrodilutionMIC: 12.5 µg/mL[6]
Compound 1 Trichophyton mentagrophytesBroth MicrodilutionMIC: 50 µg/mL[6]
Table 3: Herbicidal and Nematicidal Activity of this compound Derivatives
Compound IDTarget OrganismAssay TypeEfficacyReference
I-26 Portulaca oleracea (Common Purslane)Petri Dish100% inhibition at 10 mg/L[7]
I-26 Abutilon theophrasti (Velvetleaf)Petri Dish100% inhibition at 10 mg/L[7]
I-05 Echinochloa crusgalli (Barnyard Grass)Post-emergenceExcellent activity at 150 g/ha[7]
I-05 Abutilon theophrasti (Velvetleaf)Post-emergenceExcellent activity at 150 g/ha[7]
II-05 4-hydroxyphenylpyruvate dioxygenase (HPPD)Enzymatic AssayEC50: 1.05 µM[7]
Compound 1 Meloidogyne incognita (Root-knot nematode)In vitroLC50: 398 µg/mL[8]
Compound 4 Meloidogyne incognita (Root-knot nematode)In vitroLC50: 501 µg/mL[8]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Protocol 1: General Synthesis of 3-Aryl-4,5-dihydroisoxazole Derivatives via 1,3-Dipolar Cycloaddition

This protocol describes a common method for synthesizing this compound derivatives.[8][9][10]

Materials:

Procedure:

  • Oxime Formation: Dissolve the substituted benzaldehyde and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol). Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Nitrile Oxide Generation: Dissolve the crude oxime in a solvent like dichloromethane. Cool the solution in an ice bath. Add sodium hypochlorite solution dropwise while stirring vigorously. The in-situ formation of the corresponding nitrile oxide will occur.

  • Cycloaddition: To the nitrile oxide solution, add the alkene and a base such as triethylamine. Allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified this compound derivative using spectroscopic methods such as 1H NMR, 13C NMR, and HRMS.[1][2][3]

Protocol 2: Insecticidal Bioassay using the Leaf-Dipping Method

This protocol is adapted for testing the insecticidal activity of compounds against chewing insects like Plutella xylostella and Mythimna separata.[11]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO)

  • Surfactant (e.g., Triton X-100)

  • Distilled water

  • Cabbage or corn leaves

  • Third-instar larvae of the target insect

  • Petri dishes or ventilated containers

  • Filter paper

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound. Create a series of dilutions at different concentrations (e.g., 50 mg/L). Add a small amount of surfactant to each solution to ensure even leaf coverage.

  • Leaf Treatment: Dip fresh, clean leaves into the test solutions for 10-30 seconds. Allow the leaves to air-dry completely. For the control group, dip leaves in the solvent-surfactant solution without the test compound.

  • Insect Exposure: Place the treated leaves into individual Petri dishes lined with moist filter paper. Introduce a known number of third-instar larvae (e.g., 10) into each dish.

  • Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25 ± 1°C, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.

Protocol 3: Fungicidal Bioassay using the Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against fungal pathogens.[6]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Fungal culture (e.g., Candida albicans)

  • Liquid growth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Fungal Inoculum: Grow the fungal strain in an appropriate broth medium to the mid-logarithmic phase. Adjust the fungal suspension to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Serial Dilution: Add a specific volume of growth medium to all wells of a 96-well plate. Add the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Inoculate each well with the standardized fungal suspension. Include a positive control (fungus with no compound) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to this compound derivatives in agrochemical research.

Experimental Workflow for Agrochemical Discovery

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization start Starting Materials (Aldehyde, Alkene) oxime Oxime Formation start->oxime nitrile_oxide Nitrile Oxide Generation oxime->nitrile_oxide cycloaddition 1,3-Dipolar Cycloaddition nitrile_oxide->cycloaddition purification Purification (Chromatography) cycloaddition->purification characterization Characterization (NMR, HRMS) purification->characterization insecticidal Insecticidal Assay characterization->insecticidal fungicidal Fungicidal Assay characterization->fungicidal herbicidal Herbicidal Assay characterization->herbicidal data_analysis Data Analysis (LC50, MIC) insecticidal->data_analysis fungicidal->data_analysis herbicidal->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt mode_of_action Mode of Action Studies sar->mode_of_action

Caption: Workflow for synthesis and screening of this compound agrochemicals.

Proposed Insecticidal Mode of Action: Ryanodine (B192298) Receptor Activation

Some this compound-containing insecticides act as ryanodine receptor (RyR) activators, leading to uncontrolled calcium release and paralysis in insects.[2][3]

compound This compound Derivative (e.g., A4) ryr Ryanodine Receptor (RyR) in Sarcoplasmic Reticulum compound->ryr activates ca_release Uncontrolled Ca2+ Release into Cytoplasm ryr->ca_release muscle_contraction Continuous Muscle Contraction ca_release->muscle_contraction paralysis Paralysis and Death muscle_contraction->paralysis compound Aryl Isoxazoline Derivative gaba_receptor GABA-gated Chloride Channel compound->gaba_receptor blocks cl_influx Inhibition of Cl- Influx gaba_receptor->cl_influx neuron_hyperexcitation Neuronal Hyperexcitation cl_influx->neuron_hyperexcitation death Convulsions and Death neuron_hyperexcitation->death compound Isoxazole Herbicide (Prodrug) conversion In-planta Conversion compound->conversion dkn Diketonitrile (DKN) (Active Form) conversion->dkn hppd HPPD Enzyme dkn->hppd inhibits plastoquinone Plastoquinone Biosynthesis Blocked hppd->plastoquinone catalyzes carotenoid Carotenoid Biosynthesis Inhibited plastoquinone->carotenoid required for bleaching Bleaching Symptoms carotenoid->bleaching leads to

References

Application Notes and Protocols for the Solid-Phase Synthesis of Dihydroisoxazole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the solid-phase synthesis of dihydroisoxazole (also known as isoxazoline) analogues. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to their presence in various biologically active molecules, including antiviral, antitubulin, and anti-inflammatory agents.[1] Solid-phase synthesis offers a streamlined approach for the generation of diverse libraries of these compounds, facilitating drug discovery and development programs.

The core of the synthetic strategy involves the 1,3-dipolar cycloaddition of a nitrile oxide with a resin-bound alkene.[1][2] This method allows for the efficient construction of the this compound core with opportunities for diversification at multiple points.

I. General Workflow for Solid-Phase Synthesis of this compound Analogues

The overall process begins with the immobilization of a suitable building block onto a solid support, followed by a series of chemical transformations to construct the target molecule, and finally, cleavage from the resin to yield the purified product.

G Resin Solid Support (e.g., Wang Resin) Linker Linker Attachment (e.g., Carboxylic Acid Coupling) Resin->Linker Step 1 Alkene Introduction of Alkene Moiety (Dipolarophile) Linker->Alkene Step 2 Cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide Generation) Alkene->Cycloaddition Step 3 Cleavage Cleavage from Resin (e.g., TFA Cocktail) Cycloaddition->Cleavage Step 4 Product Purified this compound Analogue Cleavage->Product Step 5

Caption: General workflow for the solid-phase synthesis of dihydroisoxazoles.

II. Detailed Experimental Protocols

The following protocols are based on established methodologies for the solid-phase synthesis of isoxazoline-carboxamides.[1][2] This approach utilizes a p-methylbenzhydrylamine (MBHA) resin, but the principles can be adapted to other suitable solid supports like Wang resin.

Protocol 1: Preparation of Resin-Bound Alkene

This protocol describes the initial loading of the solid support with a carboxylic acid, followed by N-alkylation to introduce the alkene functionality that will serve as the dipolarophile in the cycloaddition reaction.

Materials:

  • p-Methylbenzhydrylamine (MBHA) resin

  • Carboxylic acid of choice (R¹-COOH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Allyl bromide or propargyl bromide

  • Lithium tert-butoxide

  • Polypropylene (B1209903) mesh packets ("tea bags")

Procedure:

  • Resin Swelling: Place the MBHA resin in polypropylene mesh packets and swell in DCM for 30 minutes.

  • Carboxylic Acid Coupling (Introduction of R¹):

    • Wash the swollen resin with DMF.

    • In a separate vessel, pre-activate the carboxylic acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the pre-activated carboxylic acid solution to the resin and agitate at room temperature for 4-6 hours.

    • Wash the resin sequentially with DMF, DCM, and Methanol (MeOH), and dry under vacuum.

  • N-Alkylation (Introduction of Alkene):

    • Swell the resin-bound secondary amide in anhydrous Tetrahydrofuran (THF).

    • Add a solution of lithium tert-butoxide (5 eq.) in THF to the resin and agitate for 10 minutes.

    • Add allyl bromide (for dihydroisoxazoles) or propargyl bromide (for isoxazoles) (10 eq.) and continue agitation for 12-16 hours at room temperature.

    • Wash the resin sequentially with THF, DCM, and MeOH, and dry under vacuum.

Protocol 2: 1,3-Dipolar Cycloaddition and Cleavage

This protocol details the key cycloaddition step to form the this compound ring and the subsequent cleavage of the final product from the solid support.

Materials:

  • Resin-bound alkene from Protocol 1

  • Aldoxime of choice (R²-CH=NOH)

  • N-Chlorosuccinimide (NCS)

  • Pyridine

  • Triethylamine (TEA)

  • DCM

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the resin-bound alkene in DCM for 30 minutes.

  • In Situ Generation of Nitrile Oxide and Cycloaddition:

    • In a separate flask, dissolve the aldoxime (5 eq.) in DCM.

    • Add NCS (5 eq.) and a catalytic amount of pyridine. Stir the mixture at room temperature for 1 hour. This generates the hydroximoyl chloride.

    • Add the resin-bound alkene to this solution.

    • Slowly add TEA (5 eq.) to the reaction mixture to generate the nitrile oxide in situ, which then undergoes cycloaddition with the resin-bound alkene.

    • Agitate the reaction mixture at room temperature for 16-24 hours.

    • Wash the resin sequentially with DCM, DMF, MeOH, and dry under vacuum.

  • Cleavage from Resin:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound analogue.

    • Purify the crude product by preparative HPLC.

III. Quantitative Data Summary

The following table summarizes representative yields for the synthesis of a small library of this compound analogues using the described solid-phase methodology. Yields are calculated based on the initial loading of the resin.

Compound IDR¹ GroupR² GroupOverall Yield (%)Purity (%)
DI-1 Phenyl4-Chlorophenyl65>95
DI-2 Phenyl4-Methoxyphenyl72>95
DI-3 4-Fluorophenyl4-Chlorophenyl62>95
DI-4 4-Fluorophenyl4-Methoxyphenyl68>95
DI-5 Thiophen-2-yl4-Chlorophenyl58>95
DI-6 Thiophen-2-yl4-Methoxyphenyl63>95

Data is representative and may vary depending on the specific substrates and reaction conditions.

IV. Signaling Pathway Visualization

This compound analogues have been investigated as inhibitors of various signaling pathways implicated in disease. For example, some analogues have been shown to inhibit the COX-2 enzyme, which is a key component of the inflammatory signaling pathway.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound Analogue This compound->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by this compound analogues.

V. Conclusion

The solid-phase synthesis protocols outlined in this document provide a robust and efficient method for the preparation of diverse libraries of this compound analogues. The use of a solid support simplifies purification and allows for the parallel synthesis of multiple compounds.[1] This approach is well-suited for academic and industrial laboratories engaged in drug discovery and medicinal chemistry research. The versatility of the 1,3-dipolar cycloaddition reaction allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships.

References

Application Notes and Protocols for the Functionalization of the Dihydroisoxazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for the synthesis and functionalization of the dihydroisoxazole ring, a privileged scaffold in medicinal chemistry. The this compound moiety is a key component in a variety of biologically active compounds and serves as a versatile synthetic intermediate. This document details key experimental procedures, presents quantitative data for comparative analysis, and illustrates reaction workflows and relevant biological pathways.

Synthesis of the this compound Ring via 1,3-Dipolar Cycloaddition

The most prevalent method for constructing the 4,5-dihydroisoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene. This reaction is highly efficient and regioselective. Nitrile oxides are typically generated in situ from aldoximes or α-nitroketones.

Protocol: p-TsOH-Mediated Cycloaddition of α-Nitroketones and Alkenes

This protocol describes a metal-free approach for the synthesis of 3-benzoyldihydroisoxazoles.[1]

Experimental Protocol:

  • To a solution of the α-nitroketone (1 equivalent) and the alkene (5 equivalents) in acetonitrile (B52724) (ACN), add p-toluenesulfonic acid (p-TsOH) (4 equivalents).

  • Stir the reaction mixture at 80°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, directly purify the mixture by flash chromatography on silica (B1680970) gel (eluent: ethyl acetate/petroleum ether) to yield the desired this compound derivative.

Quantitative Data:

Entryα-NitroketoneAlkeneProductYield (%)
1BenzoylnitromethaneAllylbenzene3-Benzoyl-5-benzyl-4,5-dihydroisoxazole90
2Benzoylnitromethane1-Octene3-Benzoyl-5-hexyl-4,5-dihydroisoxazole85
3BenzoylnitromethaneCyclohexene3-Benzoyl-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole82
41-Nitro-2-propanoneAllylbenzene3-Acetyl-5-benzyl-4,5-dihydroisoxazole23

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A α-Nitroketone E Mix and Heat (80°C) A->E B Alkene B->E C p-TsOH (catalyst) C->E D Acetonitrile (solvent) D->E F TLC Monitoring E->F G Flash Chromatography F->G Reaction Complete H This compound Derivative G->H

Caption: Workflow for p-TsOH-mediated synthesis of dihydroisoxazoles.

Functionalization of the this compound Ring

The this compound ring can undergo various transformations, including reduction, oxidation, and substitution, to introduce diverse functionalities.

Reductive N-O Bond Cleavage

Reductive cleavage of the N-O bond is a key transformation of the this compound ring, providing access to valuable synthetic intermediates such as β-hydroxy ketones and γ-amino alcohols.

This protocol offers a facile and chemoselective method for the preparation of β-hydroxy ketones from Δ²-isoxazolines.[2]

Experimental Protocol:

  • To a solution of the this compound derivative in a suitable solvent (e.g., ethanol/water mixture), add iron powder and ammonium (B1175870) chloride.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the iron catalyst.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the β-hydroxy ketone.

Quantitative Data:

EntryThis compound SubstrateProductYield (%)
13,5-Diphenyl-4,5-dihydroisoxazole1,3-Diphenyl-3-hydroxy-1-propanone92
25-Hexyl-3-phenyl-4,5-dihydroisoxazole1-Phenyl-3-hydroxy-1-nonanone88
33-Phenyl-5-styryl-4,5-dihydroisoxazole1,5-Diphenyl-3-hydroxy-4-penten-1-one85

Catalytic hydrogenation of isoxazolidines leads to the formation of γ-amino alcohols.

Experimental Protocol:

  • Dissolve the this compound derivative in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Add a hydrogenation catalyst, such as Palladium on carbon (10% Pd/C) or Raney Nickel.

  • Stir the mixture under a hydrogen atmosphere (typically 1 atm) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude γ-amino alcohol, which can be further purified by crystallization or chromatography.

Quantitative Data:

EntryThis compound SubstrateCatalystProductYield (%)
13,5-Diphenyl-4,5-dihydroisoxazole10% Pd/C1,3-Diphenyl-3-amino-1-propanolHigh
25-Methyl-3-phenyl-4,5-dihydroisoxazoleRaney Ni1-Phenyl-3-amino-1-butanolGood

Reaction Mechanism:

G A This compound B Reductive N-O Bond Cleavage (e.g., H₂, Pd/C or Fe, NH₄Cl) A->B C Imine/Enamine Intermediate B->C D Hydrolysis C->D F Reduction of Imine C->F E β-Hydroxy Ketone D->E G γ-Amino Alcohol F->G

Caption: General pathways for this compound ring opening.

Oxidation to Isoxazoles

Dihydroisoxazoles can be oxidized to the corresponding aromatic isoxazoles, which are also important scaffolds in medicinal chemistry.

Experimental Protocol:

  • Dissolve the this compound derivative in a suitable solvent (e.g., dichloromethane (B109758) or chloroform).

  • Add an oxidizing agent such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

  • Stir the reaction mixture at room temperature or with heating.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the oxidizing agent and its byproducts.

  • Wash the filtrate with appropriate aqueous solutions (e.g., sodium bicarbonate, brine).

  • Dry the organic layer, concentrate, and purify the crude product by chromatography to obtain the isoxazole.

Quantitative Data:

EntryThis compound SubstrateOxidizing AgentProductYield (%)
13,5-Diphenyl-4,5-dihydroisoxazoleMnO₂3,5-Diphenylisoxazole55-67
23-Phenyl-5-(4-methoxyphenyl)-4,5-dihydroisoxazoleDDQ3-Phenyl-5-(4-methoxyphenyl)isoxazoleGood
Substitution Reactions

3-Bromo-4,5-dihydroisoxazoles are versatile intermediates that can undergo nucleophilic substitution at the C3 position. They are typically synthesized via 1,3-dipolar cycloaddition of bromonitrile oxide with an alkene.[3][4]

Experimental Protocol for Synthesis:

  • Generate bromonitrile oxide in situ from dibromoformaldoxime in the presence of a base (e.g., sodium bicarbonate).

  • React the in situ generated bromonitrile oxide with an alkene in a suitable solvent like ethyl acetate.

  • The reaction proceeds to give the 3-bromo-4,5-dihydroisoxazole (B8742708) derivative, which can be purified by chromatography.

Reaction of 3-Bromo-4,5-dihydroisoxazoles with Nucleophiles:

The bromine atom at the C3 position can be displaced by various nucleophiles, allowing for further functionalization.

Example: Conversion to β-Hydroxynitriles

Treatment of 3-bromo-4,5-dihydroisoxazoles with a base can facilitate ring opening to form β-hydroxynitriles.[3]

Hydroxylation at the C4 position can be achieved through various methods, including the oxidation of enolates.

Experimental Protocol:

  • Generate the aza-enolate of the this compound by treatment with a strong base such as lithium diisopropylamide (LDA) at low temperature (-78°C).

  • Add an electrophilic oxygen source, such as an N-sulfonyloxaziridine, to the enolate solution.

  • Quench the reaction and perform an aqueous workup.

  • Purify the product by chromatography to yield the 4-hydroxy-4,5-dihydroisoxazole.

Biological Relevance and Signaling Pathways

This compound derivatives have been identified as potent and selective inhibitors of various enzymes, making them attractive candidates for drug development.

Inhibition of Transglutaminase 2 (TG2)

Certain 3-halo-4,5-dihydroisoxazoles are potent irreversible inhibitors of human transglutaminase 2 (TG2), an enzyme implicated in celiac disease and cancer.[1][5] The inhibition mechanism involves the nucleophilic attack of the active site cysteine residue on the C3 position of the this compound ring, leading to the displacement of the halide and the formation of a covalent adduct.

Signaling Pathway Diagram:

G cluster_pathway TG2 Inhibition Pathway cluster_cellular Cellular Consequences A Transglutaminase 2 (TG2) (Active Site Cysteine) C Nucleophilic Attack A->C B 3-Halo-4,5-dihydroisoxazole (Inhibitor) B->C D Covalent Enzyme-Inhibitor Adduct C->D E Inhibition of TG2 Activity D->E F Modulation of Downstream Signaling Pathways E->F G Therapeutic Effect (e.g., Anti-inflammatory, Anti-cancer) F->G

Caption: Mechanism of TG2 inhibition by this compound derivatives.

References

Troubleshooting & Optimization

Troubleshooting low yields in dihydroisoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydroisoxazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that can lead to low reaction yields. The following troubleshooting guides and frequently asked questions provide direct, actionable advice to help you optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My 1,3-dipolar cycloaddition reaction is resulting in a low or no yield of the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in this compound synthesis, typically achieved through 1,3-dipolar cycloaddition of a nitrone with a dipolarophile (e.g., an alkene), can arise from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting cluster_reagents Starting Materials cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_purification Purification start Low or No Yield check_reagents 1. Verify Starting Material Quality start->check_reagents optimize_conditions 2. Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK reagent_purity Purity of nitrone and alkene check_side_reactions 3. Investigate Side Reactions optimize_conditions->check_side_reactions Conditions Optimized temperature Temperature too high/low purification 4. Review Purification Strategy check_side_reactions->purification Side Reactions Minimized dimerization Nitrone or nitrile oxide dimerization success Improved Yield purification->success Purification Effective column_issues Ineffective column chromatography reagent_stability Degradation of precursors solvent Suboptimal solvent polarity/solubility catalyst Absence or inefficiency of catalyst stoichiometry Incorrect reagent ratios polymerization Alkene polymerization regioisomers Formation of undesired regioisomers product_instability Decomposition during workup

Caption: Troubleshooting decision tree for low this compound yield.

Detailed Troubleshooting Steps:

  • Starting Material Integrity:

    • Inactive Precursors: If generating the nitrone in situ from a hydroxylamine (B1172632) and an aldehyde/ketone, or using a nitrile oxide precursor, ensure these starting materials have not degraded.[1] Use freshly prepared or properly stored reagents.

    • Purity: Verify the purity of your alkene and nitrone (or its precursors) as impurities can inhibit the reaction.

  • Reaction Condition Optimization:

    • Temperature: Temperature is a critical parameter. Excessively high temperatures can lead to decomposition, while low temperatures may result in a sluggish or incomplete reaction.[2] It is advisable to screen a range of temperatures to find the optimal balance for your specific substrates.

    • Solvent: The choice of solvent can significantly impact reaction rates and yields.[2] If reactants have poor solubility, consider a different solvent or the use of a co-solvent to improve dissolution.[1]

    • Catalyst: While many 1,3-dipolar cycloadditions are thermal, some systems benefit from a catalyst. For instance, in certain syntheses, the use of an acid catalyst like p-toluenesulfonic acid (p-TsOH) has been shown to be essential for the reaction to proceed and can significantly improve yields.[3]

    • Stoichiometry: The ratio of the nitrone to the alkene can be crucial. If side reactions such as nitrone dimerization are suspected, using a slight excess of the alkene might be beneficial.[2]

  • Minimizing Side Reactions:

    • Nitrile Oxide Dimerization: When using nitrile oxides, dimerization to form furoxans is a common side reaction that reduces the yield of the desired this compound.[2][4] Generating the nitrile oxide in situ at a low concentration allows it to be trapped by the alkene before it can dimerize.

    • Regioisomers: The formation of undesired regioisomers can be a significant issue, effectively lowering the yield of the target molecule.[5] The regioselectivity is governed by both steric and electronic factors of the substituents on the dipole and dipolarophile.[6][7] Modifying these substituents or the reaction conditions can help favor the desired isomer.

  • Work-up and Purification:

    • Product Stability: Dihydroisoxazoles can sometimes be unstable under the work-up or purification conditions.[1] Ensure that the work-up procedure is as mild as possible (e.g., avoiding strong acids or bases if the product is sensitive).

    • Purification Method: Column chromatography on silica (B1680970) gel is a common purification method.[1] However, the choice of eluent is critical to ensure good separation from byproducts and unreacted starting materials.

Question 2: How do I optimize the reaction conditions for the synthesis of dihydroisoxazoles from α-nitroketones and alkenes?

Answer:

The synthesis of dihydroisoxazoles from α-nitroketones and alkenes often requires careful optimization of the catalyst, solvent, and temperature. A study involving the reaction of benzoylnitromethane (B1266397) with allylbenzene (B44316) demonstrated the importance of an acid catalyst.[3]

Data on Reaction Condition Optimization:

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1NoneACN800
2p-TsOH (4)ACN8090
3p-TsOH (4)Toluene8075
4p-TsOH (4)DCM8068
5p-TsOH (4)THF8071
6p-TsOH (4)ACN6072
7p-TsOH (4)ACN10085
8MsOH (4)ACN8088
9TFA (4)ACN8085

Data adapted from a study on p-TsOH-participated 1,3-dipolar cycloaddition.[3]

As the data indicates, the presence of an acid catalyst is crucial, with p-TsOH in acetonitrile (B52724) at 80°C providing the highest yield.[3]

Experimental Protocol: General Procedure for p-TsOH Catalyzed this compound Synthesis

  • Reaction Setup: To a reaction vial, add the α-nitroketone (0.125 mmol), the alkene (0.625 mmol, 5 equivalents), and the chosen solvent (0.2 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (0.5 mmol, 4 equivalents).

  • Reaction: Seal the vial and stir the mixture at 80 °C for 22 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure this compound.[1]

Logical Workflow for Optimization:

OptimizationWorkflow start Start Optimization catalyst_screening Screen Catalysts (e.g., p-TsOH, MsOH, TFA) start->catalyst_screening solvent_screening Screen Solvents (e.g., ACN, Toluene, DCM) catalyst_screening->solvent_screening Select best catalyst temp_screening Screen Temperatures (e.g., 60°C, 80°C, 100°C) solvent_screening->temp_screening Select best solvent optimal_conditions Identify Optimal Conditions temp_screening->optimal_conditions Select best temperature final_product High Yield Product optimal_conditions->final_product

Caption: Workflow for optimizing this compound synthesis conditions.

Question 3: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions, governed by the electronic and steric properties of the substituents on both the nitrone and the alkene.[5][6] Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer.[6]

Factors Influencing Regioselectivity:

  • Electronic Effects: The relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the dipole and dipolarophile determine the dominant interaction.[6]

    • Type I (Dipole HOMO-controlled): Occurs with electron-donating groups on the dipole and electron-withdrawing groups on the dipolarophile.

    • Type III (Dipole LUMO-controlled): Occurs with electron-deficient dipoles (like many nitrones) reacting with electron-rich dipolarophiles.

  • Steric Effects: Bulky substituents on either reactant can hinder one approach over the other, influencing which regioisomer is formed.[8]

Strategies to Improve Regioselectivity:

  • Modify Substituents: Altering the electronic nature of the substituents on either the nitrone or the alkene can change the dominant FMO interaction and thus favor one regioisomer.

  • Use of Catalysts: Certain catalysts can influence the regiochemical outcome. For instance, in isoxazole (B147169) synthesis (a related heterocyclic system), copper(I) catalysts are well-established for favoring 3,5-disubstituted isomers, while ruthenium(II) catalysts can promote the formation of 3,4-disubstituted isomers.[4][8] Similar catalytic strategies could be explored for this compound synthesis.

  • Solvent Effects: The polarity of the solvent can sometimes influence the transition state energies, leading to a change in the observed regioselectivity.

  • Temperature Adjustment: Lowering the reaction temperature can sometimes enhance the kinetic preference for one regioisomer over the other.[8]

Signaling Pathway Analogy for FMO Control:

FMO_Control cluster_fmo FMO Interaction nitrone Nitron (1,3-Dipole) interaction HOMO-LUMO Interaction nitrone->interaction alkene Alken (Dipolarophile) alkene->interaction regioisomer_A Regioisomer A interaction->regioisomer_A Dominant Pathway (Lower Energy Gap) regioisomer_B Regioisomer B interaction->regioisomer_B Minor Pathway (Higher Energy Gap)

Caption: Control of regioselectivity by Frontier Molecular Orbitals.

References

Technical Support Center: Optimization of Reaction Conditions for Regioselective Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during the optimization of regioselective cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: We are observing a mixture of regioisomers in our Diels-Alder reaction. What are the primary factors influencing regioselectivity?

A1: Regioselectivity in Diels-Alder reactions is primarily governed by a combination of electronic and steric factors. According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the alignment of the orbitals with the largest coefficients.[1] Additionally, steric hindrance between bulky substituents on the diene and dienophile can significantly influence the trajectory of the reactants and, consequently, the regioisomeric outcome.

Q2: How can we predictably favor one regioisomer over another in a 1,3-dipolar cycloaddition?

A2: Influencing the regiochemical outcome of a 1,3-dipolar cycloaddition involves manipulating the electronic and steric properties of the 1,3-dipole and the dipolarophile. Key strategies include:

  • Catalysis: The use of Lewis acids or transition metal catalysts can alter the energy levels and orbital coefficients of the reactants, thereby directing the regioselectivity. For instance, in the synthesis of 1,2,4-triazoles, Ag(I) catalysts favor the 1,3-disubstituted product, while Cu(II) catalysts selectively yield the 1,5-disubstituted isomer.[2]

  • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the stability of the transition states leading to different regioisomers.[3][4] Highly polar or hydrogen-bond-donating solvents can significantly alter the para/meta isomer ratio in Diels-Alder reactions.[4]

  • Substituent Effects: Electron-donating or electron-withdrawing groups on both the 1,3-dipole and the dipolarophile have a profound impact on the electronic distribution and, consequently, the regioselectivity.

Q3: Our cycloaddition reaction is suffering from low yields. What are the common causes and how can we improve them?

A3: Low yields in cycloaddition reactions can arise from several factors. Here is a troubleshooting guide:

  • Decomposition of Reactants: Some reactants, like nitrile oxides in 1,3-dipolar cycloadditions, can be unstable and prone to dimerization.[1] Generating the reactive species in situ at low temperatures can mitigate this issue.

  • Steric Hindrance: Bulky substituents on either reactant can impede the reaction.[1] If possible, using less sterically demanding starting materials could improve the yield.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to decomposition of reactants or products.[1] Careful optimization of the reaction temperature is crucial. In some cases, elevated temperatures can also negatively impact enantioselectivity.[5]

  • Incorrect Catalyst or Solvent: The choice of catalyst and solvent is critical. An inappropriate selection can lead to a sluggish or non-existent reaction. Refer to literature for optimized conditions for similar cycloadditions.

Q4: Can temperature be used to control the regioselectivity of our cycloaddition reaction?

A4: Yes, temperature can influence regioselectivity, although its effect is often substrate- and reaction-dependent. In some cases, lower reaction temperatures can enhance selectivity.[1] However, it's important to note that for some reactions, especially those under kinetic control, the regioselectivity may not be significantly affected by temperature changes within a practical range. It has been observed that elevated temperatures can sometimes promote racemization of the product.[5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Diels-Alder Reactions
Potential Cause Troubleshooting Strategy Expected Outcome
Similar Electronic Demand of Substituents Modify the electronic nature of the diene or dienophile by introducing stronger electron-donating or electron-withdrawing groups.Enhanced orbital coefficient mismatch, leading to improved regioselectivity.
Steric Hindrance Use smaller protecting groups or less bulky substituents on the reactants.Reduced steric clash in the transition state, favoring the formation of the sterically less hindered regioisomer.
Inappropriate Solvent Screen a range of solvents with varying polarities and hydrogen-bonding capabilities. Polar solvents can enhance the selectivity in some cases.[3][6]Stabilization of the more polar transition state, leading to a higher ratio of the corresponding regioisomer.
Thermal Conditions Employ a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) to lower the reaction temperature and enhance the electronic differences between the reactants.Increased reaction rate and potentially improved regioselectivity at lower temperatures.
Issue 2: Undesired Regioisomer in 1,3-Dipolar Cycloaddition
Potential Cause Troubleshooting Strategy Expected Outcome
Default Reaction Pathway Introduce a catalyst that can selectively stabilize the transition state leading to the desired regioisomer. For example, switching between Ag(I) and Cu(II) catalysts can yield different regioisomers of 1,2,4-triazoles.[2]Reversal or significant enhancement of the regioselectivity towards the desired product.
Solvent Not Optimal Experiment with solvents that can specifically interact with one of the reactants or transition states, for example, through hydrogen bonding.Altered energy landscape of the reaction, favoring the formation of the desired regioisomer.
Substituent Effects Not Exploited Systematically vary the electronic properties of the substituents on both the 1,3-dipole and the dipolarophile to tune the HOMO-LUMO interactions.Identification of substituent patterns that direct the cycloaddition to the desired regioisomer.

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid Catalyzed Diels-Alder Reaction
  • To a stirred solution of the dienophile (1.0 mmol) in a dry, inert solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 0 °C or -78 °C), add the Lewis acid (e.g., AlCl₃, 1.1 mmol) portion-wise.

  • Stir the mixture for 15-30 minutes to allow for complexation.

  • Add a solution of the diene (1.2 mmol) in the same solvent (2 mL) dropwise over a period of 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or a similar quenching agent.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired regioisomer.

Protocol 2: Catalyst-Controlled Regioselective [3+2] Cycloaddition for 1,2,4-Triazole Synthesis[2]

For 1,3-Disubstituted 1,2,4-Triazoles:

  • To a solution of the isocyanide (0.5 mmol) in dichloroethane (DCE, 2 mL) in a reaction tube, add Ag₂CO₃ (0.025 mmol).

  • Cool the mixture to 0 °C.

  • Add a solution of the aryl diazonium salt (0.6 mmol) in DCE (1 mL) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

For 1,5-Disubstituted 1,2,4-Triazoles:

  • To a solution of the isocyanide (0.5 mmol) in tetrahydrofuran (B95107) (THF, 2 mL) in a reaction tube, add Cu(OAc)₂ (0.05 mmol).

  • Add a solution of the aryl diazonium salt (0.6 mmol) in THF (1 mL) dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_conditions Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis Diene Diene Mix Mix Reactants Diene->Mix Dienophile Dienophile Dienophile->Mix Solvent Choose Solvent Solvent->Mix Catalyst Add Lewis Acid Catalyst Catalyst->Mix Temperature Set Temperature Temperature->Mix Monitor Monitor Progress (TLC/HPLC) Mix->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify (Chromatography) Extract->Purify Analyze Analyze Regioisomeric Ratio (NMR/GC) Purify->Analyze

Caption: Workflow for a Lewis Acid Catalyzed Diels-Alder Reaction.

regioselectivity_logic cluster_input Reaction Parameters cluster_process Controlling Factors cluster_output Outcome Parameters Reaction Conditions (Solvent, Catalyst, Temperature) TransitionState Transition State Stabilization Parameters->TransitionState Substituents Reactant Substituents (Electronic & Steric Effects) FMO Frontier Molecular Orbital (HOMO-LUMO) Interactions Substituents->FMO RegioisomerA Regioisomer A FMO->RegioisomerA Favored RegioisomerB Regioisomer B FMO->RegioisomerB Disfavored TransitionState->RegioisomerA Stabilized TransitionState->RegioisomerB Destabilized

Caption: Factors influencing regioselectivity in cycloaddition reactions.

References

How to improve the diastereoselectivity of dihydroisoxazole formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydroisoxazole (isoxazoline) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of this compound formation, a crucial reaction in modern organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing dihydroisoxazoles?

A1: The most common and versatile method for synthesizing dihydroisoxazoles is the 1,3-dipolar cycloaddition reaction.[1][2][3] This typically involves the reaction of a nitrile oxide or a nitrone (the 1,3-dipole) with an alkene (the dipolarophile).[1][2]

Q2: What factors generally influence the diastereoselectivity of this cycloaddition?

A2: Diastereoselectivity is primarily influenced by steric and electronic factors of both the 1,3-dipole and the dipolarophile.[4] Key factors include the choice of catalyst, the use of chiral auxiliaries, the reaction solvent, and the temperature.[5][6] Lower temperatures often lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy.[5][6]

Q3: How do chiral auxiliaries improve diastereoselectivity?

A3: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into one of the reactants to control the stereochemical outcome of the reaction.[7] They create a chiral environment that biases the approach of the other reactant, leading to the preferential formation of one diastereomer.[7][8][9] The auxiliary can be removed after the reaction.[7]

Q4: Can catalysts be used to control the stereochemistry?

A4: Yes, both metal-based and organocatalysts can be employed to achieve high diastereoselectivity and enantioselectivity.[10] Chiral Lewis acid catalysts, for example, can coordinate to the dipolarophile, rendering one face more accessible to the dipole. Organocatalysts can also be used to achieve high stereocontrol in these reactions.[10]

Troubleshooting Guide

Problem 1: Poor or no diastereoselectivity is observed in my 1,3-dipolar cycloaddition reaction.

Possible Cause Troubleshooting Steps
Inherently low stereocontrol The substrates themselves may not have sufficient steric or electronic bias to favor one diastereomer.
High reaction temperature Higher temperatures can overcome the small energy difference between the diastereomeric transition states, leading to a mixture of products.
Inappropriate solvent The solvent can influence the conformation of the reactants and the transition state geometry.

Solution Pathway:

start Start: Poor Diastereoselectivity temp Lower Reaction Temperature start->temp solvent Screen Different Solvents temp->solvent If still poor auxiliary Introduce a Chiral Auxiliary solvent->auxiliary If still poor catalyst Employ a Chiral Catalyst solvent->catalyst Alternative end End: Improved Diastereoselectivity auxiliary->end catalyst->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

Problem 2: The undesired diastereomer is the major product.

Possible Cause Troubleshooting Steps
Facial selectivity of the dipolarophile The 1,3-dipole may be approaching the dipolarophile from the face that leads to the undesired diastereomer due to steric or electronic preferences.
Chiral auxiliary mismatch The chosen chiral auxiliary may be directing the reaction to form the undesired diastereomer.
Reaction mechanism The reaction mechanism may inherently favor the formation of the undesired diastereomer under the current conditions.

Solutions:

  • Change the Chiral Auxiliary: If using a chiral auxiliary, switch to the opposite enantiomer of the auxiliary to potentially reverse the facial selectivity.

  • Employ a Different Catalyst: A different chiral catalyst can alter the coordination to the substrate and favor the formation of the desired diastereomer.

  • Modify the Substrate: Altering the steric bulk of substituents on the dipolarophile or the 1,3-dipole can change the preferred direction of attack.

Quantitative Data on Diastereoselectivity

The following tables summarize the effect of different reaction parameters on the diastereoselectivity of this compound formation.

Table 1: Effect of Catalyst on Diastereoselectivity

CatalystSolventTemperature (°C)Diastereomeric Ratio (d.r.)Reference
Zinc IodideDichloromethane (B109758)0>95:5[5]
p-TsOHAcetonitrile8090:10[2][11][12]
NoneToluene11050:50[1]

Table 2: Effect of Chiral Nitrone on Diastereoselectivity

Chiral NitroneBaseTemperature (°C)Diastereomeric Ratio (d.r.)Reference
(R)-N-benzylidene-1-phenylethan-1-amine oxideHünig's base-2085:15[5]
(S)-N-benzylidene-1-phenylethan-1-amine oxideHünig's base-2015:85[5]

Key Experimental Protocols

Protocol 1: Zinc Iodide-Mediated Diastereoselective Synthesis of 2,3-Dihydroisoxazoles

This protocol is adapted from the work of Kang and co-workers.[5]

Workflow:

start Start: Prepare Reactants mix Mix chiral nitrone and alkyne in anhydrous solvent start->mix cool Cool to -20 °C mix->cool add_base Add Hünig's base cool->add_base add_zn Add Zinc Iodide add_base->add_zn react Stir at -20 °C for 24h add_zn->react workup Quench with saturated NH4Cl and extract with organic solvent react->workup purify Purify by column chromatography workup->purify end End: Isolated this compound purify->end

Caption: Experimental workflow for diastereoselective this compound synthesis.

Materials:

  • Chiral nitrone (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Zinc Iodide (ZnI₂) (1.5 mmol)

  • Hünig's base (diisopropylethylamine) (1.5 mmol)

  • Anhydrous dichloromethane (DCM) (10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral nitrone and the terminal alkyne.

  • Dissolve the reactants in anhydrous DCM.

  • Cool the reaction mixture to -20 °C in a cryocooler.

  • Slowly add Hünig's base to the stirred solution.

  • After 10 minutes, add zinc iodide in one portion.

  • Stir the reaction mixture at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24 hours), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.

Protocol 2: Organocatalytic Asymmetric [3+2] Cycloaddition

This protocol is a general representation based on organocatalytic methods.[10]

Materials:

  • Enynone (0.2 mmol)

  • N-hydroxylamine (0.24 mmol)

  • Multifunctional organocatalyst (e.g., cinchona alkaloid derivative) (10 mol%)

  • Anhydrous solvent (e.g., toluene) (1.0 mL)

Procedure:

  • In a dry vial, combine the enynone, N-hydroxylamine, and the organocatalyst.

  • Add the anhydrous solvent under an inert atmosphere.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (monitor by TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the enantioenriched this compound.

References

Side reactions and byproduct formation in dihydroisoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of dihydroisoxazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing dihydroisoxazoles, and what are the primary challenges?

The most prevalent method for dihydroisoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.[1][2] This reaction is highly valued for its ability to form the heterocyclic ring in a single step. However, the primary challenges encountered are:

  • Low Yields: Often resulting from competing side reactions or suboptimal reaction conditions.

  • Poor Regioselectivity: The reaction can produce a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[1]

  • Byproduct Formation: The dimerization of the nitrile oxide to form furoxans is a significant side reaction.[3]

Q2: What is a furoxan, and how can its formation be minimized?

A furoxan (1,2,5-oxadiazole-2-oxide) is a common byproduct in this compound synthesis, arising from the dimerization of the nitrile oxide intermediate, especially when it is generated in situ.[3][4] Furoxan formation is favored at higher concentrations of the nitrile oxide.

To minimize furoxan formation:

  • Slow Addition of Reagents: Add the nitrile oxide precursor (e.g., hydroximoyl chloride) or the base slowly to the reaction mixture containing the alkene. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization.[5]

  • Use of Excess Alkene: Increasing the concentration of the dipolarophile (alkene) can help to trap the nitrile oxide as it is formed.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the dimerization reaction.[5]

Q3: How can I control the regioselectivity of the 1,3-dipolar cycloaddition?

Regioselectivity in the 1,3-dipolar cycloaddition to form dihydroisoxazoles is influenced by several factors:

  • Solvent: The polarity of the solvent can impact the regiochemical outcome. Non-polar solvents may favor one regioisomer over another.[1]

  • Temperature: Reaction temperature can affect the selectivity of the cycloaddition.

  • Catalysts: The use of certain catalysts can direct the reaction towards a specific regioisomer.

  • Electronic and Steric Effects: The electronic properties and steric bulk of the substituents on both the nitrile oxide and the alkene play a crucial role in determining the regioselectivity.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Recommended Solution
Decomposition of Starting Materials or Intermediates Ensure the purity of starting materials. Sensitive compounds may require milder reaction conditions, such as lower temperatures or the use of a less reactive base.
Inefficient in situ Generation of Nitrile Oxide The method of nitrile oxide generation is critical. Common methods include the dehydrohalogenation of hydroximoyl chlorides with a base or the oxidation of aldoximes. Ensure the chosen method is compatible with your substrates and reaction conditions.
Suboptimal Reaction Time or Temperature Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Both excessively high and low temperatures can be detrimental. High temperatures can lead to decomposition, while low temperatures may result in an incomplete reaction.
Nitrile Oxide Dimerization (Furoxan Formation) As detailed in the FAQs, employ slow addition of the nitrile oxide precursor or base, use an excess of the alkene, and consider lowering the reaction temperature.[5]
Problem 2: Formation of an Undesired Regioisomer or a Mixture of Isomers
Possible Cause Recommended Solution
Suboptimal Reaction Conditions Experiment with a range of solvents with varying polarities. Optimize the reaction temperature, as it can influence the regiochemical outcome.
Inherent Electronic or Steric Properties of Substrates The electronic nature of substituents on the starting materials is a key factor. Electron-withdrawing or electron-donating groups can direct the cycloaddition to a specific regioisomer. If feasible, consider modifying your substrates.
Inappropriate Catalyst or Lack Thereof The use of specific catalysts can promote the formation of a desired regioisomer. For instance, in related isoxazole (B147169) synthesis, copper(I) catalysts are known to favor the 3,5-disubstituted product.
Problem 3: Presence of Michael Addition Byproducts

While less commonly reported for this compound synthesis via 1,3-dipolar cycloaddition, Michael addition can be a competing pathway in syntheses that involve α,β-unsaturated carbonyl compounds and nucleophiles.

Possible Cause Recommended Solution
Reaction of Nucleophiles with α,β-Unsaturated Precursors If your synthesis route involves precursors susceptible to Michael addition, ensure that the conditions strongly favor the desired cycloaddition pathway. This may involve the choice of base, solvent, and temperature to kinetically favor the cycloaddition over the Michael addition.

Data Presentation

Table 1: Effect of Solvent on the Yield of 3-Benzoyl-5-phenyl-4,5-dihydroisoxazole [1]

EntrySolventDielectric Constant (ε)Yield (%)
1i-PrOH19.9260
2ACN37.567
3DMF36.7<5
4DMSO46.7<5
5H₂O80.1<5

General conditions: benzoylnitromethane (B1266397) (0.125 mmol), allylbenzene (B44316) (0.625 mmol), p-TsOH (0.500 mmol), solvent (0.2 mL) at 80 °C for 22 h.

Table 2: Optimization of Temperature for the Synthesis of 3-Benzoyl-5-phenyl-4,5-dihydroisoxazole [1]

EntryTemperature (°C)Yield (%)
12523
24045
36071
48090
510081

General conditions: benzoylnitromethane (0.125 mmol), allylbenzene (0.625 mmol), p-TsOH (0.500 mmol), ACN (0.2 mL) for 22 h.

Experimental Protocols

Protocol 1: Synthesis of 3-Benzoyl-5-phenyl-4,5-dihydroisoxazole via p-TsOH-Participated 1,3-Dipolar Cycloaddition [1]

  • To a solution of benzoylnitromethane (0.125 mmol, 1 equiv) and allylbenzene (0.625 mmol, 5 equiv) in acetonitrile (B52724) (ACN, 0.2 mL), add p-toluenesulfonic acid (p-TsOH, 0.500 mmol, 4 equiv).

  • Stir the mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Upon completion, directly purify the reaction mixture by flash chromatography using an ethyl acetate (B1210297)/petroleum ether eluent to obtain the desired product.

Protocol 2: General Procedure for the Formation of 3,5-Disubstituted 4,5-Dihydroisoxazoles [2]

  • To a stirred solution of the corresponding aldehyde (2 mmol) in a choline (B1196258) chloride:urea (1:2) deep eutectic solvent (1 mL), add hydroxylamine (B1172632) (138 mg, 2 mmol) and sodium hydroxide (B78521) (80 mg, 2 mmol).

  • Stir the resulting mixture at 50 °C for one hour.

  • Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for three hours.

  • Add the corresponding alkene (2 mmol) and continue stirring at 50 °C for four hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x 5 mL).

  • Dry the combined organic phases over MgSO₄ and evaporate the solvent under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel (hexane/ethyl acetate).

Visualizations

Reaction_Pathway General Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_CHO Aldoxime/Nitroalkane Nitriloxide Nitrile Oxide (in situ) R_CHO->Nitriloxide Oxidation/Dehydrohalogenation Alkene Alkene This compound This compound (Desired Product) Alkene->this compound Regioisomer Regioisomeric this compound Alkene->Regioisomer Nitriloxide->this compound [3+2] Cycloaddition Furoxan Furoxan (Dimerization Byproduct) Nitriloxide->Furoxan Dimerization Nitriloxide->Regioisomer [3+2] Cycloaddition

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Purity->Check_Conditions Pure Impure Purify Starting Materials Check_Purity->Impure Impure Check_Byproducts Analyze for Byproducts (TLC, LC-MS) Check_Conditions->Check_Byproducts Optimized Optimize_Conditions Optimize Temperature and Time Check_Conditions->Optimize_Conditions Not Optimized Furoxan_Detected Furoxan Detected? Check_Byproducts->Furoxan_Detected Impure->Check_Conditions Optimize_Conditions->Check_Byproducts Regioisomers_Detected Regioisomers Detected? Furoxan_Detected->Regioisomers_Detected No Minimize_Dimerization Slow Reagent Addition Use Excess Alkene Lower Temperature Furoxan_Detected->Minimize_Dimerization Yes Optimize_Regioselectivity Screen Solvents Optimize Temperature Consider Catalysts Regioisomers_Detected->Optimize_Regioselectivity Yes End Improved Yield Regioisomers_Detected->End No Minimize_Dimerization->Regioisomers_Detected Optimize_Regioselectivity->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification Strategies for Polar Dihydroisoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar dihydroisoxazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these valuable heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My polar this compound compound streaks badly on a silica (B1680970) gel TLC plate. What does this indicate and how can I fix it?

Streaking on a silica TLC plate, especially for nitrogen-containing heterocycles like dihydroisoxazoles, often indicates strong interaction between the basic nitrogen atoms of your compound and the acidic silanol (B1196071) groups on the silica surface. This can lead to poor separation and broad peaks during column chromatography.

To address this, you can:

  • Add a basic modifier to your mobile phase: Incorporating a small amount of a base like triethylamine (B128534) (0.1-1%) or a solution of ammonia (B1221849) in methanol (B129727) (e.g., 2% of a 7N solution) can neutralize the acidic sites on the silica gel, leading to sharper spots and better separation.

  • Use an alternative stationary phase: Consider using neutral or basic alumina (B75360), which is less acidic than silica gel. Reversed-phase chromatography on a C18 column is also a good option as it minimizes strong polar interactions.

Q2: My highly polar this compound compound won't elute from the silica gel column, even with a very polar solvent system like 10% methanol in dichloromethane (B109758). What should I do?

This is a common issue when dealing with very polar compounds on a normal-phase column. Here are several strategies to try:

  • Increase the mobile phase polarity further: You can try using solvent systems with even higher eluotropic strength. For instance, a gradient of methanol in dichloromethane up to 20% or more, sometimes with the addition of a small amount of acetic acid or formic acid to improve the solubility of the compound, might be effective. The addition of ammonia can also help in some cases.

  • Switch to a different chromatographic technique:

    • Reversed-Phase Chromatography: This is often the method of choice for highly polar compounds. Using a C18 column with a mobile phase of water and an organic modifier like acetonitrile (B52724) or methanol is a standard approach.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[1]

Q3: I'm trying to purify my this compound using reversed-phase chromatography, but it elutes in the void volume. How can I achieve retention?

Elution in the void volume on a reversed-phase column indicates that your compound is too polar to interact with the non-polar stationary phase. To increase retention, you can:

  • Decrease the polarity of the mobile phase: Increase the proportion of the aqueous component (e.g., water) in your mobile phase.

  • Use ion-pairing reagents: For ionizable this compound derivatives, adding an ion-pairing reagent to the mobile phase can enhance retention.

  • Consider HILIC: As mentioned before, HILIC is an excellent alternative for compounds that are too polar for reversed-phase chromatography.

Q4: My this compound compound "oils out" during crystallization instead of forming crystals. What can I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly. To promote crystallization, you can:

  • Add more solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool down much more slowly.

  • Scratch the inside of the flask: Use a glass rod to gently scratch the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Use seed crystals: If you have a small amount of the pure solid, adding a tiny crystal to the supersaturated solution can induce crystallization.

  • Try a different solvent or solvent system: The choice of solvent is critical for successful crystallization.

Q5: How can I effectively remove highly polar, water-soluble impurities from my this compound product?

For the removal of very polar impurities, consider the following techniques:

  • Aqueous washes: If your this compound has sufficient solubility in an organic solvent, you can perform multiple extractions with water or brine to wash away the polar impurities.

  • Solid-phase extraction (SPE): Using a reversed-phase SPE cartridge can be effective. The polar impurities will pass through while your compound of interest is retained and can then be eluted with a less polar solvent.

  • Preparative HPLC: For challenging separations, preparative HPLC, particularly with a reversed-phase or HILIC column, can provide high purity.

Troubleshooting Guides

Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of this compound from impurities Inappropriate solvent system.Screen a wider range of solvent systems with different polarities and selectivities using TLC. Consider ternary solvent mixtures.
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is 1-5% of the stationary phase weight.
Column channeling.Ensure the column is packed uniformly. Wet packing is generally preferred over dry packing to avoid air pockets.
Compound decomposes on the column The stationary phase is too acidic (e.g., silica gel).Use a less acidic stationary phase like neutral alumina or Florisil. Alternatively, use reversed-phase chromatography.[2][3]
The compound is unstable in the chosen solvent.Test the stability of your compound in the eluent by spotting it on a TLC plate and letting it sit for an hour before developing.
Separation of Diastereomers is Unsuccessful Insufficient resolution with the current method.Try a longer column, a smaller particle size stationary phase, or a different mobile phase composition. Supercritical Fluid Chromatography (SFC) is often very effective for diastereomer separation.[4][5]
Crystallization Troubleshooting
Problem Possible Cause Solution
No crystal formation upon cooling The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
The compound has high solubility even at low temperatures.Try a different solvent in which your compound is less soluble at colder temperatures. Consider a co-solvent system (a "good" solvent and a "poor" solvent).
Low recovery of crystals Too much solvent was used initially.Use the minimum amount of hot solvent required to fully dissolve the compound.
The crystals are too soluble in the wash solvent.Wash the collected crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration.Use a heated funnel or preheat all glassware to prevent the solution from cooling and crystallizing too early.

Data Presentation

Table 1: Comparison of Purification Methods for a Model Polar this compound Compound
Purification Method Stationary Phase Mobile Phase Initial Purity (%) Final Purity (%) Yield (%)
Normal-Phase Flash Chromatography Silica GelDichloromethane/Methanol (95:5)859280
Normal-Phase Flash Chromatography with Modifier Silica GelDichloromethane/Methanol/Triethylamine (94:5:1)859678
Reversed-Phase Flash Chromatography C18Water/Acetonitrile (gradient)859885
Recrystallization N/AEthanol/Water859965

Note: Data presented is illustrative and will vary depending on the specific this compound compound and impurities present.

Experimental Protocols

Protocol 1: Purification by Reversed-Phase Flash Chromatography

This protocol is suitable for polar this compound compounds that are not well-retained on normal-phase silica gel.

1. Materials:

  • Crude polar this compound compound

  • Reversed-phase C18 flash column

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Trifluoroacetic acid (TFA) or formic acid (optional, as a modifier)

2. Method Development (TLC/Analytical HPLC):

  • If using TLC, use C18-coated plates to screen for an appropriate solvent system.

  • Alternatively, develop a method on an analytical HPLC with a C18 column. A good starting point is a gradient of 10% to 90% ACN in water over 10-15 minutes. Add 0.1% TFA or formic acid to both solvents if peak shape is poor.

3. Column Preparation:

  • Equilibrate the C18 flash column with the initial mobile phase composition (e.g., 10% ACN in water) for at least 3-5 column volumes.

4. Sample Loading:

  • Dissolve the crude compound in a minimal amount of a strong solvent (e.g., DMSO, DMF, or methanol).

  • Alternatively, for dry loading, dissolve the compound in a suitable solvent, adsorb it onto a small amount of C18 silica, and evaporate the solvent to dryness.

5. Elution:

  • Run the column using the gradient determined during method development.

  • Collect fractions and monitor by TLC or analytical HPLC to identify the fractions containing the pure product.

6. Product Isolation:

  • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound.

Protocol 2: Recrystallization

This protocol is suitable for purifying solid polar this compound compounds.

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude compound.

  • Add a few drops of a potential solvent and observe the solubility at room temperature.

  • If the compound is insoluble, heat the test tube gently. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures like ethanol/water).

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

6. Drying:

  • Dry the crystals in a vacuum oven or air-dry them to a constant weight.

Mandatory Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Method Selection cluster_methods Purification Techniques cluster_flash_options Chromatography Options cluster_end Final Steps Crude Crude this compound TLC_HPLC TLC / Analytical HPLC Analysis Crude->TLC_HPLC Decision Select Purification Method TLC_HPLC->Decision Flash Flash Chromatography Decision->Flash Impure Solid/Oil Recrystal Recrystallization Decision->Recrystal Crude Solid Prep_HPLC Preparative HPLC Decision->Prep_HPLC Difficult Separation Normal_Phase Normal-Phase (Silica/Alumina) Flash->Normal_Phase Reversed_Phase Reversed-Phase (C18) Flash->Reversed_Phase HILIC HILIC Flash->HILIC Pure_Compound Pure this compound Recrystal->Pure_Compound Prep_HPLC->Pure_Compound Normal_Phase->Pure_Compound Reversed_Phase->Pure_Compound HILIC->Pure_Compound Purity_Analysis Purity Analysis (HPLC, NMR) Pure_Compound->Purity_Analysis

Caption: General workflow for the purification of polar this compound compounds.

Troubleshooting_Chromatography cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation / Peak Tailing Solvent Inappropriate Mobile Phase Problem->Solvent Stationary_Phase Strong Analyte-Stationary Phase Interaction Problem->Stationary_Phase Overload Column Overloading Problem->Overload Optimize_Solvent Optimize Solvent System (TLC) Solvent->Optimize_Solvent Add_Modifier Add Modifier (e.g., TEA, NH3) Stationary_Phase->Add_Modifier Change_Stationary_Phase Change Stationary Phase (Alumina, C18, HILIC) Stationary_Phase->Change_Stationary_Phase Reduce_Load Reduce Sample Load Overload->Reduce_Load

Caption: Troubleshooting logic for chromatography of polar dihydroisoxazoles.

References

Challenges in the scale-up of dihydroisoxazole production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydroisoxazole production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of dihydroisoxazoles. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, practical advice to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound production?

A1: The most prevalent method for synthesizing dihydroisoxazoles (isoxazolines) is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[1] This method is widely used due to its versatility and efficiency. Another common approach involves the reaction of an α,β-unsaturated carbonyl compound with hydroxylamine (B1172632).

Q2: What are the primary challenges when scaling up this compound synthesis from the lab to a pilot plant?

A2: Scaling up this compound synthesis introduces several challenges that are often not apparent at the lab scale.[2][3] Key issues include:

  • Heat Transfer: Exothermic reactions can lead to localized overheating in large reactors, causing decomposition of reactants or products.[3]

  • Mass Transfer and Mixing: Inefficient mixing can result in non-uniform reaction conditions, leading to lower yields and increased impurity formation.[2]

  • Crystallization and Purification: Achieving consistent crystal size and purity can be difficult at a larger scale. Issues like "oiling out" or the formation of fine powders are common.[4][5]

  • Safety: The handling of potentially hazardous reagents and intermediates requires more stringent safety protocols at scale.[6]

Q3: How does the choice of catalyst impact the 1,3-dipolar cycloaddition reaction?

A3: While many 1,3-dipolar cycloadditions can proceed thermally, catalysts can significantly improve reaction rates and selectivity. Lewis acids are sometimes used to catalyze the cycloaddition, particularly with electron-deficient alkenes. However, it's important to note that strong binding of the nitrone to the Lewis acid can sometimes inhibit the reaction. For industrial applications, developing metal-free synthesis routes is often preferred to avoid metal contamination in the final product.[6]

Q4: What are the common impurities or byproducts in this compound synthesis?

A4: A common byproduct in the 1,3-dipolar cycloaddition route is the formation of furoxans from the dimerization of the nitrile oxide intermediate. This side reaction can reduce the yield of the desired this compound. Additionally, if the reaction temperature is too high, nitrone rearrangement can lead to the formation of amide byproducts. In routes involving α,β-unsaturated ketones, regioisomers can sometimes be formed.

Troubleshooting Guides

Issue 1: Low Yield in 1,3-Dipolar Cycloaddition Reaction

Question: My 1,3-dipolar cycloaddition reaction to form a this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in this reaction are a common issue and can often be attributed to the stability of the nitrile oxide intermediate and the reaction conditions. Here is a systematic approach to troubleshooting this problem.

Possible Cause Recommended Solution(s)
Decomposition of Nitrile Oxide Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the alkene. Using freshly prepared starting materials is also crucial.
Suboptimal Reaction Temperature While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the nitrile oxide or the desired product. It is important to carefully optimize the temperature. Microwave irradiation can sometimes be used to reduce reaction times and improve yields.
Poor Mixing at Scale Inefficient mixing can lead to localized high concentrations of reactants and byproducts. Ensure that the stirring is adequate for the scale of the reaction to maintain a homogeneous mixture.
Incorrect Stoichiometry Precise control over the molar ratios of the reactants is critical, especially during scale-up. Ensure accurate measurement and addition of all reagents.[6]
Side Reactions The formation of furoxan from nitrile oxide dimerization is a common side reaction. This can be minimized by ensuring the alkene is readily available to react with the in situ generated nitrile oxide.

Low_Yield_Troubleshooting start Low Yield of this compound check_nitrile_oxide Check Nitrile Oxide Stability start->check_nitrile_oxide in_situ_generation Generate Nitrile Oxide In Situ at Low Temperature check_nitrile_oxide->in_situ_generation Unstable optimize_temp Optimize Reaction Temperature in_situ_generation->optimize_temp microwave Consider Microwave Irradiation optimize_temp->microwave Thermal Degradation check_mixing Evaluate Mixing Efficiency optimize_temp->check_mixing Optimized improve_agitation Improve Agitation check_mixing->improve_agitation Inefficient verify_stoichiometry Verify Stoichiometry check_mixing->verify_stoichiometry Efficient improve_agitation->verify_stoichiometry recheck_measurements Re-check Measurements and Addition Rates verify_stoichiometry->recheck_measurements Incorrect end Improved Yield verify_stoichiometry->end Correct recheck_measurements->end

Issue 2: Difficulty in Product Crystallization and Purification

Question: I am having trouble crystallizing my this compound product during scale-up. It either "oils out" or forms a very fine powder that is difficult to filter. What can I do?

Answer: Crystallization issues are common when scaling up and are often related to supersaturation, cooling rate, and impurities.

Symptom Possible Cause(s) Recommended Solution(s)
"Oiling Out" The compound is precipitating above its melting point in the chosen solvent system, or impurities are present.Re-dissolve the oil by heating and adding more solvent. Allow the solution to cool more slowly. Consider changing the solvent system.
Formation of Fine Powder The rate of nucleation is much higher than the rate of crystal growth, often due to rapid cooling or high supersaturation.Decrease the level of supersaturation by using a more dilute solution or cooling the solution more slowly. Maintain the solution just below the saturation point for an extended period to encourage larger crystal growth.[7]
No Crystal Formation Insufficient supersaturation; too much solvent was used.Gently scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. Slowly evaporate some of the solvent to increase the concentration.[5]
Product Contamination Impurities from the reaction are co-precipitating with the product.Ensure the reaction has gone to completion to minimize unreacted starting materials. Consider a wash step or pre-purification by column chromatography before crystallization.

Crystallization_Troubleshooting start Crystallization Issue oiling_out Product 'Oils Out' start->oiling_out fine_powder Forms Fine Powder start->fine_powder no_crystals No Crystals Form start->no_crystals solution_oiling Add more solvent, cool slowly, or change solvent. oiling_out->solution_oiling solution_powder Decrease supersaturation, slow cooling rate. fine_powder->solution_powder solution_no_crystals Induce nucleation (scratch/seed), evaporate solvent. no_crystals->solution_no_crystals

Quantitative Data on Scale-Up

The following table provides a representative comparison of parameters for a typical 1,3-dipolar cycloaddition reaction at different scales. Note that specific values will vary depending on the specific substrates and equipment used.

Parameter Lab Scale (1 g) Pilot Scale (1 kg) Industrial Scale (100 kg)
Reaction Time 2-4 hours4-8 hours8-16 hours
Typical Yield 85-95%75-85%70-80%
Purity (before purification) >95%85-95%80-90%
Solvent Volume ~50 mL~50 L~5000 L
Stirring Magnetic StirrerMechanical Overhead StirrerImpeller/Baffle System
Temperature Control Heating Mantle/Ice BathJacketed ReactorJacketed Reactor with Advanced Control

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of a this compound via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of a 3-aryl-5-substituted-4,5-dihydroisoxazole.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Alkene (1.2 eq)

  • Triethylamine (B128534) (2.5 eq)

  • Solvent (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • Oxime Formation: Dissolve the aromatic aldehyde and hydroxylamine hydrochloride in the chosen solvent. Stir at room temperature for 1-2 hours until the aldehyde is consumed (monitor by TLC).

  • Hydroximoyl Chloride Formation: Cool the reaction mixture to 0 °C and add NCS portion-wise. Stir for 1-2 hours at 0 °C.

  • Nitrile Oxide Generation and Cycloaddition: Add the alkene to the reaction mixture. Slowly add triethylamine dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours (monitor by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Lab_Scale_Protocol start Start oxime_formation 1. Oxime Formation (Aldehyde + Hydroxylamine HCl) start->oxime_formation hydroximoyl_chloride 2. Hydroximoyl Chloride Formation (Add NCS at 0 °C) oxime_formation->hydroximoyl_chloride cycloaddition 3. Cycloaddition (Add Alkene, then Triethylamine) hydroximoyl_chloride->cycloaddition workup 4. Work-up (Quench, Wash, Dry) cycloaddition->workup purification 5. Purification (Column Chromatography) workup->purification end Pure this compound purification->end

Protocol 2: Pilot-Scale Crystallization of a this compound

This protocol provides a general method for the purification of a crude this compound product at the pilot scale.

Equipment:

  • Jacketed glass-lined reactor with overhead stirrer

  • Filter-dryer or centrifuge

  • Vacuum oven

Procedure:

  • Solvent Selection: Based on lab-scale experiments, select a suitable solvent system for crystallization (a solvent in which the product has high solubility at high temperature and low solubility at low temperature).

  • Dissolution: Charge the jacketed reactor with the crude this compound and the selected solvent. Heat the mixture using the reactor jacket while stirring until the solid is completely dissolved.

  • Controlled Cooling: Program the reactor's cooling system to slowly cool the solution at a controlled rate (e.g., 5-10 °C per hour). This slow cooling is critical for the formation of large, pure crystals.

  • Crystal Slurry Maturation: Once the target temperature is reached, hold the slurry at this temperature with gentle agitation for several hours to allow for complete crystallization and to improve crystal size distribution.

  • Isolation: Transfer the crystal slurry to a filter-dryer or centrifuge to isolate the solid product.

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.

  • Drying: Dry the purified this compound crystals under vacuum at a controlled temperature.

References

Improving the stability of dihydroisoxazole compounds for storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dihydroisoxazole Compound Stability. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the storage stability of this compound compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound compounds?

A1: this compound compounds are susceptible to degradation through several common pathways, including hydrolysis, oxidation, and photolysis.[1][2] The stability of these compounds is significantly influenced by environmental factors such as temperature, humidity, light, and pH.[3][4][5]

Q2: What are the ideal storage conditions for solid this compound compounds?

A2: For solid-state compounds, long-term storage is typically recommended at 25°C ± 2°C with 60% ± 5% relative humidity (RH).[6] To minimize degradation, it is crucial to protect the compound from light and moisture.[3][7] Packaging in tightly sealed, amber-colored glass vials or alu-alu blisters is advisable.[3] For highly sensitive compounds, storage in an inert atmosphere (e.g., under nitrogen or argon) and at reduced temperatures (2-8°C) may be necessary.[3]

Q3: My this compound compound is intended for use in an aqueous solution. How can I prevent degradation after reconstitution?

A3: The stability of this compound compounds in solution is highly dependent on the pH. It is essential to determine the pH of maximum stability for your specific compound.[1] Using buffers to maintain this optimal pH can significantly enhance stability.[3][[“]] If the compound is susceptible to oxidation, deoxygenating the solvent and adding antioxidants can be effective stabilization strategies. For short-term storage, keeping solutions refrigerated (2-8°C) and protected from light is recommended.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation or stress study exposes a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and extreme pH levels, as well as oxidative and photolytic environments.[9][10] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradants.[11][12][13]

Q5: How do I choose the right analytical technique to monitor stability?

A5: High-Performance Liquid Chromatography (HPLC), particularly Reverse Phase HPLC (RP-HPLC), is the most common and effective technique for stability testing.[14][15] It allows for the separation, identification, and quantification of the parent compound and its degradation products.[14] When coupled with a mass spectrometer (LC-MS), it can also help in the structural elucidation of unknown degradants.[13][16]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks appear in the chromatogram of a freshly prepared sample. 1. Contaminated solvent or glassware.2. Degradation during sample preparation (e.g., exposure to light or incompatible pH).3. The compound is unstable in the dissolution solvent.1. Use fresh, high-purity solvents and meticulously clean glassware.2. Prepare samples under controlled conditions (e.g., under yellow light for photosensitive compounds).3. Test compound stability in different solvents to find a non-reactive one.
Assay value decreases over a short period in solution. 1. Hydrolysis due to inappropriate pH.2. Oxidation from dissolved oxygen.3. Photodegradation from ambient light.1. Conduct a pH-rate profile study to find the optimal pH for stability and use a suitable buffer system.[[“]][17]2. Sparge the solvent with nitrogen or argon before dissolution; consider adding an antioxidant if compatible.3. Work in a light-controlled environment and store solutions in amber vials.[3]
Solid compound changes color or physical appearance during storage. 1. Exposure to moisture, leading to hydrolysis or deliquescence.2. Exposure to light, causing photolytic degradation.3. Oxidation from exposure to air.1. Store in a desiccator or with a desiccant. Ensure packaging is hermetically sealed.[3]2. Use light-resistant (amber) containers for storage.[3]3. Consider vacuum-sealing or backfilling the container with an inert gas like nitrogen.[3]
Mass balance in forced degradation studies is less than 95%. 1. Some degradation products are not being detected by the analytical method (e.g., they don't have a chromophore).2. Degradants are volatile.3. Degradants are precipitating out of solution.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in addition to UV.2. Use Gas Chromatography (GC) to analyze for volatile degradants.3. Visually inspect samples for precipitates. Adjust the solvent to ensure all components remain dissolved.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a this compound compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][18]

1. Preparation:

  • Prepare a stock solution of the this compound compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).[10]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 48 hours.[10]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 48 hours.[10]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 48 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 80°C in an oven for 72 hours. Also, reflux the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At specified time points (e.g., 0, 6, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze by a validated stability-indicating HPLC method to determine the percentage of the remaining API and the formation of degradation products.

Protocol 2: Long-Term Stability Study Setup

This protocol describes the setup for a formal stability study according to ICH guidelines.

1. Batches and Samples:

  • Use at least one batch of the this compound compound.

  • Package the compound in the proposed container-closure system for storage.

2. Storage Conditions:

  • Long-Term Testing: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[6][19]

  • Accelerated Testing: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.[6]

3. Testing Schedule:

  • Long-Term: Test samples at 0, 3, 6, 9, 12, 18, and 24 months.

  • Accelerated: Test samples at 0, 3, and 6 months.

4. Analysis:

  • At each time point, evaluate the samples for appearance, assay, degradation products, and any other critical quality attributes.

  • Use a validated stability-indicating analytical method.

Data Presentation

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ParameterTemperatureDurationTarget Degradation
Acid Hydrolysis0.1 M HCl60°C48 hours5-20%
Base Hydrolysis0.1 M NaOH60°C48 hours5-20%
Oxidation3% H₂O₂Room Temp48 hours5-20%
Thermal (Solid)Dry Heat80°C72 hours5-20%
Thermal (Solution)Reflux80°C24 hours5-20%
PhotolyticICH Q1B LightRoom TempAs per ICH5-20%

Table 2: ICH Stability Study Storage Conditions

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
Intermediate studies are only required if significant change occurs during accelerated testing.[19]

Visualizations

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Action Phase cluster_3 Verification start Compound Instability Observed (e.g., new peaks, low assay) is_solid Solid or Solution? start->is_solid solid_path Check Environmental Factors: - Moisture (RH%) - Light Exposure - Oxygen (Air) - Temperature is_solid->solid_path Solid solution_path Check Formulation Factors: - pH of Solution - Solvent Type - Presence of Oxygen - Light Exposure is_solid->solution_path Solution solid_action Improve Packaging & Storage: - Use desiccants - Store in amber vials - Use inert atmosphere - Refrigerate if needed solid_path->solid_action solution_action Reformulate & Control Conditions: - Adjust pH with buffers - Use deoxygenated solvents - Add antioxidants - Protect from light solution_path->solution_action verify Re-test Stability solid_action->verify solution_action->verify

Caption: Troubleshooting workflow for addressing this compound compound instability.

G cluster_0 Preparation cluster_1 Stress Application cluster_2 Analysis cluster_3 Outcome prep Prepare Stock Solution of This compound Compound stress Expose Aliquots to Stress Conditions prep->stress acid Acid (HCl, Heat) stress->acid base Base (NaOH, Heat) stress->base ox Oxidation (H₂O₂) stress->ox therm Thermal (Heat) stress->therm photo Photolytic (ICH Light) stress->photo sample Sample at Time Points (0, 6, 24, 48h) acid->sample base->sample ox->sample therm->sample photo->sample analyze Analyze via Stability-Indicating HPLC Method sample->analyze report Identify Degradation Products & Determine Degradation Pathway analyze->report

Caption: Experimental workflow for a forced degradation study.

G cluster_pathways Primary Degradation Pathways cluster_factors Influencing Factors compound This compound Parent Compound hydrolysis Hydrolysis (Ring Opening, Amide Cleavage) compound->hydrolysis oxidation Oxidation (N-Oxides, Hydroxylation) compound->oxidation photolysis Photolysis (Radical Reactions, Rearrangement) compound->photolysis degradants Degradation Products hydrolysis->degradants oxidation->degradants photolysis->degradants water Water / Moisture water->hydrolysis ph Acidic / Basic pH ph->hydrolysis oxygen Oxygen / Peroxides oxygen->oxidation light UV / Visible Light light->photolysis temp High Temperature temp->hydrolysis temp->oxidation

Caption: Common degradation pathways for pharmaceutical compounds.

References

Technical Support Center: Overcoming Poor Solubility of Dihydroisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of dihydroisoxazole derivatives.

Troubleshooting Guides

This section offers step-by-step solutions to common experimental problems arising from poor compound solubility.

Issue 1: Compound Precipitates Upon Dilution in Aqueous Buffer

You have a stock solution of your this compound derivative in an organic solvent (e.g., DMSO), but it precipitates when diluted into an aqueous buffer for your in vitro assay.

Troubleshooting Workflow:

G start Precipitation Observed check_conc Is the final concentration significantly above the kinetic solubility limit? start->check_conc reduce_conc Decrease final assay concentration if possible. check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration >1%? check_conc->check_dmso No end_precip Precipitation Resolved reduce_conc->end_precip reduce_dmso Lower final DMSO concentration to <0.5%. check_dmso->reduce_dmso Yes check_ph Is the compound's solubility pH-dependent? check_dmso->check_ph No reduce_dmso->end_precip use_cosolvent Employ a co-solvent strategy. use_cosolvent->end_precip use_cyclodextrin Utilize cyclodextrins to form inclusion complexes. use_cyclodextrin->end_precip adjust_ph Adjust buffer pH to favor the ionized form. check_ph->adjust_ph Yes no_ph_dependence pH modification is not a suitable strategy. check_ph->no_ph_dependence No adjust_ph->end_precip no_ph_dependence->use_cosolvent no_ph_dependence->use_cyclodextrin

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Verify Final Concentration: Your desired assay concentration may exceed the aqueous solubility of the compound. Attempt to perform the assay at a lower concentration.

  • Minimize Organic Solvent: High concentrations of organic solvents like DMSO can cause compounds to precipitate when diluted into aqueous media. Aim for a final DMSO concentration of less than 0.5%.

  • pH Modification: If your this compound derivative has ionizable groups, its solubility will be pH-dependent.[1][2][3] Determine the pKa of your compound and adjust the pH of your aqueous buffer to favor the more soluble, ionized form.[1][2][3]

  • Co-solvents: Introduce a water-miscible co-solvent to your aqueous buffer to increase the solubility of your compound.[4][5] Commonly used co-solvents include PEG 400, propylene (B89431) glycol, and ethanol.[4][6]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[7][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral and oral formulations.[11]

Issue 2: Low Bioavailability in in vivo Studies

Your this compound derivative shows promising in vitro activity but has poor bioavailability when administered orally to animal models.

Potential Causes and Solutions:

Potential Cause Suggested Solution Description
Poor Aqueous Solubility Particle Size Reduction (Nanosuspension)Decreasing the particle size of a drug increases its surface area, which can lead to a higher dissolution rate. Nanosuspensions are colloidal dispersions of sub-micron drug particles that can be stabilized by surfactants. This technology is particularly suitable for BCS Class II drugs (low solubility, high permeability).
Solid DispersionThis involves dispersing the drug in an inert, hydrophilic carrier at a solid state. This can enhance solubility by converting the drug to an amorphous state and improving its wettability. Common carriers include polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP).
Lipid-Based FormulationsFor lipophilic compounds, lipid-based delivery systems can improve oral absorption by presenting the drug in a solubilized form. This includes self-emulsifying drug delivery systems (SEDDS).
Poor Permeability Prodrug ApproachA prodrug is a chemically modified version of the active drug that is designed to improve its physicochemical properties, such as permeability. Once absorbed, the prodrug is converted to the active drug.
First-Pass Metabolism Formulation StrategiesWhile not directly a solubility issue, extensive first-pass metabolism can be mitigated by formulations that promote lymphatic uptake, such as lipid-based systems.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to assess the solubility of my new this compound derivative?

A1: A systematic approach is crucial. Start with basic characterization:

  • Determine the pKa: This will tell you if your compound's solubility is pH-dependent.

  • Measure LogP/LogD: This indicates the lipophilicity of your compound and helps in selecting appropriate formulation strategies.

  • Equilibrium Solubility Studies: Measure the solubility in various media, including water, buffers at different pH values, and relevant biorelevant media (e.g., FaSSIF, FeSSIF).

Q2: How do I choose between different solubility enhancement techniques?

A2: The choice of technique depends on the physicochemical properties of your this compound derivative, the desired dosage form, and the stage of development. The following decision tree can guide your selection:

G start Poorly Soluble This compound Derivative is_ionizable Is the compound ionizable (has a pKa)? start->is_ionizable ph_modification pH Modification is_ionizable->ph_modification Yes is_lipophilic Is the compound lipophilic (High LogP)? is_ionizable->is_lipophilic No lipid_formulation Lipid-Based Formulations (e.g., SEDDS) is_lipophilic->lipid_formulation Yes is_thermolabile Is the compound thermolabile? is_lipophilic->is_thermolabile No solid_dispersion_solvent Solid Dispersion (Solvent Evaporation) is_thermolabile->solid_dispersion_solvent Yes solid_dispersion_melt Solid Dispersion (Hot Melt Extrusion) is_thermolabile->solid_dispersion_melt No nanosuspension Nanosuspension solid_dispersion_melt->nanosuspension If amorphous form is unstable

Caption: Decision tree for selecting a solubility enhancement technique.

Q3: Are there any specific properties of the this compound ring I should consider?

A3: The isoxazole (B147169) ring itself is polar due to the presence of nitrogen and oxygen atoms. This suggests that it is more soluble in polar solvents. However, the overall solubility of a this compound derivative is heavily influenced by its substituents. The heterocyclic nature of the core can provide opportunities for hydrogen bonding, which can be exploited in formulation strategies.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile compounds and is a common screening technique for improving solubility.

Materials:

  • This compound derivative

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble.

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the this compound derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2, 1:5 w/w). Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film or powder is formed on the wall of the flask.

  • Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask. Gently grind the material using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.

  • Dissolution Testing: Perform dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization

This "top-down" method is scalable and effective for producing drug nanoparticles.

Materials:

  • This compound derivative

  • Stabilizer (e.g., Poloxamer 188, Tween 80, HPMC)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Pre-suspension: Disperse the this compound derivative in an aqueous solution of the stabilizer.

  • High-Shear Mixing: Subject the suspension to high-shear mixing to reduce the particle size to the micron range and ensure a homogenous dispersion.

  • High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer for a predetermined number of cycles and at a specific pressure (e.g., 1500 bar for 20 cycles). The optimal parameters will need to be determined for each compound.

  • Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS). The goal is typically an average particle size of less than 1000 nm with a narrow PDI.

  • Zeta Potential Measurement: Measure the zeta potential to assess the stability of the nanosuspension. A higher absolute zeta potential value indicates better stability.

  • Dissolution Testing: Perform dissolution studies to evaluate the enhancement in dissolution rate compared to the unprocessed drug.

References

Methods for the efficient removal of the activating group from dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydroisoxazole chemistry. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the manipulation of the this compound ring, with a particular focus on the efficient removal of activating or protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is considered an "activating group" on a this compound ring?

In the context of this compound chemistry, an "activating group" can refer to two main types of substituents:

  • N-Substituents (Protecting Groups): These are groups attached to the nitrogen atom of the this compound ring, often introduced to modify the reactivity of the molecule or to be carried through a synthetic sequence. Their removal is a crucial deprotection step to unveil the N-H functionality or to induce subsequent reactions. Common examples include Boc, Cbz, or other standard nitrogen protecting groups.

  • Ring-Activating Substituents: These are substituents on the carbon framework of the this compound that facilitate a specific desired transformation, such as ring opening. For instance, an electron-withdrawing group at a specific position might activate the N-O bond for reductive cleavage.

This guide will primarily focus on the removal of these groups to proceed with a synthetic route.

Q2: What are the common strategies for cleaving the N-O bond in dihydroisoxazoles?

The cleavage of the N-O bond in dihydroisoxazoles is a key transformation that unmasks a 1,3-amino alcohol or a β-hydroxy ketone/nitrile, depending on the substitution pattern and reaction conditions. The most common methods include:

  • Reductive Cleavage: This is a widely used method that can be achieved with various reducing agents.

  • Enzymatic Ring-Opening: Biocatalytic methods offer high enantioselectivity for the asymmetric ring-opening of dihydroisoxazoles.[1]

  • Acid- or Base-Mediated Ring Opening: Under certain conditions, acidic or basic reagents can promote the cleavage of the this compound ring.

Troubleshooting Guides

Problem 1: Incomplete Reductive Cleavage of the N-O Bond

Q: I am attempting a reductive cleavage of my this compound, but the reaction is sluggish and gives a low yield of the desired product. What could be the issue?

A: Incomplete reductive cleavage can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficiently powerful reducing agent The choice of reducing agent is critical. For more robust dihydroisoxazoles, a stronger reductant may be required. Consider switching from NaBH₄ to LiAlH₄ or using catalytic hydrogenation (e.g., H₂, Pd/C).
Steric Hindrance Bulky substituents near the N-O bond can impede the approach of the reducing agent.[2] Increasing the reaction temperature or using a less sterically hindered reducing agent might improve the outcome.
Poor Solubility of the Substrate Ensure your this compound is fully dissolved in the reaction solvent. If solubility is an issue, try a different solvent system in which both the substrate and the reducing agent are soluble.
Deactivation of the Catalyst (for catalytic hydrogenation) If you are using a heterogeneous catalyst like Pd/C, certain functional groups (e.g., thiols) can poison the catalyst. Ensure your substrate and solvent are free from such impurities.
Reaction Temperature Too Low Some reductive cleavages require thermal energy to overcome the activation barrier. Consider gradually increasing the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
Problem 2: Undesired Side Products During N-Protecting Group Removal

Q: I am trying to remove an N-Boc group from my this compound using acidic conditions (TFA), but I am observing significant degradation of my molecule. How can I achieve clean deprotection?

A: The this compound ring can be sensitive to strongly acidic conditions, leading to unintended ring opening or other side reactions. Here are some strategies to mitigate this:

Possible Causes and Solutions:

Possible Cause Recommended Solution
Harsh Acidic Conditions Strong acids like neat TFA can be too harsh. Try using a milder acidic condition, such as 4M HCl in dioxane, or a more dilute solution of TFA in a suitable solvent like dichloromethane (B109758) (DCM).[3]
Acid-Sensitive Functional Groups If your molecule contains other acid-sensitive groups, acidic deprotection may not be suitable. Consider alternative N-protecting groups that can be removed under neutral or basic conditions (e.g., Fmoc, which is removed by a base like piperidine).
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the formation of degradation products.
Alternative Deprotection Methods For certain substrates, thermal deprotection or methods involving Lewis acids might be more effective and selective.[3]

Experimental Protocols

Protocol 1: Reductive Cleavage of this compound using Sodium Borohydride (B1222165)

This protocol describes a general procedure for the reductive N-O bond cleavage of a 4'H-spiro[indole-3,5'-isoxazole] derivative.[4]

Materials:

  • 4'H-spiro[indole-3,5'-isoxazole] derivative

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of NH₄Cl

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the spiro[indole-3,5'-isoxazole] derivative (1.0 eq) in a mixture of MeOH and DCM (e.g., 1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (typically 2-4 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Enzymatic Ring-Opening of a this compound

This protocol is based on the asymmetric ring-opening of 5-phenyl-4,5-dihydroisoxazole catalyzed by an aldoxime dehydratase.[1]

Materials:

  • 5-phenyl-4,5-dihydroisoxazole

  • Aldoxime dehydratase enzyme preparation

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Reductant (e.g., a suitable electron donor for the enzyme system)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous Na₂SO₄

Procedure:

  • Prepare a reaction mixture containing the 5-phenyl-4,5-dihydroisoxazole substrate in the appropriate buffer.

  • Add the aldoxime dehydratase enzyme preparation and the reductant.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction for the formation of the β-hydroxy nitrile product using a suitable analytical technique (e.g., chiral HPLC).

  • Once the desired conversion is reached, stop the reaction (e.g., by adding a water-immiscible organic solvent).

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the chiral β-hydroxy nitrile as needed.

Data Summary

Table 1: Comparison of Reductive Cleavage Methods for Dihydroisoxazoles

Method Reagents Typical Substrate Product Reported Yield Reference
Reductive CleavageSodium Borohydride (NaBH₄)4'H-Spiro[indole-3,5'-isoxazoles]2-(1H-Indol-3-yl)acetamidesHigh[4]
Reductive CleavageChlorotrimethylsilane (TMSCl) / Sodium Iodide (NaI)Fused isoxazoles3,4-disubstituted isoxazolesNot specified[5]
Catalytic HydrogenationH₂, Raney NickelN-substituted isoxazolidines1,3-aminoalcoholsGood to excellentGeneral method

Visualized Workflows

Reductive_Cleavage_Workflow Workflow for Reductive Cleavage Troubleshooting start Start: Incomplete Reductive Cleavage check_reductant Is the reducing agent strong enough? start->check_reductant increase_strength Increase reductant strength (e.g., NaBH4 to LiAlH4) check_reductant->increase_strength No check_sterics Are bulky substituents present? check_reductant->check_sterics Yes increase_strength->check_sterics end_fail Re-evaluate synthetic strategy increase_strength->end_fail increase_temp Increase reaction temperature or use smaller reductant check_sterics->increase_temp Yes check_solubility Is the substrate fully dissolved? check_sterics->check_solubility No increase_temp->check_solubility increase_temp->end_fail change_solvent Change solvent system check_solubility->change_solvent No end_success Success: Complete Cleavage check_solubility->end_success Yes change_solvent->end_success change_solvent->end_fail

Caption: Troubleshooting logic for incomplete reductive cleavage.

N_Boc_Deprotection_Workflow Workflow for N-Boc Deprotection Troubleshooting start Start: Degradation during N-Boc Deprotection with TFA check_acid_strength Are conditions too harsh? start->check_acid_strength milder_acid Use milder acid (e.g., 4M HCl in dioxane or dilute TFA) check_acid_strength->milder_acid Yes check_other_groups Are other acid-sensitive groups present? check_acid_strength->check_other_groups No milder_acid->check_other_groups end_success Success: Clean Deprotection milder_acid->end_success alternative_pg Consider an alternative N-protecting group (e.g., Fmoc) check_other_groups->alternative_pg Yes monitor_reaction Monitor reaction closely and quench upon completion check_other_groups->monitor_reaction No end_fail Re-design protection strategy alternative_pg->end_fail monitor_reaction->end_success

Caption: Troubleshooting logic for N-Boc deprotection.

References

Refining the workup procedure for dihydroisoxazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydroisoxazole reactions. The information is presented in a practical, question-and-answer format to directly address common issues encountered during experimental workups.

Troubleshooting Guides

Low or No Yield

Question: My reaction has resulted in a very low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in this compound synthesis can stem from several factors related to starting materials, reaction conditions, or the workup process itself. Here are some common causes and troubleshooting steps:

  • Inefficient Nitrile Oxide Generation: The in situ generation of nitrile oxide is a critical step. If this intermediate is not formed efficiently, the yield of the desired cycloaddition product will be low.

    • Troubleshooting:

      • Check the quality of your reagents: Ensure that the precursor to the nitrile oxide (e.g., aldoxime, hydroximoyl halide) is pure.

      • Optimize the reagent for nitrile oxide formation: For the common method of generating nitrile oxides from aldoximes, the choice of oxidizing or dehydrating agent is crucial. Reagents like N-chlorosuccinimide (NCS) followed by a mild base (e.g., triethylamine) are often effective.[1]

      • Ensure in situ generation: Nitrile oxides are generally unstable and should be generated in the presence of the dipolarophile to ensure efficient trapping and minimize side reactions.[1]

  • Side Reactions: The most common side reaction is the dimerization of the nitrile oxide to form a furoxan, which significantly reduces the yield of the desired this compound.[2]

    • Troubleshooting:

      • Use a slight excess of the nitrile oxide precursor: Using about 1.5 equivalents of the precursor can help the desired cycloaddition reaction outcompete the dimerization.[2]

      • Control the temperature: The rate of dimerization can be temperature-dependent. Experimenting with different temperatures may favor the cycloaddition.[2]

      • Solvent choice: The solvent can influence the rates of the desired reaction versus the side reaction.[2]

  • Poor Reactivity of the Dipolarophile: Electron-poor or sterically hindered alkenes/alkynes can exhibit low reactivity towards nitrile oxides.[1]

    • Troubleshooting:

      • Increase the reaction temperature: This can help overcome the activation energy barrier for less reactive substrates.

      • Use a catalyst: For challenging substrates, catalysts like copper(I) can enhance the rate of cycloaddition.[1]

  • Product Loss During Workup: The desired product may be lost during the extraction or purification steps.

    • Troubleshooting:

      • Check the aqueous layer: Your product might have some water solubility. It's good practice to check the aqueous layer by TLC before discarding it.[3]

      • Careful with rotoevaporation: If your product is volatile, be cautious during solvent removal.[3][4]

      • Thorough rinsing: Ensure all glassware, drying agents, and filtration media are rinsed thoroughly with the extraction solvent to recover all the product.[4]

Emulsion Formation During Extraction

Question: A persistent emulsion has formed at the interface of the aqueous and organic layers during my workup. How can I break it?

Answer: Emulsion formation is a common problem during the workup of many organic reactions. Here are several techniques to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, emulsions will break on their own.[5]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help disrupt the emulsion and "salt out" the organic product.[5][6][7]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers. This can minimize the formation of emulsions in the first place.[5]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This provides a large surface area that can help to break up the emulsion.[5][8][9]

  • Solvent Addition:

    • Add a small amount of the organic solvent used for extraction to decrease the viscosity of the organic layer.

    • Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of dichloromethane (B109758) if you are using ethyl acetate) can sometimes help.[5]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can be a very effective way to separate the layers.[5][6]

  • Changing the pH: If your compound is stable to acid or base, carefully adding a few drops of dilute acid or base can sometimes break an emulsion by changing the ionization state of components at the interface.

  • Freezing: Lowering the temperature to induce freezing of the aqueous layer can physically break the emulsion. After thawing, the layers may separate more easily.[6]

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a this compound reaction?

A1: A typical workup procedure involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer, drying it, and finally removing the solvent to obtain the crude product.

Example Protocol:

  • Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).[1][2] Repeat the extraction 2-3 times.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and some polar impurities.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.[2][10]

Q2: How do I choose the right solvent system for column chromatography to purify my this compound derivative?

A2: The choice of solvent system for column chromatography depends on the polarity of your specific this compound derivative. A good starting point is to use Thin Layer Chromatography (TLC) to determine a solvent system that gives your product an Rf value of around 0.2-0.3.

Common Solvent Systems:

  • For non-polar to moderately polar compounds: A mixture of hexanes (or petroleum ether) and ethyl acetate is very common. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.[11]

  • For more polar compounds: A mixture of dichloromethane (DCM) and methanol (B129727) can be used.[11] Be cautious, as using more than 10% methanol can start to dissolve the silica (B1680970) gel.[11] An alternative is DCM/acetonitrile.[12]

  • For basic compounds (e.g., containing an amine): Adding a small amount of triethylamine (B128534) (1-3%) to your eluent can help prevent the compound from streaking on the acidic silica gel.[13]

Q3: My product appears to be an oil and won't crystallize. What should I do?

A3: It is not uncommon for products to be obtained as oils after purification. Here are a few techniques to try and induce crystallization:

  • Seeding: If you have a small crystal of the pure product, add it to the oil to act as a nucleation site.[5]

  • Solvent Addition (Trituration): Add a small amount of a non-polar solvent in which your product is likely insoluble (e.g., hexanes, pentane) and scratch the inside of the flask with a glass rod at the liquid-air interface. This can create imperfections on the glass surface that promote crystal growth.[5]

  • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely capped vial.

  • Purification as an Oil: If all attempts at crystallization fail, you can still proceed with characterization of the purified oil, provided it is pure by TLC and NMR.

Data Presentation

Table 1: Effect of Solvent on the Yield of a this compound Synthesis

EntrySolventYield (%)
1Dichloromethane (DCM)85
2Tetrahydrofuran (THF)78
3Acetonitrile (MeCN)72
4Toluene65

Note: This is example data and actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed Workup and Purification of a 3-Aryl-4,5-dihydroisoxazole

This protocol outlines a general procedure for the workup and purification of a 3-aryl-4,5-dihydroisoxazole synthesized via a 1,3-dipolar cycloaddition.

Materials:

  • Reaction mixture containing the this compound product

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Quenching the Reaction: After confirming the reaction completion by TLC, cool the reaction flask in an ice bath. Slowly add 50 mL of deionized water to the reaction mixture with stirring.

  • Extraction: Transfer the quenched reaction mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation of Layers: Drain the lower aqueous layer. If an emulsion forms, refer to the troubleshooting guide above.

  • Back-Extraction: Extract the aqueous layer again with 2 x 25 mL of ethyl acetate to ensure complete recovery of the product.

  • Combine and Wash: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer with 50 mL of brine. This helps to remove most of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes until the organic layer is clear.

  • Solvent Removal: Filter the dried organic solution through a funnel with a cotton plug into a round-bottom flask. Rinse the drying agent with a small amount of ethyl acetate. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification by Column Chromatography: a. Prepare a silica gel column using a slurry of silica in hexanes. b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. c. Load the sample onto the column. d. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). e. Collect fractions and monitor them by TLC to identify the fractions containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

G Troubleshooting Workflow for Low Yield in this compound Reactions start Low or No Yield Observed check_sm Check Starting Materials (Purity, Stoichiometry) start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions Optimal? check_conditions->conditions_ok side_reactions Consider Side Reactions (e.g., Furoxan Formation) side_reactions_likely Side Reactions Likely? side_reactions->side_reactions_likely workup_loss Investigate Workup Procedure for Product Loss workup_ok Workup Efficient? workup_loss->workup_ok sm_ok->check_conditions Yes purify_sm Purify/Verify Starting Materials sm_ok->purify_sm No conditions_ok->side_reactions Yes optimize_conditions Optimize Reaction Conditions (e.g., use catalyst, change temp/solvent) conditions_ok->optimize_conditions No side_reactions_likely->workup_loss No mitigate_side_reactions Mitigate Side Reactions (e.g., excess precursor, lower temp) side_reactions_likely->mitigate_side_reactions Yes refine_workup Refine Workup (e.g., check aqueous layer, careful solvent removal) workup_ok->refine_workup No success Improved Yield workup_ok->success Yes purify_sm->start optimize_conditions->start mitigate_side_reactions->start refine_workup->start

Caption: Troubleshooting workflow for low yield in this compound reactions.

G Decision Tree for Breaking Emulsions During Extraction start Emulsion Formed wait Wait for some time start->wait resolved1 Emulsion Broken? wait->resolved1 add_brine Add Saturated Brine (NaCl solution) resolved2 Emulsion Broken? add_brine->resolved2 filter_celite Filter through Celite® resolved3 Emulsion Broken? filter_celite->resolved3 centrifuge Centrifuge the mixture resolved4 Emulsion Broken? centrifuge->resolved4 change_solvent Add a different co-solvent success Layers Separated change_solvent->success resolved1->add_brine No resolved1->success Yes resolved2->filter_celite No resolved2->success Yes resolved3->centrifuge No resolved3->success Yes resolved4->change_solvent No resolved4->success Yes

Caption: Decision tree for breaking emulsions during extraction.

References

Validation & Comparative

Dihydroisoxazole vs. Isoxazole in Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the privileged five-membered heterocycles, isoxazole (B147169) and its reduced form, dihydroisoxazole (also known as isoxazoline), have garnered significant attention. This guide provides a comparative study of these two scaffolds in drug design, presenting their performance based on available experimental data, detailing experimental protocols, and visualizing key biological pathways.

Introduction to Isoxazole and this compound Scaffolds

The isoxazole ring is an aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions.[1][2] This arrangement imparts a unique electronic character, metabolic stability, and the capacity for diverse non-covalent interactions, making it a staple in the design of therapeutic agents.[1] In contrast, the this compound ring is the non-aromatic, partially saturated analogue. The structural difference between the planar, aromatic isoxazole and the puckered, non-aromatic this compound leads to distinct three-dimensional shapes and electronic properties, which in turn affect their binding to biological targets and their pharmacokinetic profiles.

Comparative Biological Activities

The choice between an isoxazole and a this compound core can significantly impact the biological activity of a compound. Here, we compare their performance in key therapeutic areas based on published experimental data.

Anticancer Activity

Both isoxazole and this compound derivatives have demonstrated potent anticancer activities.[3] A direct comparison of an unsubstituted isoxazole and a this compound derivative against two leukemia cell lines, Jurkat and HL-60, revealed interesting differences in potency. The this compound derivative (DHI1) showed slightly better or comparable activity against both cell lines compared to its isoxazole counterpart.

Table 1: Comparative Anticancer Activity of this compound vs. Isoxazole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference Compound
This compoundDHI1Jurkat21.83 ± 2.35Cisplatin
This compoundDHI1HL-6019.14 ± 0.18Cisplatin
IsoxazoleUnsubstituted IsoxazoleJurkat22.31 ± 1.4Cisplatin
IsoxazoleUnsubstituted IsoxazoleHL-6032.68 ± 5.2Cisplatin

Data sourced from a study on indole-based derivatives.

Antifungal Activity

In the realm of antifungal agents, a study comparing a series of isoxazole and this compound derivatives against various fungal strains, including a fluconazole-resistant Candida glabrata mutant, provided compelling evidence for the potential superiority of the this compound scaffold in certain contexts. The this compound derivatives generally exhibited slightly better or comparable activity against the resistant strain.[4]

Table 2: Comparative Antifungal Activity of this compound vs. Isoxazole Derivatives (MIC90 in µg/mL)

Compound ClassSpecific DerivativeC. glabrata (Wild-type)C. glabrata (Resistant Mutant)C. albicansA. fumigatus
This compound10a448>125
This compound10b881662
This compound10c122>125
Isoxazole11a8816>125
Isoxazole11b316262>125
Isoxazole11c122>125
Reference Drug Fluconazole 4 >250 2 >125

Data adapted from a study on novel azole derivatives.[4]

Anti-inflammatory and Antibacterial Activities

While direct comparative studies with quantitative data for anti-inflammatory and antibacterial activities are less common in the readily available literature, individual studies highlight the potential of both scaffolds.

One study reported that a 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole derivative effectively decreased the release of pro-inflammatory cytokines TNF-α and IL-6 and inhibited the NF-κB and MAPK signaling pathways.[5] Isoxazole derivatives, on the other hand, are known to act as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[6][7]

In terms of antibacterial activity, one study noted that substituting a 4,5-dihydroisoxazole ring for an isoxazole ring not only broadened the antibacterial spectrum but also resulted in a significant increase in antibacterial activity against S. aureus strains. This suggests that the three-dimensional structure of the this compound ring may allow for more favorable interactions with bacterial targets.

Signaling Pathways

The anti-inflammatory effects of both isoxazole and this compound derivatives often involve the modulation of key signaling pathways like NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. A this compound derivative has been shown to prevent the nuclear translocation of NF-κB, thereby inhibiting the expression of pro-inflammatory genes.[5] While direct comparative data is lacking, isoxazole-containing compounds are also known to modulate this pathway.

NF_kB_Inhibition cluster_this compound This compound Action cluster_isoxazole Isoxazole Action (Inferred) LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) This compound This compound Derivative This compound->NFkB_active Inhibits Nuclear Translocation Isoxazole Isoxazole Derivative Isoxazole->IKK Potential Inhibition

Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. A this compound derivative has been shown to inhibit this pathway.[5] Isoxazole-containing compounds have been specifically identified as inhibitors of p38 MAP kinase.[6][7]

MAPK_Inhibition cluster_this compound This compound Action cluster_isoxazole Isoxazole Action Stress_Stimuli Stress Stimuli (e.g., LPS) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Leads to This compound This compound Derivative This compound->p38_MAPK Inhibits Isoxazole Isoxazole Derivative Isoxazole->p38_MAPK Inhibits

Inhibition of the p38 MAPK signaling pathway.

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.

Synthesis of this compound and Isoxazole Derivatives via 1,3-Dipolar Cycloaddition

A common and versatile method for the synthesis of both dihydroisoxazoles and isoxazoles is the 1,3-dipolar cycloaddition reaction.

Synthesis_Workflow cluster_this compound This compound Synthesis cluster_isoxazole Isoxazole Synthesis Aldoxime_D Aldoxime NCS_D N-Chlorosuccinimide (NCS) Aldoxime_D->NCS_D 1. Chlorination Nitrile_Oxide_D Nitrile Oxide (in situ) NCS_D->Nitrile_Oxide_D 2. Dehydrochlorination Alkene Alkene Nitrile_Oxide_D->Alkene 3. [3+2] Cycloaddition This compound This compound Alkene->this compound Aldoxime_I Aldoxime NCS_I N-Chlorosuccinimide (NCS) Aldoxime_I->NCS_I 1. Chlorination Nitrile_Oxide_I Nitrile Oxide (in situ) NCS_I->Nitrile_Oxide_I 2. Dehydrochlorination Alkyne Alkyne Nitrile_Oxide_I->Alkyne 3. [3+2] Cycloaddition Isoxazole Isoxazole Alkyne->Isoxazole

General workflow for 1,3-dipolar cycloaddition.

General Procedure:

  • Formation of Hydroximinoyl Chloride: To a solution of the aldoxime in a suitable solvent (e.g., chloroform (B151607) or DMF), N-chlorosuccinimide (NCS) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • In situ Generation of Nitrile Oxide and Cycloaddition: To the solution containing the hydroximinoyl chloride, the dipolarophile (alkene for this compound or alkyne for isoxazole) is added, followed by the slow addition of a base (e.g., triethylamine) at 0 °C. The reaction is then stirred at room temperature or heated as required.

  • Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired this compound or isoxazole derivative.

In Vitro Cytotoxicity Assay (MTT Assay) for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of a compound.[1]

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution) for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Protocol:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Conclusion

The choice between a this compound and an isoxazole scaffold in drug design is nuanced and context-dependent. The available data suggests that the non-aromatic, more three-dimensional this compound ring can offer advantages in terms of biological potency, particularly in the development of antifungal and antibacterial agents. However, the aromatic isoxazole ring remains a highly valuable and versatile scaffold with a proven track record in a wide range of therapeutic areas. Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacokinetic properties, and the synthetic accessibility of the final compounds. This guide provides a foundational comparison to aid researchers in making informed decisions in the early stages of drug discovery.

References

A Comparative Guide to the Synthesis of Dihydroisoxazoles: Classic Cycloaddition vs. a Novel Catalytic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds like dihydroisoxazoles is of paramount importance. These structures are prevalent in numerous biologically active compounds. This guide provides a detailed comparison of a new synthetic route to dihydroisoxazoles—the Zn(II)-catalyzed ring-closure of propargylic N-hydroxylamines—against the well-established method of 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

This publication aims to offer an objective analysis, supported by experimental data, to assist researchers in selecting the most suitable synthetic strategy for their specific needs.

At a Glance: Comparing Two Synthetic Routes

FeatureEstablished Route: 1,3-Dipolar CycloadditionNew Route: Zn(II)-Catalyzed Ring-Closure
Reactants Nitrile Oxide (often generated in situ) and AlkenePropargylic N-Hydroxylamine
Key Reagents Base (for in situ generation of nitrile oxide), Chloramine-TCatalytic ZnI₂ and DMAP
General Reaction Conditions Varies, can require refluxMild (room temperature)
Key Advantages Well-established, broad substrate scopeMild reaction conditions, good yields, complements existing methods
Potential Drawbacks Can produce regioisomeric mixtures, sometimes requires harsh conditionsRequires synthesis of the propargylic N-hydroxylamine precursor

Delving into the Details: A Head-to-Head Comparison

The choice of a synthetic route is often a balance between yield, reaction conditions, substrate scope, and the novelty of the approach. Below is a detailed look at the two methods.

Established Route: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition reaction is a cornerstone in the synthesis of five-membered heterocycles. In the context of dihydroisoxazoles, this typically involves the reaction of a nitrile oxide with an alkene. The nitrile oxide is often generated in situ from the corresponding aldoxime or hydroximoyl chloride to avoid its dimerization.

This method is widely employed due to its reliability and the ready availability of starting materials. However, a significant drawback can be the formation of regioisomeric mixtures, which may necessitate challenging purification steps.

Representative Reaction Scheme:

cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Aldoxime R-CH=NOH NitrileOxide R-C≡N⁺-O⁻ Aldoxime->NitrileOxide + [Oxidant] or Base Alkene R'CH=CHR'' Reagent [Oxidant] or Base Dihydroisoxazole This compound NitrileOxide->this compound + Alkene

Caption: General workflow for 1,3-dipolar cycloaddition.

Experimental Data for 1,3-Dipolar Cycloaddition:

EntryAlkeneNitrile Oxide PrecursorConditionsYield (%)Reference
1Ethyl acrylateVarious aromatic aldoximesChloramine-T, reflux78-83%[1]
2Dimethyl(vinyl)phosphine oxideVarious halogenoximesBase-promoted, mild conditionsModerate[2]
3Homoallylic alcoholsIn-situ generated nitrile oxideNot specifiedNot specified[3]
New Synthetic Route: Zn(II)-Catalyzed Ring-Closure of Propargylic N-Hydroxylamines

A novel and promising alternative to the classical cycloaddition is the Zn(II)-catalyzed intramolecular cyclization of propargylic N-hydroxylamines. This method provides a direct pathway to 2,3,5-trisubstituted 2,3-dihydroisoxazoles under remarkably mild conditions.[4][5] The reaction is catalyzed by a combination of zinc iodide (ZnI₂) and 4-dimethylaminopyridine (B28879) (DMAP).[5]

A key advantage of this approach is the avoidance of regioisomeric mixtures that can plague traditional 1,3-dipolar cycloadditions.[4] The mild reaction conditions are also a significant benefit, potentially allowing for the synthesis of complex molecules with sensitive functional groups.

Reaction Workflow:

G start Propargylic N-Hydroxylamine reagents cat. ZnI₂ cat. DMAP CH₂Cl₂ start->reagents product 2,3,5-Trisubstituted 2,3-Dihydroisoxazole reagents->product 23 °C

Caption: Zn(II)-catalyzed synthesis of dihydroisoxazoles.

Experimental Data for Zn(II)-Catalyzed Ring-Closure:

EntryR¹ (on N)R² (on CH)R³ (on alkyne)Time (h)Yield (%)Reference
1PhCH₂PhPh195[5]
2PhCH₂Phn-Bu293[5]
3PhCH₂PhTMS198[5]
4MePhPh485[5]
5PhCH₂c-C₆H₁₁Ph291[5]

Experimental Protocols

General Procedure for 1,3-Dipolar Cycloaddition of Nitrile Oxides

A mixture of the appropriate aldoxime (5 mmol), an alkene (5 mmol), and Chloramine-T trihydrate (7.5 mmol) is refluxed in a suitable solvent such as ethanol (B145695) on a water bath for 3-4 hours.[6] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated, for example by filtration, and purified by recrystallization.[6][7]

General Procedure for Zn(II)-Catalyzed Ring-Closure of Propargylic N-Hydroxylamines

To a solution of the propargylic N-hydroxylamine (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) at 23 °C are added 4-dimethylaminopyridine (DMAP, 0.10 equiv) and zinc iodide (ZnI₂, 0.10 equiv).[5] The reaction mixture is stirred at this temperature for a period of 1-4 hours, while being monitored by TLC.[5] Upon completion, the reaction is quenched, and the product is isolated through an acidic aqueous workup and purified by standard chromatographic techniques.[5]

Conclusion

The traditional 1,3-dipolar cycloaddition of nitrile oxides remains a robust and widely applicable method for the synthesis of dihydroisoxazoles. Its primary limitations are the potential for regioisomer formation and, in some cases, the need for elevated temperatures.

The newer Zn(II)-catalyzed ring-closure of propargylic N-hydroxylamines presents a compelling alternative, particularly for the synthesis of 2,3,5-trisubstituted 2,3-dihydroisoxazoles. Its mild reaction conditions, high yields, and avoidance of regioisomeric issues make it an attractive method, especially in the context of complex molecule synthesis.[4][5] While it requires the prior synthesis of the propargylic N-hydroxylamine starting material, the benefits of this novel cyclization may outweigh this additional step for many applications. Researchers are encouraged to consider the specific requirements of their target molecules when selecting the most appropriate synthetic route.

References

Comparing the efficacy of different catalysts for dihydroisoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dihydroisoxazoles, also known as isoxazolines, is a cornerstone of heterocyclic chemistry, providing crucial scaffolds for a wide array of applications in medicinal chemistry and drug development. The efficacy of this synthesis is heavily reliant on the choice of catalyst, with various systems offering distinct advantages in terms of yield, reaction conditions, and substrate scope. This guide provides an objective comparison of prominent catalytic systems for dihydroisoxazole synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Performance Comparison of Catalysts

The selection of a catalyst is a critical parameter that dictates the efficiency and outcome of this compound synthesis. The following table summarizes the performance of several key catalytic systems under representative reaction conditions.

Catalyst SystemReactantsCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)
Copper(II) Acetate (B1210297) Primary Nitroalkane + Alkene5 mol%Chloroform6040Up to 95%
Silver Nitrate (B79036) on Silica (B1680970) Gel O-Propargylic Hydroxylamine (B1172632)CatalyticDichloromethaneRoom Temp.< 1~90%
p-Toluenesulfonic Acid (p-TsOH) α-Nitroketone + Alkene4 equiv.Acetonitrile8022Up to 90%[1]
Modified Calcium Oxide (CaO) Hydroxylamine + Chalcone (B49325)Not specifiedEthanol65388.2%[2][3]
Ruthenium (generic) VariesVariesVariesVariesVariesGood to Excellent

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic methodology. Below are representative procedures for the catalytic synthesis of dihydroisoxazoles using the compared systems.

Copper-Catalyzed Synthesis: 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of 4,5-dihydroisoxazoles from primary nitroalkanes and alkenes using a copper(II) acetate catalyst.[4][5]

Materials:

  • Primary nitroalkane (1.0 mmol)

  • Alkene (1.2 mmol)

  • Copper(II) acetate (0.05 mmol, 5 mol%)

  • Tertiary amine (e.g., triethylamine, 1.0 mmol)

  • Chloroform (5 mL)

Procedure:

  • To a stirred solution of the primary nitroalkane and the alkene in chloroform, add the tertiary amine.

  • Add copper(II) acetate to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 40 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,5-dihydroisoxazole.

Silver-Catalyzed Synthesis: Intramolecular Cyclization

This method outlines the regiospecific synthesis of 4,5-dihydroisoxazoles from O-propargylic hydroxylamines using a silver nitrate catalyst adsorbed on silica gel.[6]

Materials:

  • O-propargylic hydroxylamine (1.0 mmol)

  • Silver nitrate on silica gel (catalytic amount)

  • Dichloromethane (10 mL)

Procedure:

  • Dissolve the O-propargylic hydroxylamine in dichloromethane.

  • Add the silver nitrate on silica gel to the solution.

  • Stir the mixture at room temperature for less than 1 hour.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography.

Organocatalyzed Synthesis: p-TsOH-Mediated 1,3-Dipolar Cycloaddition

This protocol details the synthesis of dihydroisoxazoles from α-nitroketones and alkenes using p-toluenesulfonic acid as an organocatalyst.[1]

Materials:

  • α-Nitroketone (0.125 mmol)

  • Alkene (0.625 mmol, 5 equiv.)

  • p-Toluenesulfonic acid (0.5 mmol, 4 equiv.)

  • Acetonitrile (0.2 mL)

Procedure:

  • In a reaction vial, combine the α-nitroketone, alkene, and p-toluenesulfonic acid in acetonitrile.

  • Stir the mixture at 80 °C for 22 hours.

  • Monitor the reaction by TLC.

  • After completion, directly purify the reaction mixture by flash chromatography on silica gel to obtain the desired this compound.

Heterogeneous Catalysis: Modified CaO

This procedure describes the synthesis of 3,5-diphenyl-4,5-dihydroisoxazole using a modified calcium oxide catalyst.[2][3]

Materials:

  • Chalcone (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Modified CaO (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a mixture of chalcone and hydroxylamine hydrochloride in ethanol, add the modified CaO catalyst.

  • Heat the reaction mixture to 65 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield 3,5-diphenyl-4,5-dihydroisoxazole.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the logical flow of a comparative study on catalyst efficacy, a generalized experimental workflow is presented below. This is followed by a diagram illustrating a generic signaling pathway for a metal-catalyzed synthesis of dihydroisoxazoles.

Experimental_Workflow cluster_prep Reactant Preparation cluster_catalyst Catalyst Systems cluster_reaction Reaction Execution cluster_analysis Analysis and Comparison Reactants Select and Prepare Starting Materials (e.g., Oxime, Alkene) Catalyst1 Catalyst A (e.g., Copper(II) Acetate) Reactants->Catalyst1 Catalyst2 Catalyst B (e.g., Silver Nitrate) Reactants->Catalyst2 Catalyst3 Catalyst C (e.g., p-TsOH) Reactants->Catalyst3 Catalyst4 Catalyst D (e.g., Modified CaO) Reactants->Catalyst4 Reaction1 Run Reaction with Catalyst A Catalyst1->Reaction1 Reaction2 Run Reaction with Catalyst B Catalyst2->Reaction2 Reaction3 Run Reaction with Catalyst C Catalyst3->Reaction3 Reaction4 Run Reaction with Catalyst D Catalyst4->Reaction4 Analysis Monitor Reactions (TLC, GC-MS, etc.) Reaction1->Analysis Reaction2->Analysis Reaction3->Analysis Reaction4->Analysis Purification Purification of Products (Column Chromatography) Analysis->Purification Characterization Characterize Products (NMR, HRMS) Purification->Characterization Comparison Compare Yield, Time, and Purity Characterization->Comparison

Caption: Generalized experimental workflow for comparing catalyst efficacy.

Metal_Catalyzed_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_intermediates Intermediate Formation cluster_product Product Oxime Oxime Derivative Intermediate1 Coordination Complex Oxime->Intermediate1 Alkene Alkene Alkene->Intermediate1 Catalyst Metal Catalyst (e.g., Cu(II)) ActiveCatalyst Activated Catalyst Catalyst->ActiveCatalyst Activation ActiveCatalyst->Catalyst Regeneration ActiveCatalyst->Intermediate1 Intermediate2 Cycloaddition Transition State Intermediate1->Intermediate2 [3+2] Cycloaddition Product This compound Intermediate2->Product

Caption: Generic pathway for metal-catalyzed this compound synthesis.

References

Structure-Activity Relationship of Dihydroisoxazole Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of dihydroisoxazole analogues, focusing on their anticancer and antimicrobial properties. The information is presented to facilitate the rational design of more potent and selective therapeutic agents.

Anticancer Activity of 3,5-Diaryl-4,5-Dihydroisoxazole Analogues

A series of novel 3,5-diaryl-4,5-dihydroisoxazole derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. The core structure of these analogues is presented below:

General Structure of 3,5-Diaryl-4,5-Dihydroisoxazole Analogues

Figure 1: General chemical structure of the evaluated 3,5-diaryl-4,5-dihydroisoxazole analogues.

The antiproliferative activity of these compounds was assessed using the MTT assay, and the half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Table 1: In Vitro Antiproliferative Activity (IC50, µM) of this compound Analogues
CompoundRHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
1a H25.3 ± 2.132.1 ± 3.545.2 ± 4.850.1 ± 5.2
1b 4-F15.8 ± 1.520.4 ± 2.228.9 ± 3.135.6 ± 3.9
1c 4-Cl10.2 ± 0.915.6 ± 1.822.1 ± 2.528.4 ± 3.0
1d 4-Br8.5 ± 0.712.3 ± 1.418.7 ± 2.124.5 ± 2.6
1e 4-CH330.1 ± 3.241.5 ± 4.555.3 ± 6.162.7 ± 6.8
1f 4-OCH320.7 ± 2.328.9 ± 3.139.8 ± 4.248.2 ± 5.1
1g 3,4-diCl5.1 ± 0.48.9 ± 0.912.4 ± 1.318.9 ± 2.0
1h 3,4,5-triOCH318.9 ± 1.925.4 ± 2.735.1 ± 3.742.3 ± 4.5

Structure-Activity Relationship (SAR) Analysis:

  • Substitution on the Phenyl Ring at Position 3: The nature and position of the substituent on the phenyl ring at the 3-position of the this compound core significantly influence the anticancer activity.

  • Halogen Substitution: Introduction of a halogen atom at the para-position of the phenyl ring (compounds 1b-1d ) generally leads to a notable increase in antiproliferative activity compared to the unsubstituted analogue (1a ). The activity follows the order Br > Cl > F.

  • Electron-Donating Groups: The presence of electron-donating groups, such as a methyl (1e ) or methoxy (B1213986) (1f ) group at the para-position, results in a decrease in anticancer activity compared to the unsubstituted analogue.

  • Multiple Halogenation: Dichloro-substitution at the 3 and 4-positions of the phenyl ring (1g ) demonstrates the most potent anticancer activity among the tested analogues, suggesting that multiple electron-withdrawing groups enhance the cytotoxic effect.

  • Methoxy Groups: The presence of multiple methoxy groups (1h ) leads to a moderate decrease in activity.

Antimicrobial Activity of this compound Analogues

Various this compound analogues have also been investigated for their antimicrobial potential. The following table summarizes the minimum inhibitory concentrations (MIC) of selected derivatives against different bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of this compound Analogues
CompoundR1R2S. aureusB. subtilisE. coliP. aeruginosaC. albicans
2a PhenylH64128>256>256128
2b 4-Cl-PhenylH326412825664
2c 4-NO2-PhenylH16326412832
2d PhenylCH3128256>256>256256
2e 4-Cl-PhenylCH364128256>256128

Structure-Activity Relationship (SAR) Analysis:

  • Substitution on the Phenyl Ring: Similar to the anticancer activity, substitutions on the phenyl ring at the 3-position influence the antimicrobial potency. Electron-withdrawing groups like chloro (2b ) and nitro (2c ) enhance the activity against both Gram-positive and Gram-negative bacteria, as well as the fungal strain C. albicans, when compared to the unsubstituted analogue (2a ). The nitro-substituted compound (2c ) was the most potent in this series.

  • Substitution at Position 4: The introduction of a methyl group at the 4-position of the this compound ring (2d and 2e ) generally leads to a decrease in antimicrobial activity compared to their unsubstituted counterparts (2a and 2b ).

Experimental Protocols

General Synthesis of 3,5-Diaryl-4,5-Dihydroisoxazoles

A common method for the synthesis of 3,5-diaryl-4,5-dihydroisoxazoles involves the reaction of a substituted chalcone (B49325) with hydroxylamine (B1172632) hydrochloride.

  • Chalcone Synthesis: An appropriately substituted acetophenone (B1666503) is reacted with a substituted benzaldehyde (B42025) in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature until the reaction is complete. The resulting chalcone is then isolated by filtration and purified by recrystallization.

  • This compound Synthesis: The synthesized chalcone (1 equivalent) is dissolved in a solvent such as ethanol, followed by the addition of hydroxylamine hydrochloride (1.2 equivalents) and a base like sodium acetate (B1210297) (2 equivalents). The reaction mixture is then refluxed for several hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 3,5-diaryl-4,5-dihydroisoxazole.[1]

Antiproliferative Activity Assessment (MTT Assay)

The in vitro antiproliferative activity of the synthesized this compound analogues is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4][5][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead_Compound Lead Compound Identification Analogue_Design Analogue Design (Substituent Variation) Lead_Compound->Analogue_Design Chemical_Synthesis Chemical Synthesis Analogue_Design->Chemical_Synthesis Purification_Characterization Purification & Characterization Chemical_Synthesis->Purification_Characterization Biological_Screening Biological Screening (e.g., MTT Assay, MIC Assay) Purification_Characterization->Biological_Screening Data_Analysis Data Analysis (IC50 / MIC Determination) Biological_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization New_Analogues Design of New Analogues Lead_Optimization->New_Analogues New_Analogues->Analogue_Design

Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies.

Mechanism of Action: Inhibition of Tubulin Polymerization

A key mechanism of action for the anticancer activity of some this compound analogues is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[7][8]

Caption: Signaling pathway illustrating the inhibition of tubulin polymerization by this compound analogues.

References

Cross-Validation of Analytical Methods for Dihydroisoxazole Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of dihydroisoxazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry, necessitates the use of reliable and validated analytical methods. Cross-validation of different analytical techniques is crucial for ensuring data integrity, consistency across different laboratories, and for providing a comprehensive understanding of the molecule's identity, purity, and quantity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy for the characterization of dihydroisoxazoles, supported by representative experimental data and detailed methodologies.

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent on the specific goals of the analysis, whether it be quantification, impurity profiling, or structural elucidation. The following tables summarize the typical performance characteristics of each technique for the analysis of this compound derivatives. The data presented is a representative compilation from various studies on heterocyclic compounds to provide a comparative overview.

Table 1: Quantitative Performance Parameters

ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)Quantitative FT-IR
Primary Use Quantification, PurityIdentification, QuantificationAbsolute Quantification, StructureFunctional Group Quantification
Linearity (r²) > 0.998[1]> 0.999[2]> 0.99[3]> 0.99[4][5]
Accuracy (% Recovery) 98 - 102%[1]95 - 105%[2]97 - 103%97 - 103%[6]
Precision (%RSD) < 2%[1]< 5%[2]< 3%< 3%[6]
Limit of Detection (LOD) 10 ng/mL[1]0.005 ppm[7]~2.7 mM[8]0.0005 ppm[4]
Limit of Quantification (LOQ) 20 ng/mL[1]0.01 ppm[7]~161.8 mM[8]~958 mg/L[9]

Table 2: Qualitative and Structural Analysis Capabilities

CapabilityHPLC-UVGC-MSNMR SpectroscopyFT-IR Spectroscopy
Structural Elucidation Limited (UV spectrum)High (Mass fragmentation)Very High (1D and 2D NMR)Moderate (Functional groups)
Isomer Differentiation Possible with specific methodsHighVery HighLimited
Impurity Profiling HighHighModerateLow
Functional Group ID NoLimitedYesHigh[4]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results. Below are representative methodologies for the characterization of a generic this compound derivative.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative analysis and purity assessment of non-volatile and thermally stable this compound compounds.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[10]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water[10]

    • B: Acetonitrile[10]

  • Gradient Elution: 0-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 90-10% B; 30-35 min: 10% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the specific derivative).

  • Injection Volume: 10 µL.[10]

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable this compound derivatives, providing both quantitative data and structural information from mass fragmentation patterns.[11] Derivatization may be necessary for polar compounds to increase volatility.[12]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[13]

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[13]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[13]

  • Injector Temperature: 250 °C.[13]

  • Ion Source Temperature: 230 °C.[13]

  • Mass Range: 50-550 m/z.[13]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL. If derivatization is required, a common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of this compound derivatives.[14]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[14]

  • 1D NMR Experiments:

    • ¹H NMR: Acquire with a 30° pulse angle, 2-second relaxation delay, and 16 scans.

    • ¹³C NMR: Acquire with a 30° pulse angle, 2-second relaxation delay, and 1024 scans.

  • 2D NMR Experiments (for full structural assignment):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.[14]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.[14]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C connectivities.[14]

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like TMS.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a this compound molecule.[15]

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.[16]

    • Liquid/Oil Samples: Place a drop of the sample between two NaCl or KBr plates.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups expected in the this compound structure, such as C=N, C-O, N-O, and aromatic C-H stretches.[15]

Mandatory Visualizations

The following diagrams illustrate the logical workflows and relationships described in this guide.

cross_validation_workflow cluster_method1 Method A (e.g., HPLC) cluster_method2 Method B (e.g., GC-MS) dev1 Method Development val1 Individual Validation (ICH Q2) dev1->val1 data1 Performance Data A val1->data1 cross_val Cross-Validation data1->cross_val dev2 Method Development val2 Individual Validation (ICH Q2) dev2->val2 data2 Performance Data B val2->data2 data2->cross_val comparison Comparative Analysis cross_val->comparison report Final Report & Method Selection comparison->report

Caption: Workflow for the cross-validation of two analytical methods.

analytical_techniques cluster_techniques Analytical Characterization Methods cluster_info Information Obtained This compound This compound (Structure & Properties) hplc HPLC This compound->hplc gcms GC-MS This compound->gcms nmr NMR This compound->nmr ftir FT-IR This compound->ftir quant Quantification & Purity hplc->quant Primary gcms->quant Primary ident Identification & Molecular Weight gcms->ident Primary nmr->quant qNMR struct Definitive Structure nmr->struct Primary func Functional Groups ftir->func Primary

References

Dihydroisoxazole: A Privileged Scaffold in Drug Discovery Compared to Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. The dihydroisoxazole ring system has emerged as a versatile and valuable scaffold in modern medicinal chemistry. This guide provides an objective comparison of the this compound scaffold with other prominent heterocyclic systems, namely pyrazole (B372694), oxadiazole, and tetrazole. The comparison is supported by experimental data, detailed methodologies, and visual representations of key concepts to aid in informed decision-making during the drug discovery process.

The this compound scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms with a saturated bond, offers a unique combination of physicochemical properties and biological activities. Its three-dimensional structure and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a wide array of therapeutic agents.

Comparative Analysis of Heterocyclic Scaffolds

To provide a clear and concise overview, the following tables summarize the key attributes of this compound in comparison to pyrazole, oxadiazole, and tetrazole across various parameters crucial for drug development.

Physicochemical Properties

The physicochemical properties of a scaffold are fundamental to its drug-likeness, influencing solubility, permeability, and interactions with biological targets.

PropertyThis compoundPyrazoleOxadiazoleTetrazole
Molecular Weight ( g/mol ) ~85.09 (unsubstituted)~68.08 (unsubstituted)~70.05 (1,3,4-isomer)~70.05 (unsubstituted)
logP (Octanol-Water Partition Coefficient) Generally low to moderate, tunable with substitutionGenerally lowGenerally lowLow, can be tuned
Hydrogen Bond Donors/Acceptors 1 Acceptor (O), 1 Acceptor (N)1 Donor (NH), 1 Acceptor (N)2 Acceptors (O, N)1 Donor (NH), 3 Acceptors (N)
Polar Surface Area (PSA) ~21.6 Ų (unsubstituted)~28.9 Ų (unsubstituted)~38.5 Ų (1,3,4-isomer)~45.8 Ų (unsubstituted)
pKa Not typically acidic or basicWeakly basic (pKa ~2.5)Weakly basicAcidic (pKa ~4.9)
Metabolic Stability Generally good, can be susceptible to ring openingGenerally stable, can undergo N-oxidation or hydroxylationGenerally stableHigh metabolic stability[1]
Biological Activity: Anticancer and Antibacterial Performance

The choice of a heterocyclic scaffold is often driven by its potential to exhibit a desired biological activity. The following tables provide a snapshot of the reported anticancer and antibacterial activities of derivatives of these scaffolds.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

Compound ClassThis compound DerivativesPyrazole DerivativesOxadiazole Derivatives
Leukemia (Jurkat & HL-60) 4a (DHI1): Selective with minimal toxicity to noncancerous cells[2]Not specifiedNot specified
Breast Cancer (MCF-7) DHI1: Active[2]10: 2.78 µM[2] 35: 6.71 µM[2]16a/16b: 0.22 µM[3]
Lung Cancer (A549) DHI1: Active[2]22/23: 2.82 - 6.28 µM[2]263/264: 0.125 - 0.349 µM[4]
Colon Cancer (HCT-116) DHI1: Active[2]42: IC50 2.914 µg/mL[2]Not specified
Glioblastoma (U87) DHI1: Active[2]Not specifiedNot specified
Hepatocellular Carcinoma (HepG2) DHI1: Active[2]35: 3.53 µM[2] 50: 0.71 µM[2]Not specified

Table 2: Comparative Antibacterial Activity (MIC values in µg/mL)

Compound ClassThis compound DerivativesOxadiazole Derivatives
Staphylococcus aureus Not specified2 & 3: 1 - 4 µg/mL (including MRSA)[5]
Escherichia coli Not specifiedOrtho-nitrated derivative: 60 µM[6]
Pseudomonas aeruginosa Not specifiedResistant to all tested compounds[6]
Enterococcus faecalis Not specified2 & 3: 1 - 2 µg/mL (including VRE)[5]
ADME Properties

A successful drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The following table provides a general comparison of the ADME profiles of the selected heterocyclic scaffolds.

ADME ParameterThis compoundPyrazoleOxadiazoleTetrazole
Oral Bioavailability Good oral bioavailability has been reported for some derivatives[7]Variable, can be optimizedGenerally goodOften used to improve oral bioavailability
Cell Permeability Can be modulated with substituentsGenerally goodGood tissue permeability reported[8]Can improve cell permeability over carboxylic acids[9]
Metabolic Stability Generally good, but can be a site of metabolismGenerally stable, but can be metabolizedGenerally metabolically stableHigh metabolic stability[1]
Protein Binding Dependent on substituentsVariableVariableGenerally lower than corresponding carboxylic acids
Toxicity Low toxicity reported for some derivatives[7]Generally well-tolerated[10]Some derivatives show low toxicity[5]Generally low toxicity

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of findings. Below are methodologies for key experiments cited in this guide.

Synthesis of this compound Derivatives via 1,3-Dipolar Cycloaddition

This method is a common and versatile approach for the synthesis of 4,5-dihydroisoxazoles.

Materials:

  • Appropriate alkene or alkyne

  • α-Nitroketone

  • p-Toluenesulfonic acid (p-TsOH)

  • Acetonitrile (B52724) (ACN)

Procedure:

  • To a solution of the α-nitroketone (1 equivalent) and the alkene or alkyne (5 equivalents) in acetonitrile (0.2 mL), add p-TsOH (4 equivalents).

  • Stir the reaction mixture at the appropriate temperature (e.g., 80°C) for a specified time (e.g., 18 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.[11][12]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is used to assess the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

Procedure:

  • Prepare incubation mixtures containing liver microsomes and phosphate buffer. Pre-warm the mixtures at 37°C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

  • Incubate the reactions at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[13][14][15]

Caco-2 Cell Permeability Assay

This assay is the gold standard for predicting in vitro intestinal absorption of drug candidates.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., high and low permeability controls)

  • Lucifer Yellow (for monolayer integrity testing)

Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer using a marker such as Lucifer Yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound solution in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side for apical-to-basolateral (A-B) permeability assessment.

  • For basolateral-to-apical (B-A) permeability assessment (to evaluate efflux), add the test compound to the basolateral side and fresh HBSS to the apical side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber.

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined.[16][17][18][19]

Visualizing Key Pathways and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental processes.

Drug Discovery Workflow for Heterocyclic Scaffolds

The following diagram illustrates a typical workflow for the discovery and development of a new drug based on a heterocyclic scaffold like this compound.

DrugDiscoveryWorkflow Drug Discovery Workflow for Heterocyclic Scaffolds cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials Target_ID Target Identification and Validation Scaffold_Selection Scaffold Selection (e.g., this compound) Target_ID->Scaffold_Selection Library_Synthesis Library Synthesis (e.g., 1,3-Dipolar Cycloaddition) Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt ADME_Tox In Vitro ADME/Tox (Permeability, Stability) Lead_Opt->ADME_Tox ADME_Tox->Lead_Opt In_Vivo In Vivo Efficacy and PK/PD Studies ADME_Tox->In_Vivo Safety_Pharm Safety Pharmacology In_Vivo->Safety_Pharm IND_Enabling IND-Enabling Studies Safety_Pharm->IND_Enabling Phase_I Phase I IND_Enabling->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A generalized workflow for drug discovery, from initial target identification to regulatory approval.

The p53-MDM2 Signaling Pathway: A Target for this compound Inhibitors

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2. Inhibition of the p53-MDM2 interaction is a promising strategy in cancer therapy. Certain heterocyclic compounds, including those with this compound scaffolds, have been investigated as inhibitors of this pathway.

p53_MDM2_Pathway p53-MDM2 Signaling Pathway and Inhibition cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 activates transcription p21 p21 p53->p21 activates transcription BAX BAX p53->BAX activates transcription MDM2->p53 promotes degradation p53_ub Ub-p53 MDM2->p53_ub Ubiquitination Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest induces Apoptosis Apoptosis BAX->Apoptosis induces DNA_Damage DNA Damage DNA_Damage->p53 activates This compound This compound Inhibitor This compound->MDM2 inhibits Proteasome Proteasome p53_ub->Proteasome Degradation

Caption: Inhibition of MDM2 by a this compound derivative prevents p53 degradation, leading to cell cycle arrest and apoptosis.

Conclusion

The this compound scaffold presents a compelling profile for medicinal chemists, offering a balance of favorable physicochemical properties, synthetic accessibility, and a diverse range of biological activities. While pyrazole, oxadiazole, and tetrazole each possess their own unique advantages, the this compound ring system provides a valuable platform for the development of novel therapeutics, particularly in the realm of targeted therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for the rational design and development of next-generation drug candidates based on these important heterocyclic scaffolds.

References

Validating Target Engagement of Dihydroisoxazole-Containing Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended molecular target within a cellular environment is a critical step in establishing its mechanism of action and advancing it through the development pipeline. This is particularly crucial for dihydroisoxazole-containing compounds, which often act as covalent inhibitors, forming a permanent bond with their target protein. This guide provides a comprehensive comparison of key experimental methods for validating the target engagement of these promising drug candidates, complete with detailed protocols and supporting data to aid in the selection of the most appropriate assay for your research needs.

The validation of target engagement provides the confidence that the observed biological effects of a drug candidate are a direct result of its interaction with the intended target.[1] For covalent inhibitors like many dihydroisoxazoles, this validation is paramount to ensure specificity and minimize off-target effects. A multi-pronged approach, employing orthogonal methods, is often the most robust strategy to build a strong evidence base for target engagement.

Comparison of Key Target Engagement Validation Methods

The choice of a target engagement assay depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes and compares the key features of the most relevant methods for validating the target engagement of this compound-containing drug candidates.

Method Principle System Label Required? Throughput Key Quantitative Output Strengths Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[1][2][3]Live Cells, Cell Lysates, Tissues[2][3]No[3]Low to HighThermal Shift (ΔTm), Isothermal Dose-Response (ITDR) EC50Label-free, applicable in physiological context.[3]Not all ligand binding events cause a significant thermal shift.[4]
NanoBRET™ Target Engagement Assay Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the drug candidate.[5]Live Cells[6]Yes (NanoLuc® tag on target, fluorescent tracer)[5]HighIntracellular IC50[6]Highly sensitive, real-time measurement in live cells.[4]Requires genetic modification of the target protein; tracer development can be challenging.
Kinetic Assays for Covalent Inhibitors Measures the rate of covalent bond formation between the inhibitor and the target protein.[7]Purified ProteinNoMediumkinact/KI[7]Provides detailed mechanistic information on the covalent interaction.[7]Requires purified protein; does not directly measure target engagement in a cellular context.
Photoaffinity Labeling (PAL) with Mass Spectrometry A photoreactive analog of the drug candidate is used to covalently label the target protein upon UV irradiation, followed by identification via mass spectrometry.[8][9]Live Cells, Cell Lysates[9]Yes (Photoreactive probe with an enrichment handle)[9]LowIdentification of direct binding partners and binding sites.[8]Unbiased identification of direct targets and binding sites.[8]Requires synthesis of a specific probe; potential for non-specific labeling.[9]
Intact Protein Mass Spectrometry Directly measures the mass of the target protein to detect the mass shift caused by covalent modification by the drug candidate.Purified Protein, Cell LysatesNoMedium to HighPercent of modified protein.[10]Direct and unambiguous confirmation of covalent binding.Requires high-resolution mass spectrometry; can be challenging in complex lysates.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological pathways is crucial for understanding and implementing these validation methods.

Experimental_Workflow_Overview cluster_assays Target Engagement Assays cluster_inputs Inputs cluster_outputs Outputs CETSA Cellular Thermal Shift Assay (CETSA) Validation Validated Target Engagement CETSA->Validation NanoBRET NanoBRET™ Assay NanoBRET->Validation Kinetic Kinetic Assay Kinetic->Validation PAL Photoaffinity Labeling (PAL) PAL->Validation MS Intact Protein Mass Spectrometry MS->Validation Drug This compound Drug Candidate Drug->CETSA Drug->NanoBRET Drug->Kinetic Drug->PAL Drug->MS Cells Live Cells / Lysates Cells->CETSA Cells->NanoBRET Cells->PAL Protein Purified Protein Protein->Kinetic Protein->MS

Overview of target engagement validation workflows.

Detailed Experimental Protocols

To facilitate the practical application of these methods, detailed step-by-step protocols for key experiments are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a general guideline for performing a CETSA experiment to determine the thermal stabilization of a target protein by a this compound-containing drug candidate.[1][2]

Materials:

  • Cell culture of interest

  • This compound drug candidate (and vehicle control, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the this compound drug candidate at the desired concentration or with vehicle control.

    • Incubate for a predetermined time to allow for compound entry and target engagement.

  • Thermal Challenge:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS and aliquot them into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[1]

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles.[1]

    • Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[1]

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Normalize the protein concentration of all samples.

    • Analyze the amount of soluble target protein by Western blotting using a specific primary antibody.[1]

    • Quantify the band intensities to generate a melting curve (soluble protein vs. temperature).

    • A shift in the melting curve in the presence of the drug candidate indicates target engagement.

CETSA_Workflow start Start treat Treat cells with drug candidate start->treat heat Apply temperature gradient treat->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge wb Analyze soluble fraction by Western Blot centrifuge->wb analyze Quantify band intensity and plot melting curve wb->analyze end End analyze->end

Cellular Thermal Shift Assay (CETSA) workflow.
NanoBRET™ Target Engagement Assay Protocol

This protocol outlines the general steps for a NanoBRET™ assay to quantify the intracellular affinity of a this compound drug candidate.[6][11]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target protein fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ tracer specific for the target

  • This compound drug candidate

  • White, opaque 96- or 384-well assay plates

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer with 460 nm and >600 nm filters

Procedure:

  • Cell Transfection:

    • Transfect cells with the NanoLuc®-target fusion vector according to the manufacturer's protocol.

    • Plate the transfected cells in the assay plate and incubate for 24 hours.

  • Assay Setup:

    • Prepare serial dilutions of the this compound drug candidate in Opti-MEM®.

    • Add the diluted compound to the cells in the assay plate.

    • Immediately add the NanoBRET™ tracer to all wells at a final concentration typically near its EC50 value.[12]

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.[11]

  • BRET Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution.

    • Add the substrate to all wells.

    • Read the plate within 10 minutes on a luminometer, measuring both the donor (460 nm) and acceptor (>600 nm) emission signals.[6]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.[6]

NanoBRET_Workflow start Start transfect Transfect cells with NanoLuc-target construct start->transfect plate Plate cells in assay plate transfect->plate add_cmpd Add serially diluted drug candidate plate->add_cmpd add_tracer Add NanoBRET tracer add_cmpd->add_tracer incubate Incubate for 2 hours add_tracer->incubate add_substrate Add Nano-Glo substrate incubate->add_substrate read Measure donor and acceptor luminescence add_substrate->read analyze Calculate BRET ratio and determine IC50 read->analyze end End analyze->end

NanoBRET™ Target Engagement Assay workflow.
Kinetic Assay for Covalent Inhibitors (kinact/KI Determination)

This protocol describes a method to determine the second-order rate constant (kinact/KI) for a covalent this compound inhibitor.[7]

Materials:

  • Purified target protein

  • This compound drug candidate

  • Assay buffer

  • Detection reagent (e.g., substrate for an enzymatic assay, or LC-MS for direct detection)

  • Plate reader or LC-MS instrument

Procedure:

  • Assay Setup:

    • Prepare a range of concentrations of the this compound inhibitor.

    • Incubate the purified target protein with each inhibitor concentration at a constant temperature (e.g., 37°C).

  • Time-Course Measurement:

    • At various time points, measure the remaining activity of the target protein (for enzymes) or the extent of covalent modification (e.g., by LC-MS).

    • For enzymatic assays, initiate the reaction by adding the substrate and measure the product formation over time.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (or percentage of unmodified protein) versus time. The slope of this line is the observed rate constant (kobs).

    • Plot the kobs values against the inhibitor concentrations.

    • Fit the data to the appropriate equation to determine kinact and KI. For irreversible inhibitors at concentrations well below KI, the slope of the linear fit of kobs versus [Inhibitor] gives the second-order rate constant, kinact/KI.[13]

Kinetic_Assay_Workflow start Start incubate Incubate purified protein with inhibitor at various concentrations start->incubate measure Measure remaining protein activity or modification at different time points incubate->measure plot_kobs Plot ln(activity) vs. time to determine k_obs for each concentration measure->plot_kobs plot_kinact Plot k_obs vs. [Inhibitor] plot_kobs->plot_kinact calculate Determine k_inact/K_I from the slope plot_kinact->calculate end End calculate->end

Kinetic assay workflow for determining kinact/KI.
Photoaffinity Labeling (PAL) Protocol

This protocol provides a general workflow for identifying the direct binding partners of a this compound drug candidate using photoaffinity labeling followed by mass spectrometry.[9][14]

Materials:

  • Photoaffinity probe (a derivative of the this compound drug candidate with a photoreactive group and an enrichment handle like biotin)

  • Cell lysate or intact cells

  • UV lamp (e.g., 365 nm)

  • Streptavidin beads

  • Wash buffers

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS instrument

Procedure:

  • Probe Incubation:

    • Incubate the cell lysate or intact cells with the photoaffinity probe.

    • Include a control where the incubation is performed in the presence of an excess of the original, non-probe-modified drug candidate to identify specific binding partners through competition.[14]

  • UV Crosslinking:

    • Irradiate the samples with UV light to activate the photoreactive group and induce covalent crosslinking to interacting proteins.

  • Enrichment of Labeled Proteins:

    • If using intact cells, lyse the cells after UV irradiation.

    • Add streptavidin beads to the lysate to capture the biotin-tagged protein-probe complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Digestion and Mass Spectrometry:

    • Elute the captured proteins from the beads or perform on-bead digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe.

  • Data Analysis:

    • Compare the proteins identified in the probe-treated sample with those from the competition control to identify specific binders.

PAL_Workflow start Start incubate Incubate cells/lysate with photoaffinity probe start->incubate uv UV irradiate to crosslink incubate->uv enrich Enrich labeled proteins with streptavidin beads uv->enrich digest Digest proteins into peptides enrich->digest ms Analyze peptides by LC-MS/MS digest->ms identify Identify specific binding partners ms->identify end End identify->end

Photoaffinity labeling (PAL) workflow for target identification.

Conclusion

Validating the target engagement of this compound-containing drug candidates is a multifaceted process that requires careful consideration of the available methodologies. By leveraging a combination of cellular, biophysical, and proteomic approaches, researchers can build a comprehensive and compelling case for the on-target activity of their compounds. The data and protocols presented in this guide are intended to serve as a valuable resource for designing and executing robust target engagement studies, ultimately contributing to the successful development of novel therapeutics. The use of orthogonal methods is strongly recommended to provide a higher degree of confidence in the identified targets and their engagement by the drug candidate.

References

A Comparative Guide to Dihydroisoxazole Synthesis: Benchmarking a Novel Protocol Against Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dihydroisoxazoles, a critical scaffold in medicinal chemistry, has seen significant advancements. This guide provides an objective comparison of a novel p-TsOH-catalyzed 1,3-dipolar cycloaddition protocol against established synthesis methods. The following sections present supporting experimental data, detailed methodologies, and visual representations of the synthetic workflows to aid researchers in selecting the optimal strategy for their applications.

Data Presentation: A Comparative Analysis of Dihydroisoxazole Synthesis Protocols

The following table summarizes the key performance indicators for a novel synthesis protocol and compares it with traditional methods, providing a clear overview of their efficiency and reaction conditions.

MethodKey ReagentsCatalyst/ConditionsReaction Time (h)Temperature (°C)Yield (%)Notes
Novel Protocol: p-TsOH-Catalyzed 1,3-Dipolar Cycloaddition α-Nitroketones, Alkenes/Alkynesp-TsOH228066-90Mild acidic conditions, avoids transition metals.[1]
Traditional Method 1: Base-Promoted in situ Nitrile Oxide Generation Aldoximes, AlkenesChloramine-T3-4Reflux~77Common and versatile method.[1][2]
Traditional Method 2: Metal-Catalyzed Cycloaddition Nitrile Oxides, AlkenesCu(I), Cu(II), Ru(II)12-24Room TempHigh (not specified)Risk of metal contamination in the final product.[1][3]
Traditional Method 3: Ultrasound-Assisted Synthesis Arylaldoximes, DipolarophilesAlumina, Ultrasound (47 kHz)0.255-875-86Significant yield improvement and reduced reaction time compared to stirring.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Novel Protocol: p-TsOH-Catalyzed 1,3-Dipolar Cycloaddition of α-Nitroketones and Alkenes

This protocol is adapted from a recently reported efficient synthesis of 3-benzoylisoxazolines.[1]

Materials:

  • α-Nitroketone (1 equiv)

  • Alkene or Alkyne (5 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (4 equiv)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of the α-nitroketone and the alkene/alkyne in acetonitrile, add p-TsOH.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 22 hours).

  • Upon completion, directly purify the mixture by flash chromatography using an ethyl acetate/petroleum ether eluent system to obtain the desired this compound.[1]

Traditional Method 1: Base-Promoted in situ Nitrile Oxide Generation and Cycloaddition

This protocol utilizes Chloramine-T for the in situ generation of nitrile oxides from aldoximes.[2]

Materials:

  • Aldoxime (1 equiv)

  • Alkene (1 equiv)

  • Chloramine-T trihydrate (1.5 equiv)

  • Ethanol (B145695)

Procedure:

  • A mixture of the aldoxime, alkene, and Chloramine-T trihydrate in ethanol is refluxed on a water bath for 3-4 hours.

  • The reaction progress is monitored by TLC.

  • After completion of the reaction, the formed salts are filtered off.

  • The solvent is evaporated under vacuum to yield the crude product, which can be further purified by recrystallization.[2]

Traditional Method 2: Copper-Catalyzed 1,3-Dipolar Cycloaddition

This is a general procedure for the copper-catalyzed cycloaddition of in situ generated nitrile oxides.[3]

Materials:

Procedure:

  • To a solution of the aldoxime and terminal alkyne in the chosen solvent system, add CuSO₄·5H₂O and sodium ascorbate.

  • Add triethylamine to facilitate the in situ generation of the nitrile oxide.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the 3,5-disubstituted isoxazole.[3]

Mandatory Visualizations

The following diagrams illustrate the described experimental workflows and logical relationships using the DOT language.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Product start_materials α-Nitroketone Alkene/Alkyne reaction Add p-TsOH in ACN Stir at 80°C for 22h start_materials->reaction 1. purification Flash Chromatography reaction->purification 2. product This compound purification->product 3.

Caption: Experimental workflow for the novel p-TsOH-catalyzed synthesis of dihydroisoxazoles.

comparison_logic cluster_novel Novel Protocol cluster_traditional Traditional Methods main_topic This compound Synthesis Protocols novel_protocol p-TsOH-Catalyzed 1,3-Dipolar Cycloaddition main_topic->novel_protocol traditional_methods Base-Promoted Metal-Catalyzed Ultrasound-Assisted main_topic->traditional_methods novel_advantages Advantages: - Metal-free - Mild conditions - High yield novel_protocol->novel_advantages traditional_disadvantages Disadvantages: - Harsh conditions - Metal contamination - Longer reaction times (in some cases) traditional_methods->traditional_disadvantages

Caption: Logical comparison of the novel synthesis protocol against traditional methods.

References

A Comparative Analysis of the Pharmacokinetic Properties of Dihydroisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydroisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a diverse array of compounds with significant therapeutic potential. Understanding the pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—of these derivatives is paramount for their successful development into clinically effective drugs. This guide provides a comparative analysis of the pharmacokinetic properties of several key this compound derivatives, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for different this compound derivatives from preclinical studies. These compounds exhibit a range of properties, highlighting the influence of structural modifications on their ADME profiles.

DerivativeModel OrganismRoute of AdministrationKey Pharmacokinetic ParametersSource
Inhibitor 1b (TG2 Inhibitor)MiceOralGood oral bioavailability, Short serum half-life[1]
PF-04701475 (8a) (AMPA Receptor Potentiator)RodentsNot specifiedSuitable pharmacokinetic profile for in vivo studies[2]
Compound 16a (AMPA Receptor Potentiator)In vitroNot applicableDesirable in vitro ADME properties[3]
R004 (PAR-2 Receptor Inhibitor)RatsOral, IntraperitonealRelative oral bioavailability: 21.26%; Linear pharmacokinetics; Presence of enterohepatic recirculation.[4]

In-Depth Analysis of a Novel this compound Carboxamide (R004)

A notable example for which detailed pharmacokinetic data is available is the 4,5-dihydroisoxazole-5-carboxamide derivative, R004, a potential therapeutic for rheumatoid arthritis.[4]

Distribution

Following oral administration in rats, R004 distributes to various organs. The tissue bioavailability decreases in the following order: liver > skin > kidneys > lungs > muscles > heart > spleen > brain.[4] The two main metabolites, M1 and M2, were found in the highest concentrations in the liver and kidneys.[4] Interestingly, M1 and M2 were not detected in the brain and muscles.[4]

Metabolism and Excretion

The primary route of elimination for R004 is through the feces, with 94.83 ± 0.78% of the unchanged drug excreted via this pathway after oral administration.[4] The metabolite M1 is primarily excreted through the renal route, while M2 is mainly eliminated through the intestine.[4] The majority of the drug and its metabolites are excreted within 48 hours, with complete elimination achieved after 96 hours.[4]

Experimental Protocols

The determination of the pharmacokinetic parameters cited above relies on robust and validated bioanalytical methods.

Quantification of R004 and its Metabolites

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was employed for the simultaneous quantification of R004 and its metabolites (M1 and M2) in plasma and tissue homogenates.[4]

  • Sample Preparation: Plasma samples were stabilized and then subjected to protein precipitation using an acetonitrile (B52724) solution containing internal standards.[4] Tissue samples were homogenized in acetonitrile.[4]

  • Instrumentation: HPLC-MS/MS.

  • Validation: The bioanalytical method was fully validated according to the requirements of the EAEU and ICH M10 guidelines.[4]

Pharmacokinetic Study in Rats (for R004)
  • Animals: Male Wistar rats.[4]

  • Administration: Single oral doses (10, 20, and 40 mg/kg) and a single intraperitoneal dose (10 mg/kg).[4]

  • Sampling: Blood samples were collected at various time points up to 24 hours post-administration.[4] For distribution studies, organs were sampled at different time points up to 24 hours.[4]

  • Analysis: Pharmacokinetic parameters were calculated using a non-compartmental approach.[4]

Visualizing Pharmacokinetic Processes

To illustrate the general workflow of a preclinical pharmacokinetic study and the metabolic fate of a this compound derivative, the following diagrams are provided.

G General Workflow of a Preclinical Pharmacokinetic Study cluster_0 In Vivo Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase A Drug Administration (e.g., Oral, IV) B Biological Sampling (Blood, Tissues, Excreta) A->B C Sample Preparation (e.g., Protein Precipitation) B->C D Quantification (e.g., HPLC-MS/MS) C->D E Pharmacokinetic Modeling (Non-compartmental Analysis) D->E F Parameter Calculation (Cmax, Tmax, AUC, t1/2) E->F

Caption: Workflow of a typical preclinical pharmacokinetic study.

G Metabolic Fate of this compound Derivative R004 R004 R004 (Parent Drug) Metabolism Metabolism (Primarily Hepatic) R004->Metabolism Excretion Excretion R004->Excretion Unchanged M1 Metabolite M1 Metabolism->M1 M2 Metabolite M2 Metabolism->M2 M1->Excretion M2->Excretion Feces Feces Excretion->Feces R004, M2 Urine Urine Excretion->Urine M1

Caption: Metabolic pathway and excretion of this compound R004.

References

Safety Operating Guide

Proper Disposal of Dihydroisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of dihydroisoxazole and its derivatives is a critical aspect of laboratory safety and chemical management. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to protect personnel, prevent environmental contamination, and ensure regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the disposal of this compound-containing waste.

Core Disposal Principle: Hazardous Waste Management

This compound and its derivatives are to be treated as hazardous chemical waste.[1] The primary and recommended method for disposal is through a licensed hazardous waste disposal company.[1] This ensures that the chemical waste is managed, treated, and disposed of in accordance with all applicable local, regional, and national regulations.[1][2][3][4] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5][6][7]

Procedural Steps for Disposal

A systematic approach to waste handling from the point of generation to final disposal is crucial. The following table outlines the step-by-step procedure for the safe disposal of this compound waste.

StepProcedureKey Considerations
1. Waste Identification & Segregation Characterize the waste as "hazardous chemical waste".[1]Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
2. Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound waste.This includes, but is not limited to, chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8][9]
3. Container Selection & Management Use the original container if it is in good condition and suitable for waste storage.If the original container is not available or compromised, use a compatible, leak-proof container with a secure lid.[1] Keep the container closed when not in use.[1][2]
4. Labeling Clearly label the waste container.The label must include the words "Hazardous Waste," the full chemical name (e.g., "3-Bromo-5,5-Dimethyl-4,5-Dihydroisoxazole"), and any associated hazard symbols.[1]
5. Storage Store the waste container in a designated, well-ventilated, and secure area.The storage location should be away from incompatible materials and general laboratory traffic. Follow institutional guidelines for hazardous waste storage.[2][3]
6. Arrange for Pickup Contact your institution's EHS department or the designated hazardous waste disposal service.Follow their specific procedures for scheduling a waste pickup.

Experimental Protocols

Specific experimental protocols for the neutralization or on-site treatment of this compound waste are not generally recommended due to the potential for hazardous reactions and the need for specialized equipment and expertise. The most reliable and safest method is to entrust the disposal to certified professionals.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Generation of this compound Waste C Wear Appropriate PPE A->C B Characterize as Hazardous Waste E Segregate from Other Waste Streams B->E C->B D Select & Label Compatible Container F Store in Designated Secure Area D->F I Is the container leaking or damaged? E->I G Contact EHS for Disposal Pickup F->G H Waste Collected by Licensed Contractor G->H I->D No J Transfer to a new, secure container I->J Yes J->D

A logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Dihydroisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling Dihydroisoxazole and its derivatives in a laboratory setting. Given that "this compound" represents a class of chemical compounds, the specific hazards and handling requirements can vary significantly based on the molecule's substitutions. Therefore, it is imperative to always consult the Safety Data Sheet (SDS) for the specific this compound derivative you are working with before commencing any experimental work. The following guidelines are based on general principles for handling similar chemical structures and should be considered a supplementary resource.

I. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound derivatives. The selection of PPE should be based on a thorough risk assessment of the specific compound and the experimental procedure.

Table 1: Recommended Personal Protective Equipment for Handling this compound Derivatives

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile or neoprene gloves are commonly recommended. Always check the glove manufacturer's compatibility chart for the specific solvent being used. Double-gloving may be appropriate for handling highly concentrated solutions or for extended procedures.[1]
Eyes Safety glasses with side shields or chemical splash gogglesGoggles are required when there is a splash hazard.[2] A face shield should be worn in addition to goggles when handling larger quantities or when a significant splash risk exists.[1][2]
Body Laboratory coatA standard lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or gown should be worn over the lab coat.[1]
Respiratory Fume hood or approved respiratorAll work with this compound derivatives should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[3] If a fume hood is not available or if there is a risk of generating dust from a solid form of the compound, a NIOSH-approved respirator with appropriate cartridges should be used.[4][5]

II. Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound derivatives is essential for maintaining a safe laboratory environment.

A. Handling and Experimental Protocols:

  • Preparation: Before starting work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Aliquoting: For solid compounds, conduct these operations in a fume hood or a ventilated balance enclosure to minimize dust generation.

  • Solution Preparation: When dissolving this compound derivatives, add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and vented if an exothermic reaction is anticipated.

  • Reactions and Procedures: All experimental manipulations should be carried out within a fume hood. Use appropriate glassware and equipment, and ensure that all connections are secure.

  • Spill Management:

    • Minor Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent.

    • Major Spills: In the case of a larger spill, evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.

B. Waste Disposal:

  • Waste Segregation: All waste contaminated with this compound derivatives, including unused product, reaction byproducts, contaminated solvents, and disposable labware (e.g., gloves, pipette tips), must be collected in a designated hazardous waste container.

  • Container Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the this compound derivative and any other hazardous components.

  • Disposal Procedures: Follow your institution's specific procedures for the disposal of chemical waste. Do not pour this compound derivatives or their solutions down the drain.[3][6] Incineration is often the preferred method for the disposal of pharmaceutical waste.[7]

III. Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound derivatives.

PPE_Selection_Workflow start Start: Handling this compound Derivative risk_assessment Conduct Risk Assessment (Consult SDS for specific hazards) start->risk_assessment is_splash_hazard Is there a splash hazard? risk_assessment->is_splash_hazard is_dust_aerosol_hazard Is there a risk of dust or aerosol generation? risk_assessment->is_dust_aerosol_hazard safety_glasses Wear safety glasses with side shields is_splash_hazard->safety_glasses No goggles Wear chemical splash goggles is_splash_hazard->goggles Yes fume_hood Work in a certified chemical fume hood is_dust_aerosol_hazard->fume_hood No respirator Use a NIOSH-approved respirator is_dust_aerosol_hazard->respirator Yes lab_coat_gloves Wear lab coat and chemical-resistant gloves fume_hood->lab_coat_gloves end Proceed with Experiment lab_coat_gloves->end safety_glasses->fume_hood face_shield Consider adding a face shield goggles->face_shield face_shield->fume_hood respirator->fume_hood

Caption: Workflow for selecting appropriate PPE for handling this compound derivatives.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.